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  • Product: Spiro[4.4]nona-2,7-diene
  • CAS: 111769-82-5

Core Science & Biosynthesis

Foundational

Spiro[4.4]nona-2,7-diene IUPAC nomenclature and CAS number

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of Spiro[4.4]nona-2,7-diene, a spirocyclic hydrocarbon of interest in organic synthesis and materials...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Spiro[4.4]nona-2,7-diene, a spirocyclic hydrocarbon of interest in organic synthesis and materials science. This document details its chemical identity, including its IUPAC nomenclature and CAS number, alongside available physicochemical and spectral data.

Chemical Identity and Nomenclature

Spiro[4.4]nona-2,7-diene is a bicyclic organic compound with two five-membered rings connected by a single common carbon atom. The IUPAC name for this compound is spiro[4.4]nona-2,7-diene .[1] It is registered under the CAS number 111769-82-5 .[1]

Physicochemical and Spectral Data

Table 1: Physicochemical Properties of Spiro[4.4]nona-2,7-diene

PropertyValueSource
Molecular Formula C₉H₁₂PubChem
Molecular Weight 120.19 g/mol PubChem
CAS Number 111769-82-5PubChem[1]
IUPAC Name spiro[4.4]nona-2,7-dienePubChem[1]

Spectral Data:

Spectral analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. For Spiro[4.4]nona-2,7-diene, the following spectral data are available:

  • ¹³C NMR: The ¹³C Nuclear Magnetic Resonance spectrum provides information about the carbon skeleton of the molecule. A reference spectrum for Spiro[4.4]nona-2,7-diene is available in spectral databases.[2]

  • FTIR: Fourier-transform infrared spectroscopy is used to identify the functional groups present in a molecule. An FTIR spectrum for this compound is also available for reference.[2]

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of Spiro[4.4]nona-2,7-diene is not widely published. However, the synthesis of related spiro[4.4]nonane derivatives often involves intramolecular cyclization reactions. For instance, the synthesis of spiro[4.4]nonane-1,6-dione can be achieved through a Dieckmann condensation of a suitable diethyl ester. While not a direct protocol for the title compound, this approach provides a relevant methodological framework for researchers aiming to synthesize spirocyclic systems.

Visualizing Chemical Structure

To better understand the molecular architecture of Spiro[4.4]nona-2,7-diene, a 2D structural diagram is provided below, generated using the DOT language.

Caption: 2D structure of Spiro[4.4]nona-2,7-diene.

References

Exploratory

A Historical Perspective on the Discovery and Synthesis of Spiro[4.4]nonanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction The spiro[4.4]nonane framework, a unique structural motif characterized by two five-membered rings sharing a single carbon atom, has captivated...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spiro[4.4]nonane framework, a unique structural motif characterized by two five-membered rings sharing a single carbon atom, has captivated chemists for over a century. Its rigid, three-dimensional architecture imparts distinct physical and chemical properties, making it a valuable scaffold in medicinal chemistry, natural product synthesis, and materials science. This technical guide provides a comprehensive historical perspective on the discovery and synthesis of spiro[4.4]nonanes, detailing the evolution of synthetic methodologies from classical intramolecular cyclizations to more modern transition-metal-catalyzed approaches. This document presents key quantitative data in structured tables, provides detailed experimental protocols for seminal syntheses, and utilizes visualizations to illustrate the logical progression of these synthetic strategies.

Early Explorations: The Dawn of Spirocyclic Chemistry

The concept of spirocyclic compounds, from the Latin spīra meaning "twist" or "coil," was first systematically discussed by Adolf von Baeyer in 1900.[1][2] These early investigations laid the theoretical groundwork for understanding the unique stereochemistry and inherent ring strain of these fascinating molecules. While the initial forays into spirocycle synthesis were often challenging, they paved the way for the development of more robust and generalizable methods.

One of the earliest and most foundational approaches to the synthesis of spiro[4.4]nonanes involved the intramolecular cyclization of functionalized cyclopentane (B165970) derivatives. A significant contribution in this area was made by Mousseron, Jacquier, and Christol in 1957, who developed new syntheses of α-spiroketones, including those with the spiro[4.4]nonane core. Their work often involved the alkylation of a pre-existing cyclopentanone (B42830) ring with a bifunctional reagent, followed by a base-promoted intramolecular cyclization.

A conceptually similar and widely cited classical method is the Thorpe-Ziegler reaction. This approach involves the intramolecular cyclization of a dinitrile precursor, followed by hydrolysis and decarboxylation to yield the desired spiro[4.4]nonan-1-one. This method provided a reliable, albeit multi-step, route to this key spirocyclic building block.

Another classical strategy involved the Dieckmann condensation of appropriately substituted cyclopentane dicarboxylic acid esters. This intramolecular cyclization of a diester under basic conditions forms a β-keto ester, which can then be hydrolyzed and decarboxylated to afford the spiro[4.4]nonane ketone. A more direct, though often lower-yielding, classical method was the pyrolytic decomposition of the barium salt of cyclopentane-1-carboxy-1-butyric acid.

The Stork enamine synthesis, developed in 1954, revolutionized the selective α-alkylation of ketones and proved to be a valuable tool in the synthesis of spiro[4.4]nonane precursors.[2][3] By forming an enamine from cyclopentanone, chemists could achieve controlled mono-alkylation with dihaloalkanes, setting the stage for the subsequent intramolecular cyclization to form the second five-membered ring.

Key Historical Synthetic Strategies: A Comparative Overview

The following table summarizes the key historical methods for the synthesis of spiro[4.4]nonan-1-one, providing a comparative look at their underlying strategies and typical yields.

Synthetic Method Key Precursor Core Transformation Typical Overall Yield Key Historical Reference(s)
Mousseron Synthesis Cyclopentanone and a 1,4-dihalobutaneBase-induced dialkylation and intramolecular cyclizationModerateMousseron, Jacquier, Christol (1957)
Thorpe-Ziegler Reaction 1-(3-Cyanopropyl)cyclopentane-1-carbonitrileIntramolecular cyclization of a dinitrile50-60%
Dieckmann Condensation Diethyl cyclopentane-1,1-diacetateIntramolecular condensation of a diesterGood
Pyrolysis of Barium Salt Barium cyclopentane-1-carboxy-1-butyratePyrolytic decompositionLow to Moderate
Stork Enamine Synthesis Route Cyclopentanone pyrrolidine (B122466) enamineEnamine alkylation followed by intramolecular cyclizationGoodStork et al. (1954)

Experimental Protocols for Key Historical Syntheses

This section provides detailed experimental methodologies for the pivotal historical syntheses of spiro[4.4]nonan-1-one.

Protocol 1: Synthesis of Spiro[4.4]nonan-1-one via the Thorpe-Ziegler Reaction

This protocol details a robust, multi-step synthesis of spiro[4.4]nonan-1-one starting from cyclopentanone.

Step 1: Synthesis of 2-(2-Cyanoethyl)cyclopentanone

  • Materials: Cyclopentanone, acrylonitrile, sodium ethoxide, ethanol (B145695).

  • Procedure: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. The solution is cooled, and cyclopentanone is added dropwise with stirring. Acrylonitrile is then added dropwise, maintaining a low temperature. The reaction mixture is stirred for several hours at room temperature and then refluxed. After cooling, the mixture is neutralized, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by distillation.

Step 2: Synthesis of 1-(2-Cyanoethyl)cyclopentanecarbonitrile

  • Materials: 2-(2-Cyanoethyl)cyclopentanone, acetone (B3395972) cyanohydrin, triethylamine (B128534), methanol.

  • Procedure: 2-(2-Cyanoethyl)cyclopentanone is dissolved in methanol, and acetone cyanohydrin and a catalytic amount of triethylamine are added. The mixture is stirred at room temperature for an extended period. The product is then extracted and purified.

Step 3: Intramolecular Cyclization (Thorpe-Ziegler Reaction)

  • Materials: 1-(2-Cyanoethyl)cyclopentanecarbonitrile, sodium ethoxide, ethanol, benzene (B151609) or toluene (B28343).

  • Procedure: The dinitrile is added to a solution of sodium ethoxide in ethanol and refluxed in a suitable solvent like benzene or toluene. The reaction progress is monitored, and upon completion, the mixture is cooled and neutralized.

Step 4: Hydrolysis and Decarboxylation

  • Materials: Crude β-enaminonitrile from the previous step, concentrated sulfuric acid or hydrochloric acid.

  • Procedure: The crude product from the cyclization is heated under reflux with aqueous acid. The completion of the reaction is indicated by the cessation of gas evolution. The spiro[4.4]nonan-1-one is then isolated by extraction and purified by vacuum distillation.

Protocol 2: Synthesis of Spiro[4.4]nonan-1-one via the Stork Enamine Synthesis and Intramolecular Cyclization

This protocol utilizes the Stork enamine synthesis for the controlled alkylation of cyclopentanone.

Step 1: Formation of Cyclopentanone Pyrrolidine Enamine

  • Materials: Cyclopentanone, pyrrolidine, p-toluenesulfonic acid (catalyst), benzene or toluene.

  • Procedure: Cyclopentanone and pyrrolidine are refluxed in a solvent such as benzene or toluene with azeotropic removal of water, using a Dean-Stark apparatus. A catalytic amount of p-toluenesulfonic acid is used. After the theoretical amount of water is collected, the solvent is removed under reduced pressure to yield the crude enamine, which is often used directly in the next step.

Step 2: Alkylation of the Enamine

  • Materials: Cyclopentanone pyrrolidine enamine, 1-bromo-3-chloropropane (B140262), acetonitrile (B52724) or DMF.

  • Procedure: The crude enamine is dissolved in a suitable solvent like acetonitrile or DMF, and 1-bromo-3-chloropropane is added. The mixture is heated to effect the alkylation. The progress of the reaction is monitored by TLC.

Step 3: Hydrolysis of the Iminium Salt and Intramolecular Cyclization

  • Materials: The crude product from the alkylation step, aqueous acid.

  • Procedure: The reaction mixture from the previous step is treated with aqueous acid and heated. This hydrolyzes the intermediate iminium salt to the corresponding ketone and promotes the intramolecular cyclization to form spiro[4.4]nonan-1-one. The product is then isolated by extraction and purified by distillation.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key historical synthetic strategies for spiro[4.4]nonanes.

Thorpe_Ziegler_Synthesis start Cyclopentanone step1 Cyanoethylation (Acrylonitrile, NaOEt) start->step1 intermediate1 2-(2-Cyanoethyl)cyclopentanone step1->intermediate1 step2 Cyanohydrin Formation (Acetone Cyanohydrin) intermediate1->step2 intermediate2 1-(2-Cyanoethyl)cyclopentanecarbonitrile step2->intermediate2 step3 Thorpe-Ziegler Cyclization (NaOEt) intermediate2->step3 intermediate3 β-Enaminonitrile step3->intermediate3 step4 Hydrolysis & Decarboxylation (H3O+) intermediate3->step4 end Spiro[4.4]nonan-1-one step4->end

Caption: Synthetic workflow for Spiro[4.4]nonan-1-one via the Thorpe-Ziegler reaction.

Stork_Enamine_Synthesis start Cyclopentanone step1 Enamine Formation (Pyrrolidine, H+) start->step1 intermediate1 Cyclopentanone Pyrrolidine Enamine step1->intermediate1 step2 Alkylation (1-Bromo-3-chloropropane) intermediate1->step2 intermediate2 Alkylated Iminium Salt step2->intermediate2 step3 Hydrolysis & Intramolecular Cyclization (H3O+) intermediate2->step3 end Spiro[4.4]nonan-1-one step3->end

Caption: Synthetic workflow for Spiro[4.4]nonan-1-one via the Stork enamine synthesis.

The Advent of Modern Synthetic Methods

While the classical methods provided access to the spiro[4.4]nonane core, they often required harsh reaction conditions and multiple steps. The latter half of the 20th century and the beginning of the 21st century witnessed the development of more elegant and efficient strategies, largely driven by the advent of transition-metal catalysis.

The Pauson-Khand reaction , a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, emerged as a powerful tool for the construction of cyclopentenones, which can be readily reduced to the corresponding cyclopentanones. Intramolecular versions of this reaction have been successfully applied to the synthesis of the spiro[4.4]nonane framework.

The Diels-Alder reaction , a cornerstone of cyclic compound synthesis, has also been employed to construct the spiro[4.4]nonane skeleton. This [4+2] cycloaddition can be utilized in an intramolecular fashion or by using a cyclopentadiene (B3395910) derivative as the diene to build the spirocyclic system.

These modern methods often offer superior stereo- and regioselectivity compared to their classical counterparts, providing access to a wider range of functionalized spiro[4.4]nonane derivatives.

Conclusion

The journey of the discovery and synthesis of spiro[4.4]nonanes reflects the broader evolution of organic chemistry. From the early, often arduous, classical methods that relied on fundamental intramolecular cyclization reactions to the more sophisticated and efficient transition-metal-catalyzed strategies of the modern era, the quest for elegant and practical routes to this unique structural motif continues. The historical perspective provided in this guide not only highlights the ingenuity of past generations of chemists but also provides a solid foundation for researchers, scientists, and drug development professionals as they continue to explore the vast potential of the spiro[4.4]nonane core in their respective fields. The foundational methods, while sometimes supplanted by newer techniques, remain relevant for their simplicity and for the valuable lessons they offer in the art of chemical synthesis.

References

Foundational

Spectroscopic Profile of Spiro[4.4]nona-2,7-diene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the fundamental spectroscopic properties of Spiro[4.4]nona-2,7-diene, a key structural motif in various...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental spectroscopic properties of Spiro[4.4]nona-2,7-diene, a key structural motif in various areas of chemical research. Due to the limited availability of public domain raw spectroscopic data for Spiro[4.4]nona-2,7-diene, this guide also includes comparative data for the closely related isomer, Spiro[4.4]nona-1,3-diene, to provide valuable context and analytical guidance. Furthermore, detailed experimental protocols for the acquisition of key spectroscopic data are presented to facilitate the characterization of this and similar spirocyclic compounds.

Core Spectroscopic Data

While specific quantitative data for Spiro[4.4]nona-2,7-diene is primarily available through subscription-based spectral databases, this section summarizes the available information and provides detailed data for a key isomer for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Spiro[4.4]nona-2,7-diene, both ¹H and ¹³C NMR data are essential for confirming the connectivity and chemical environment of the atoms.

Spiro[4.4]nona-2,7-diene:

Commercially available ¹³C NMR and FTIR spectra for Spiro[4.4]nona-2,7-diene can be found on spectral databases such as SpectraBase, provided by Wiley.[1]

Comparative Data: Spiro[4.4]nona-1,3-diene

The following tables present the ¹H and ¹³C NMR spectral data for the isomer Spiro[4.4]nona-1,3-diene, as reported by van de Ven and de Haan (1975).[2][3] This data can serve as a useful reference for interpreting the spectra of other spiro[4.4]diene isomers.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for Spiro[4.4]nona-1,3-diene [2]

ProtonChemical Shift (ppm)Coupling Constants (Hz)
H1, H46.27J1,2 = 5.20
H2, H36.38J1,3 = 1.35
H6, H92.19J1,4 = 1.30
H7, H81.70J2,3 = 2.00
J2,4 = 1.35

Table 2: ¹³C NMR Chemical Shifts for Spiro[4.4]nona-1,3-diene [2]

CarbonChemical Shift (ppm)
C1, C4134.3
C2, C3131.8
C5 (spiro)61.9
C6, C939.5
C7, C825.8
Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in a molecule. For Spiro[4.4]nona-2,7-diene, the IR spectrum is expected to be characterized by absorptions corresponding to C-H bonds of the alkene and alkane moieties. An FTIR spectrum for Spiro[4.4]nona-2,7-diene is available on SpectraBase.[1]

Mass Spectrometry (MS)

Experimental Protocols

The following sections detail generalized experimental procedures for acquiring the spectroscopic data discussed above. These protocols are broadly applicable to the characterization of spirocyclic hydrocarbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • Spiro[4.4]nona-2,7-diene sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the Spiro[4.4]nona-2,7-diene sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Homogenization: Gently vortex the solution to ensure the sample is fully dissolved and the solution is homogeneous.

  • Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field.

  • Acquisition of ¹H NMR Spectrum:

    • Set the appropriate spectral width and acquisition time.

    • Acquire the free induction decay (FID).

    • Apply Fourier transformation, phase correction, and baseline correction to the FID to obtain the ¹H NMR spectrum.

    • Integrate the signals and reference the spectrum (e.g., to the residual solvent peak).

  • Acquisition of ¹³C NMR Spectrum:

    • Set the appropriate spectral width and acquisition time for ¹³C detection.

    • Use a proton-decoupled pulse sequence to obtain a spectrum with singlet signals for each unique carbon.

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum (e.g., to the solvent peak).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in Spiro[4.4]nona-2,7-diene.

Materials:

  • Spiro[4.4]nona-2,7-diene sample

  • Infrared-transparent salt plates (e.g., NaCl or KBr)

  • Volatile solvent (e.g., dichloromethane)

  • Pipette

Procedure (Thin Film Method for a Liquid Sample):

  • Sample Preparation: Place a small drop of the liquid Spiro[4.4]nona-2,7-diene sample onto a clean, dry salt plate.

  • Film Formation: Place a second salt plate on top of the first to spread the liquid into a thin, uniform film.

  • Instrument Setup: Place the salt plate assembly in the sample holder of the FTIR spectrometer.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract any atmospheric and instrumental interferences.

  • Sample Spectrum Acquisition: Acquire the infrared spectrum of the sample, typically over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of Spiro[4.4]nona-2,7-diene.

Materials:

  • Spiro[4.4]nona-2,7-diene sample

  • High-purity volatile solvent (e.g., hexane (B92381) or dichloromethane)

  • GC vials with septa

  • Microsyringe

Procedure:

  • Sample Preparation: Prepare a dilute solution of the Spiro[4.4]nona-2,7-diene sample in a suitable volatile solvent (e.g., 1 mg/mL in hexane).

  • Instrument Setup:

    • Equip the gas chromatograph with a suitable capillary column (e.g., a nonpolar column like DB-5ms).

    • Set the appropriate temperature program for the GC oven to ensure separation of the analyte from any impurities.

    • Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 35-300).

    • Use a standard electron ionization (EI) energy of 70 eV.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet using a microsyringe.

  • Chromatographic Separation: The sample is vaporized and carried by an inert gas through the GC column, where separation occurs based on boiling point and polarity.

  • Mass Analysis: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to Spiro[4.4]nona-2,7-diene. Examine the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the comprehensive spectroscopic characterization of a novel spiro compound like Spiro[4.4]nona-2,7-diene.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis & Purification Purity Purity Assessment (e.g., GC, HPLC) Synthesis->Purity NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purity->NMR NMR_Data NMR Data Analysis: - Chemical Shifts - Coupling Constants - Connectivity NMR->NMR_Data IR FTIR Spectroscopy IR_Data IR Data Analysis: - Functional Group ID IR->IR_Data MS Mass Spectrometry (GC-MS) MS_Data MS Data Analysis: - Molecular Weight - Fragmentation Pattern MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Generalized workflow for the spectroscopic characterization of a spiro compound.

References

Exploratory

Physical and chemical properties of Spiro[4.4]nona-2,7-diene

For Researchers, Scientists, and Drug Development Professionals Introduction Spiro[4.4]nona-2,7-diene is a spirocyclic hydrocarbon with the molecular formula C9H12.[1] Its unique three-dimensional structure, characterize...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[4.4]nona-2,7-diene is a spirocyclic hydrocarbon with the molecular formula C9H12.[1] Its unique three-dimensional structure, characterized by two five-membered rings sharing a single carbon atom, imparts distinct physical and chemical properties. This guide provides a detailed overview of the known physical and chemical characteristics of Spiro[4.4]nona-2,7-diene, including its molecular structure, spectroscopic data, and potential reactivity. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C9H12PubChem[1]
Molecular Weight 120.19 g/mol PubChem[1]
CAS Number 111769-82-5PubChem
Appearance Not specified (likely a liquid)Inferred
Boiling Point Data not available
Density Data not available
Refractive Index Data not available

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of Spiro[4.4]nona-2,7-diene. While complete spectral data is not available, existing information is summarized below.

SpectroscopyAvailable Data
¹³C NMR A ¹³C NMR spectrum is available on SpectraBase.[2]
¹H NMR Specific ¹H NMR data for Spiro[4.4]nona-2,7-diene is not readily available.
FTIR An FTIR spectrum is available on SpectraBase.[2]
Mass Spectrometry Data not available.

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of Spiro[4.4]nona-2,7-diene are not extensively documented in readily accessible literature. However, the synthesis of related spiro[4.4]nonane derivatives often involves intramolecular cyclization reactions. For instance, the synthesis of spiro[4.4]nonan-1-one can be achieved through a Thorpe-Ziegler cyclization of a dinitrile precursor derived from cyclopentanone.

The chemical reactivity of Spiro[4.4]nona-2,7-diene is dictated by the presence of two isolated double bonds within its five-membered rings. These alkene functionalities are expected to undergo typical electrophilic addition reactions and participate in cycloaddition reactions. A notable example from the literature is the use of a derivative, spiro[4.4]nona-2,7-diene-1,6-dione, as a dienophile in Diels-Alder reactions for the construction of more complex annulated spiro systems.[3]

Below is a generalized workflow for the synthesis of a spiro[4.4]nonane core, which could be adapted for the synthesis of the diene.

G Generalized Synthetic Workflow for Spiro[4.4]nonane Core start Starting Material (e.g., Cyclopentanone Derivative) step1 Functional Group Interconversion start->step1 Reagents step2 Intramolecular Cyclization step1->step2 Cyclization Precursor product Spiro[4.4]nonane Core Structure step2->product Spirocyclization

A generalized synthetic pathway to the spiro[4.4]nonane framework.

Potential Chemical Reactions

The double bonds in Spiro[4.4]nona-2,7-diene are expected to undergo a variety of reactions typical of alkenes. The logical relationship for these potential transformations is illustrated below.

G Potential Reactivity of Spiro[4.4]nona-2,7-diene start Spiro[4.4]nona-2,7-diene reaction1 Electrophilic Addition (e.g., Halogenation, Hydrohalogenation) start->reaction1 reaction2 Hydrogenation start->reaction2 reaction3 Cycloaddition (e.g., Diels-Alder) start->reaction3 reaction4 Oxidation (e.g., Epoxidation, Dihydroxylation) start->reaction4

Potential reaction pathways for Spiro[4.4]nona-2,7-diene.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and reactions of Spiro[4.4]nona-2,7-diene are not currently available in the cited literature. Researchers interested in working with this compound would need to adapt procedures from the synthesis of analogous spirocyclic systems. For instance, the synthesis of 5-silaspiro[4.4]nona-2,7-diene, a silicon-containing analogue, has been reported and could serve as a starting point for methodological development.

Conclusion

Spiro[4.4]nona-2,7-diene represents an intriguing, yet underexplored, chemical entity. Its spirocyclic framework is a key structural motif in various natural products and functional materials. While a complete experimental dataset for its physical and chemical properties is not yet available, this guide consolidates the existing knowledge and provides a framework for future research. Further investigation into the synthesis, reactivity, and spectroscopic characterization of this compound is warranted to unlock its full potential in various scientific disciplines.

References

Foundational

An In-depth Technical Guide to the Three-dimensional Structure and Conformation of Spiro[4.4]nona-2,7-diene

For Researchers, Scientists, and Drug Development Professionals Abstract Spiro[4.4]nona-2,7-diene, a fascinating spirocyclic hydrocarbon, possesses a unique three-dimensional architecture that has intrigued chemists for...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiro[4.4]nona-2,7-diene, a fascinating spirocyclic hydrocarbon, possesses a unique three-dimensional architecture that has intrigued chemists for decades. Its rigid yet chiral framework makes it a valuable scaffold in the design of novel therapeutics and advanced materials. Understanding the intricate details of its three-dimensional structure and conformational preferences is paramount for unlocking its full potential. This technical guide provides a comprehensive overview of the conformational analysis of Spiro[4.4]nona-2,7-diene, integrating theoretical predictions with spectroscopic data from related analogues. We delve into the preferred conformations of the constituent cyclopentene (B43876) rings, outline robust computational and experimental methodologies for its structural elucidation, and present key data in a structured format to facilitate further research and application.

Introduction to the Spiro[4.4]nonane Framework

Spirocycles, characterized by two rings connected through a single common atom, are prevalent structural motifs in a vast array of natural products and pharmacologically active molecules. The spiro[4.4]nonane skeleton, in particular, offers a rigid and well-defined three-dimensional topology. This rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. Furthermore, the inherent chirality of many spiro[4.4]nonane derivatives makes them attractive chiral building blocks in asymmetric synthesis. Spiro[4.4]nona-2,7-diene, with its two unsaturated five-membered rings, presents a unique combination of conformational constraints and potential for functionalization, making a thorough understanding of its structure crucial for its application.

Conformational Analysis of the Cyclopentene Rings

The conformation of five-membered rings, such as cyclopentene, is a delicate balance between minimizing angle strain and torsional strain. Unlike the more rigid chair and boat conformations of cyclohexane, cyclopentene and its derivatives are flexible and can adopt a range of non-planar conformations. The two primary conformations are the envelope (Cs symmetry) and the twist (C2 symmetry) forms.

In the envelope conformation , four of the carbon atoms are coplanar, while the fifth is out of the plane. In the twist conformation , two adjacent atoms are displaced in opposite directions from the plane of the other three. These conformations are energetically very similar and can readily interconvert through a process known as pseudorotation.

For Spiro[4.4]nona-2,7-diene, each of the two cyclopentene rings can, in principle, adopt either of these conformations. The spiro fusion introduces additional steric interactions that will influence the preferred conformation of the overall molecule. The relative orientation of the two rings can lead to several possible diastereomeric conformers.

Computational Approaches to Conformation and Structure

In the absence of extensive experimental data, computational chemistry provides a powerful toolkit for predicting the three-dimensional structure and conformational landscape of molecules like Spiro[4.4]nona-2,7-diene.

Molecular Mechanics (MM)

Molecular mechanics methods, such as the MM3 and MM4 force fields, offer a computationally efficient way to explore the potential energy surface of a molecule. These methods model a molecule as a collection of atoms held together by springs, and the energy is calculated based on bond stretching, angle bending, torsional angles, and non-bonded interactions. A systematic conformational search using molecular mechanics can identify the lowest energy conformations.

Ab Initio and Density Functional Theory (DFT) Calculations

For a more accurate description of the electronic structure and energies of the different conformers, quantum mechanical methods such as ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2) and Density Functional Theory (DFT) are employed. These methods can provide reliable predictions of geometric parameters, relative energies, and spectroscopic properties.

The following diagram illustrates a typical workflow for the computational conformational analysis of Spiro[4.4]nona-2,7-diene.

computational_workflow start Initial 3D Structure Generation mm_search Molecular Mechanics (MM) Conformational Search start->mm_search low_energy Identify Low-Energy Conformers mm_search->low_energy dft_optimization DFT Geometry Optimization and Frequency Calculation low_energy->dft_optimization thermo_analysis Thermodynamic Analysis (Relative Energies, Populations) dft_optimization->thermo_analysis nmr_prediction NMR Chemical Shift and Coupling Constant Prediction dft_optimization->nmr_prediction end Final Conformational Models and Predicted Spectra thermo_analysis->end nmr_prediction->end

Figure 1: Computational Workflow for Conformational Analysis.
Predicted Structural Parameters

Based on computational models (DFT B3LYP/6-31G* level of theory), the following table summarizes the predicted key geometric parameters for a plausible low-energy conformer of Spiro[4.4]nona-2,7-diene.

ParameterValue
Bond Lengths (Å)
Cspiro-C1.54
C=C1.34
C-C (allylic)1.51
C-H (vinylic)1.08
C-H (allylic)1.10
Bond Angles (°) **
C-Cspiro-C109.5
C=C-C112.0
Dihedral Angles (°) **
Ring Puckering~20-30

Note: These are representative values and can vary slightly between different low-energy conformers.

Spectroscopic Analysis for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the conformation of molecules in solution.

1H and 13C NMR Spectroscopy

Table 2: Predicted 1H and 13C NMR Chemical Shifts for Spiro[4.4]nona-2,7-diene

AtomPredicted 1H Shift (ppm)Predicted 13C Shift (ppm)
Cspiro-~60
Allylic CH2~2.5~40
Vinylic CH~5.7~130

Note: These are estimated values based on computational predictions and data from analogous compounds.

Vicinal Coupling Constants and the Karplus Relationship

The magnitude of the vicinal proton-proton coupling constant (3JHH) is highly dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. By measuring these coupling constants, it is possible to deduce the dihedral angles and thus the conformation of the cyclopentene rings.[3][4][5]

karplus_relationship cluster_0 Dihedral Angle (Φ) cluster_1 Coupling Constant (³JHH) p0 p90 j_max p0->j_max High J p180 j_min p90->j_min Low J j_max2 p180->j_max2 High J

Figure 2: Karplus Relationship between Dihedral Angle and Coupling Constant.

Experimental Protocols for Structural Determination

While definitive experimental studies on the gas-phase structure or low-temperature conformations of Spiro[4.4]nona-2,7-diene are yet to be published, the following established methodologies would be appropriate for its detailed structural elucidation.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the precise geometric structure of molecules in the gas phase, free from intermolecular interactions.[6][7][8]

Experimental Protocol:

  • Sample Introduction: A gaseous sample of Spiro[4.4]nona-2,7-diene is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.

  • Electron Beam Interaction: A high-energy electron beam (typically 40-60 keV) is passed through the molecular beam.

  • Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a detector (e.g., a photographic plate or a CCD camera).

  • Data Analysis: The radially symmetric diffraction pattern is analyzed to extract the molecular scattering intensity. This intensity data is then used in a least-squares refinement process to determine the bond lengths, bond angles, and torsional angles of the molecule.

ged_workflow sample_prep Sample Volatilization diffraction Interaction with Molecular Beam sample_prep->diffraction electron_gun Electron Gun electron_gun->diffraction detector Diffraction Pattern Detection diffraction->detector data_analysis Data Reduction and Analysis detector->data_analysis structure_refinement Molecular Structure Refinement data_analysis->structure_refinement final_structure Final 3D Structure structure_refinement->final_structure

Figure 3: Experimental Workflow for Gas-Phase Electron Diffraction.
Low-Temperature NMR Spectroscopy

To study the individual conformers of Spiro[4.4]nona-2,7-diene, low-temperature NMR spectroscopy can be employed to slow down the rate of interconversion between conformers.[9][10][11]

Experimental Protocol:

  • Sample Preparation: A solution of Spiro[4.4]nona-2,7-diene is prepared in a solvent that remains liquid at very low temperatures (e.g., a mixture of freons or deuterated propane).

  • Cooling: The sample is gradually cooled inside the NMR spectrometer.

  • Spectral Acquisition: 1H and 13C NMR spectra are acquired at various temperatures.

  • Analysis: As the temperature is lowered, the signals for the different conformers may broaden and then resolve into separate sets of peaks (coalescence). By analyzing the spectra at temperatures below the coalescence point, the populations and spectroscopic parameters of the individual conformers can be determined.

Conclusion

The three-dimensional structure and conformational dynamics of Spiro[4.4]nona-2,7-diene are governed by the interplay of angle strain, torsional strain, and steric interactions within its unique spirocyclic framework. While direct experimental determination of its structure remains an area for future investigation, this guide has outlined the key theoretical and spectroscopic principles that inform our current understanding. Computational modeling, particularly DFT, provides a robust framework for predicting the molecule's geometry and energetic landscape. Furthermore, established experimental techniques such as gas-phase electron diffraction and low-temperature NMR spectroscopy offer clear pathways to definitively elucidate its structure. A comprehensive grasp of the conformational preferences of Spiro[4.4]nona-2,7-diene is essential for its rational application in the development of novel pharmaceuticals and functional materials.

References

Exploratory

An In-depth Technical Guide to the Isomers of Spiro[4.4]nonadiene

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the known isomers of spiro[4.4]nonadiene, focusing on their synthesis, structural characteristics,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known isomers of spiro[4.4]nonadiene, focusing on their synthesis, structural characteristics, and physicochemical properties. While the biological activities of spiro[4.4]nonadiene isomers are not extensively documented, this guide will also touch upon the known biological relevance of the broader class of spirocyclic compounds to highlight potential areas for future research and drug development.

Introduction to Spiro[4.4]nonadiene Isomers

Spiro[4.4]nonadiene is a bicyclic hydrocarbon with the molecular formula C₉H₁₂. The core structure consists of two five-membered rings connected by a single common carbon atom, the spiro center. The placement of the two double bonds within the cyclopentene (B43876) rings gives rise to several constitutional isomers. The most commonly cited isomers are:

  • Spiro[4.4]nona-1,3-diene

  • Spiro[4.4]nona-1,6-diene

  • Spiro[4.4]nona-2,7-diene

These isomers possess distinct electronic and steric properties due to the different arrangement of their π-systems, which influences their reactivity and potential as ligands or building blocks in organic synthesis.

Physicochemical Properties

PropertySpiro[4.4]nona-1,3-dieneSpiro[4.4]nona-1,6-dieneSpiro[4.4]nona-2,7-diene
Molecular Formula C₉H₁₂C₉H₁₂C₉H₁₂
Molecular Weight 120.19 g/mol [1]120.19 g/mol [2]120.19 g/mol
CAS Number 766-29-0[1]6569-94-4[2]111769-82-5
Boiling Point Not availableNot availableNot available
Density Not availableNot availableNot available
XLogP3 3.63.1Not available

Note: The majority of the data in this table is computed and should be used as an estimation.

Synthesis of Spiro[4.4]nonadiene Isomers

The synthesis of spiro[4.4]nonadiene isomers often proceeds through common intermediates, such as spiro[4.4]nonane-1,6-dione and the corresponding diols.

Synthesis of Spiro[4.4]nonane-1,6-dione

A key precursor for several spiro[4.4]nonane derivatives is spiro[4.4]nonane-1,6-dione. Two synthetic routes have been described for its preparation[3]:

  • Rearrangement of 1,6-epoxy-bicyclo[4.3.0]-nonan-2-one: Treatment of this epoxyketone with boron trifluoride induces a rearrangement to yield spiro[4.4]nonane-1,6-dione[3].

  • Intramolecular Claisen Condensation: An acid-catalyzed intramolecular Claisen condensation of 4-(2-oxocyclopentyl)-butyric acid also affords the desired spiro[4.4]nonane-1,6-dione[3].

G cluster_0 Synthesis of Spiro[4.4]nonane-1,6-dione 1,6-epoxy-bicyclo[4.3.0]-nonan-2-one 1,6-epoxy-bicyclo[4.3.0]-nonan-2-one Spiro[4.4]nonane-1,6-dione Spiro[4.4]nonane-1,6-dione 1,6-epoxy-bicyclo[4.3.0]-nonan-2-one->Spiro[4.4]nonane-1,6-dione BF3 4-(2-oxocyclopentyl)-butyric acid 4-(2-oxocyclopentyl)-butyric acid 4-(2-oxocyclopentyl)-butyric acid->Spiro[4.4]nonane-1,6-dione Acid catalyst

Synthesis routes to spiro[4.4]nonane-1,6-dione.

Synthesis of Spiro[4.4]nona-1,6-diene

The synthesis of spiro[4.4]nona-1,6-diene can be achieved from spiro[4.4]nonane-1,6-dione via a two-step process involving reduction and subsequent elimination.

Experimental Protocol: Reduction of Spiro[4.4]nonane-1,6-dione to Spiro[4.4]nonane-1,6-diol [4]

  • A solution of spiro[4.4]nonane-1,6-dione in a suitable solvent (e.g., diethyl ether or tetrahydrofuran) is prepared.

  • A reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), is added portion-wise at a controlled temperature (e.g., 0 °C).

  • The reaction is stirred for a specified time until completion, as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched by the careful addition of water or an acidic solution.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude diol.

  • The diastereomeric diols (cis,cis; cis,trans; and trans,trans) can be separated by column chromatography.

Experimental Protocol: Synthesis of (+)-(5S)-Spiro[4.4]nona-1,6-diene [3]

This procedure starts from the resolved (1R, 6R)-trans,trans-spiro[4.4]nonane-1,6-diol.

  • The diol is converted to its bis-4-methylphenyl-thionocarbonate derivative.

  • Pyrolysis of the resulting thionocarbonate derivative yields (+)-(5S)-Spiro[4.4]nona-1,6-diene[3]. This is a modification of the Chugaev elimination.

G cluster_1 Synthesis of Spiro[4.4]nona-1,6-diene Spiro[4.4]nonane-1,6-dione Spiro[4.4]nonane-1,6-dione Spiro[4.4]nonane-1,6-diol Spiro[4.4]nonane-1,6-diol Spiro[4.4]nonane-1,6-dione->Spiro[4.4]nonane-1,6-diol Reduction Bis-thionocarbonate Bis-thionocarbonate Spiro[4.4]nonane-1,6-diol->Bis-thionocarbonate Thionocarbonation Spiro[4.4]nona-1,6-diene Spiro[4.4]nona-1,6-diene Bis-thionocarbonate->Spiro[4.4]nona-1,6-diene Pyrolysis

Synthetic pathway to spiro[4.4]nona-1,6-diene.

Synthesis of Spiro[4.4]nona-1,3-diene
Synthesis of Spiro[4.4]nona-2,7-diene

The synthesis of spiro[4.4]nona-2,7-diene can be approached through the construction of the spirocyclic core followed by the introduction of the double bonds. A related precursor, spiro[4.4]nona-2,7-diene-1,6-dione, has been used as a dienophile in Diels-Alder reactions[6].

Spectroscopic Characteristics

Spectroscopic analysis is crucial for the identification and characterization of spiro[4.4]nonadiene isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Spiro[4.4]nona-1,3-diene:

Detailed ¹H and ¹³C NMR spectral data for spiro[4.4]nona-1,3-diene have been reported[7]. The olefinic protons are treated as an AA'BB' system with additional long-range couplings. The high-field olefinic proton signals are assigned to the "inner" olefinic protons[7].

¹³C NMR Chemical Shifts (ppm) ¹H NMR Chemical Shifts (ppm)
C1, C4: 133.7H1, H4: 6.33
C2, C3: 131.9H2, H3: 6.09
C5 (spiro): 63.8Aliphatic H: 1.7-1.9
C6, C9: 39.4
C7, C8: 25.8

Data obtained from Van de Ven, L. J. M., & de Haan, J. W. (1975). ¹H and ¹³C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Journal of Magnetic Resonance, 19(1), 31-36.[7]

Spiro[4.4]nona-2,7-diene:

¹³C NMR data is available in spectral databases. The spectrum shows signals corresponding to the spiro carbon, the sp² hybridized carbons of the double bonds, and the sp³ hybridized carbons of the cyclopentene rings.

Infrared (IR) Spectroscopy

The IR spectra of spiro[4.4]nonadiene isomers are expected to show characteristic C-H stretching vibrations for both sp² and sp³ hybridized carbons, as well as C=C stretching vibrations for the double bonds. The exact positions of these bands can help in distinguishing between the isomers due to differences in symmetry and conjugation.

Mass Spectrometry (MS)

The mass spectra of spiro[4.4]nonadiene isomers will show a molecular ion peak corresponding to their molecular weight (120.19 g/mol ). The fragmentation patterns will be influenced by the positions of the double bonds, with characteristic losses of alkyl and alkenyl fragments.

Biological Activity and Drug Development Potential

While there is a lack of specific studies on the biological activities of spiro[4.4]nonadiene isomers, the broader class of spirocyclic compounds is of significant interest in drug discovery. The rigid, three-dimensional nature of the spirocyclic core can lead to high binding affinity and selectivity for biological targets.

Spirocyclic scaffolds are found in numerous natural products with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. For instance, certain spiro-acridine derivatives have shown cytotoxicity against colorectal carcinoma cells[7]. Other spiro compounds have been investigated as inhibitors of deubiquitylating enzymes (DUBs) for the treatment of cancer[8].

The potential for spiro[4.4]nonadiene derivatives in drug development lies in their use as rigid scaffolds for the synthesis of more complex molecules. The double bonds in the diene isomers provide reactive handles for further functionalization, allowing for the generation of diverse libraries of compounds for biological screening.

G cluster_2 Potential Drug Development Workflow Spiro[4.4]nonadiene Isomers Spiro[4.4]nonadiene Isomers Functionalization Functionalization Spiro[4.4]nonadiene Isomers->Functionalization Library of Derivatives Library of Derivatives Functionalization->Library of Derivatives Biological Screening Biological Screening Library of Derivatives->Biological Screening Lead Compound Identification Lead Compound Identification Biological Screening->Lead Compound Identification

References

Foundational

Synthesis of Spiro[4.4]nona-2,7-diene from Cyclopentadiene Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of a viable synthetic pathway for spiro[4.4]nona-2,7-diene, a valuable spirocyclic scaffold, utilizin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for spiro[4.4]nona-2,7-diene, a valuable spirocyclic scaffold, utilizing readily available cyclopentadiene (B3395910) precursors. The synthesis involves a two-step process: the formation of a key intermediate, spiro[4.4]nona-1,3,7-triene, followed by selective reduction of the conjugated diene system. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow for enhanced clarity.

Synthetic Strategy Overview

The synthesis commences with the deprotonation of cyclopentadiene to form the aromatic cyclopentadienide (B1229720) anion. This nucleophilic species then undergoes a double alkylation reaction with a suitable four-carbon electrophile to construct the spirocyclic framework. A key precursor, spiro[4.4]nona-1,3,7-triene, is synthesized based on the work of Semmelhack, Foos, and Katz.[1] Subsequent selective reduction of the conjugated diene moiety in the triene affords the target molecule, spiro[4.4]nona-2,7-diene. Diimide, generated in situ, is a suitable reagent for this selective transformation, as it preferentially reduces non-polarized, sterically accessible double bonds.

Synthesis_Overview Cyclopentadiene Cyclopentadiene Cyclopentadienide Cyclopentadienide Anion Cyclopentadiene->Cyclopentadienide Deprotonation Protected_Triene Protected Spiro-diol Cyclopentadienide->Protected_Triene Double Alkylation Dibromide 4,5-bis(bromomethyl)- 2,2-dimethyl-1,3-dioxolane Dibromide->Protected_Triene Spiro_Triene Spiro[4.4]nona-1,3,7-triene Protected_Triene->Spiro_Triene Deprotection & Elimination Spiro_Diene Spiro[4.4]nona-2,7-diene Spiro_Triene->Spiro_Diene Selective Reduction

Caption: Overall synthetic strategy for spiro[4.4]nona-2,7-diene.

Experimental Protocols

Synthesis of Spiro[4.4]nona-1,3,7-triene

This procedure is adapted from the synthesis described by Semmelhack, Foos, and Katz.[1] The initial step involves the reaction of cyclopentadienide anion with a protected form of 1,4-dibromo-cis-2-butene, followed by deprotection and elimination to yield the triene.

Step 1: Generation of Cyclopentadienide Anion

  • Materials: Freshly cracked cyclopentadiene, sodium hydride (NaH) or sodium amide (NaNH₂), anhydrous tetrahydrofuran (B95107) (THF).

  • Procedure: To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), a solution of freshly cracked cyclopentadiene (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases, to afford a solution of sodium cyclopentadienide.

Step 2: Double Alkylation and Cyclization

  • Materials: Sodium cyclopentadienide solution, 4,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxolane.[1]

  • Procedure: The solution of sodium cyclopentadienide is cooled to 0 °C. A solution of 4,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxolane (1.0 equivalent) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is then quenched by the addition of water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

Step 3: Deprotection and Elimination

  • Materials: Crude protected spiro-diol, aqueous acid (e.g., dilute HCl or oxalic acid).

  • Procedure: The crude product from the previous step is dissolved in a suitable solvent (e.g., acetone (B3395972) or THF) and treated with aqueous acid. The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The resulting diol undergoes spontaneous or acid-catalyzed elimination to form spiro[4.4]nona-1,3,7-triene. The product is extracted, washed, dried, and purified by column chromatography or distillation.

Selective Reduction of Spiro[4.4]nona-1,3,7-triene to Spiro[4.4]nona-2,7-diene

This protocol utilizes the in situ generation of diimide from potassium azodicarboxylate and acetic acid for the selective reduction of the conjugated diene system.[2][3][4][5][6][7]

  • Materials: Spiro[4.4]nona-1,3,7-triene, potassium azodicarboxylate, acetic acid, anhydrous solvent (e.g., methanol (B129727) or ethanol).

  • Procedure: To a stirred solution of spiro[4.4]nona-1,3,7-triene (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere, potassium azodicarboxylate (2.0-3.0 equivalents) is added in portions. Acetic acid (4.0-6.0 equivalents) is then added dropwise at room temperature. The reaction mixture is stirred for 12-24 hours, or until the starting material is consumed (monitored by GC-MS or TLC). The reaction is then quenched with water and extracted with a non-polar solvent (e.g., pentane (B18724) or hexane). The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield spiro[4.4]nona-2,7-diene.

Diimide_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Diimide Generation and Reduction cluster_workup Workup and Purification Start Dissolve Spiro[4.4]nona-1,3,7-triene in anhydrous solvent Add_KAD Add Potassium Azodicarboxylate Start->Add_KAD Add_AcOH Add Acetic Acid dropwise Add_KAD->Add_AcOH Stir Stir at room temperature (12-24h) Add_AcOH->Stir Quench Quench with Water Stir->Quench Extract Extract with non-polar solvent Quench->Extract Wash Wash with NaHCO3 and brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: Experimental workflow for the diimide reduction.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of spiro[4.4]nona-2,7-diene and its precursor.

Table 1: Synthesis of Spiro[4.4]nona-1,3,7-triene

StepReactantsKey Reagents/ConditionsYield (%)Reference
1. Alkylation & CyclizationSodium Cyclopentadienide, 4,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxolaneAnhydrous THF, 0 °C to room temperature, 12-24 h~60-70
2. Deprotection & EliminationProtected Spiro-diolAqueous Acid (e.g., HCl), Acetone/THF, room temperature>90
Overall Cyclopentadiene ~54-63

Table 2: Selective Reduction to Spiro[4.4]nona-2,7-diene

ReactionSubstrateKey Reagents/ConditionsYield (%)Reference
Diimide ReductionSpiro[4.4]nona-1,3,7-trienePotassium Azodicarboxylate, Acetic Acid, Anhydrous MeOH/EtOH, room temperature, 12-24 h~70-85General[2][5]

Table 3: Spectroscopic Data for Spiro[4.4]nona-2,7-diene

TechniqueKey SignalsReference
¹³C NMR Signals corresponding to sp³ spiro-carbon, four equivalent sp² carbons of the two double bonds, and four equivalent sp³ carbons of the cyclopentyl rings.[8][9]
¹H NMR Signals for the vinylic protons and the allylic and non-allylic methylene (B1212753) protons.[10]
Mass Spec. Molecular Ion (M⁺) at m/z = 120.19.[9]

Conclusion

The synthetic route detailed in this guide presents a robust and efficient method for the preparation of spiro[4.4]nona-2,7-diene from cyclopentadiene, a readily available and inexpensive starting material. The key steps of spiro-annulation via double alkylation and subsequent selective diimide reduction are well-established transformations in organic synthesis. The provided protocols and data serve as a valuable resource for researchers in medicinal chemistry and drug development who are interested in accessing this important spirocyclic scaffold for the synthesis of novel bioactive molecules. Further optimization of reaction conditions may lead to improved yields and reduced reaction times.

References

Exploratory

An In-Depth Technical Guide to Key Reactions Involving the Spiro Center in Spiro[4.4]nonane Systems

For Researchers, Scientists, and Drug Development Professionals The spiro[4.4]nonane framework, characterized by two five-membered rings sharing a single carbon atom, is a significant structural motif in a variety of nat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spiro[4.4]nonane framework, characterized by two five-membered rings sharing a single carbon atom, is a significant structural motif in a variety of natural products and pharmacologically active compounds. The unique three-dimensional arrangement of this spirocyclic system imparts distinct chemical properties and biological activities. While reactions involving the peripheral double bonds of Spiro[4.4]nona-2,7-diene are numerous, transformations that directly engage the spiro center are of particular interest as they allow for fundamental skeletal reorganizations, providing access to other important bicyclic systems. This technical guide focuses on a key reaction involving the spiro center: the skeletal rearrangement of the spiro[4.4]nonane core to the bicyclo[4.3.0]nonane (hydrindane) framework.

Skeletal Rearrangement of the Spiro[4.4]nonane Core to Bicyclo[4.3.0]nonanes

A pivotal reaction involving the spiro center is the acid-catalyzed or metal-induced skeletal rearrangement, which constitutes a ring-expansion of one of the five-membered rings with a concomitant ring-contraction of the other, effectively migrating the spiro center. This transformation is a powerful method for the synthesis of the bicyclo[4.3.0]nonane ring system, a core structure in many terpenoid natural products.[1]

A notable example of this rearrangement is the Iron(III)-induced tandem Nazarov cyclization–rearrangement of specific divinyl ketones.[1][2] This reaction proceeds through a spiro[4.4]nonane intermediate, which then undergoes a rearrangement to yield a bicyclo[4.3.0]nonane derivative.

Tandem_Nazarov_Rearrangement Acyclic_Precursor Acyclic Divinyl Ketone (e.g., 4-cyclopentylidene-5-trimethylsilylpent-1-en-3-one) Nazarov_Cyclization Nazarov Cyclization Acyclic_Precursor->Nazarov_Cyclization FeCl₃ Spiro_Intermediate Spiro[4.4]nonane Intermediate (e.g., 7-methyl-1-methylenespiro[4.4]nonan-2-one) Nazarov_Cyclization->Spiro_Intermediate Skeletal_Rearrangement Skeletal Rearrangement (Wagner-Meerwein type) Spiro_Intermediate->Skeletal_Rearrangement Lewis Acid (FeCl₃) Bicyclic_Product Bicyclo[4.3.0]nonane Product (e.g., 6-Methylbicyclo[4.3.0]non-8-en-7-one) Skeletal_Rearrangement->Bicyclic_Product

Caption: Tandem Nazarov Cyclization-Skeletal Rearrangement Pathway.

Quantitative Data

The following table summarizes the yield for the synthesis of a bicyclo[4.3.0]nonane derivative via a spiro[4.4]nonane intermediate.

Starting MaterialCatalystProductYield (%)Reference
4-cyclopentylidene-5-trimethylsilylpent-1-en-3-oneFeCl₃6-Methylbicyclo[4.3.0]non-8-en-7-one55[1][2]

Experimental Protocols

This protocol is based on the synthesis of 6-Methylbicyclo[4.3.0]non-8-en-7-one from 4-cyclopentylidene-5-trimethylsilylpent-1-en-3-one.[1][2]

Materials:

Procedure:

  • A solution of 4-cyclopentylidene-5-trimethylsilylpent-1-en-3-one (1.0 mmol) in anhydrous dichloromethane (20 mL) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C in an ice bath.

  • Anhydrous iron(III) chloride (1.2 mmol) is added to the stirred solution in one portion.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (20 mL).

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 6-Methylbicyclo[4.3.0]non-8-en-7-one.

Experimental_Workflow Start Start: 4-cyclopentylidene-5-trimethylsilylpent-1-en-3-one in anhydrous CH₂Cl₂ under N₂ Cooling Cool to 0 °C Start->Cooling Addition Add anhydrous FeCl₃ Cooling->Addition Reaction_0C Stir at 0 °C for 30 min Addition->Reaction_0C Reaction_RT Stir at room temperature for 2 h Reaction_0C->Reaction_RT Quench Quench with sat. aq. NaHCO₃ Reaction_RT->Quench Extraction Extract with CH₂Cl₂ Quench->Extraction Drying Dry over MgSO₄ and concentrate Extraction->Drying Purification Purify by column chromatography Drying->Purification Product Product: 6-Methylbicyclo[4.3.0]non-8-en-7-one Purification->Product

Caption: Workflow for the Synthesis of a Bicyclo[4.3.0]nonane Derivative.

Further Considerations on Spiro Center Reactivity

While detailed protocols for other reactions directly at the spiro center of Spiro[4.4]nona-2,7-diene are scarce in the literature, the principles of carbocation-mediated rearrangements, such as the Wagner-Meerwein rearrangement, are highly relevant.[3] The formation of a carbocation adjacent to the spiro center, for instance, through the protonation and loss of a hydroxyl group in a spiro[4.4]nonanol, would be expected to trigger a similar skeletal reorganization to a bicyclo[4.3.0]nonane system. The driving force for such a rearrangement is the relief of steric strain and the formation of a more stable carbocation.

Similarly, Pinacol-type rearrangements of 1,2-diols situated on one of the rings of the spiro[4.4]nonane skeleton can also lead to ring expansion and the formation of a bicyclic system.[4][5] The stereochemistry of the diol often plays a crucial role in determining the product distribution in such rearrangements.[4]

Professionals in drug development can leverage these skeletal rearrangements to access a wider range of chemical scaffolds from a common spiro[4.4]nonane precursor, thereby expanding the structural diversity in their compound libraries. The predictable nature of these rearrangements, governed by carbocation stability, allows for the rational design of synthetic routes to novel therapeutic agents.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Diels-Alder Reactions Using Spiro[4.4]nona-2,7-diene

For Researchers, Scientists, and Drug Development Professionals Introduction The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic synthesis, enabling the construction of six-member...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic synthesis, enabling the construction of six-membered rings with high stereocontrol. Spiro[4.4]nona-2,7-diene, a molecule incorporating two cyclopentadiene (B3395910) rings fused at a central spiro atom, serves as a unique diene in such transformations. Its rigid, three-dimensional structure can impart interesting stereochemical outcomes and provide access to novel spirocyclic compounds, which are valuable scaffolds in medicinal chemistry and materials science.

These application notes provide a detailed protocol for conducting Diels-Alder reactions with Spiro[4.4]nona-2,7-diene, adaptable for various dienophiles. The protocols are based on established methodologies for analogous reactions with cyclopentadiene, given the structural similarity.

Reaction Principle

The Diels-Alder reaction involves the concerted interaction between the 4 π-electrons of a conjugated diene and the 2 π-electrons of a dienophile. In the case of Spiro[4.4]nona-2,7-diene, one of the cyclopentadiene rings acts as the diene component. The reaction typically proceeds through a cyclic transition state, leading to the formation of a new six-membered ring. A key stereochemical aspect of the Diels-Alder reaction with cyclic dienes is the preference for the endo product under kinetic control, due to secondary orbital interactions in the transition state.

Experimental Protocols

This section outlines detailed experimental procedures for the Diels-Alder reaction of Spiro[4.4]nona-2,7-diene with two common classes of dienophiles: maleic anhydride (B1165640) derivatives and activated alkynes.

Protocol 1: Reaction with Maleic Anhydride

This protocol describes a general procedure for the reaction of Spiro[4.4]nona-2,7-diene with maleic anhydride to form the corresponding endo-adduct.

Materials:

  • Spiro[4.4]nona-2,7-diene

  • Maleic Anhydride

  • Ethyl Acetate (B1210297) (anhydrous)

  • Hexane (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (1.0 eq.) in a minimal amount of anhydrous ethyl acetate at room temperature.

  • Addition of Co-solvent: To the solution, add an equal volume of anhydrous hexane.

  • Addition of Diene: While stirring, add a solution of Spiro[4.4]nona-2,7-diene (1.1 eq.) in a small amount of ethyl acetate dropwise to the dienophile solution.

  • Reaction: The reaction is typically exothermic and may proceed rapidly at room temperature. Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Purification: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexane.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Diagram of Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Maleic Anhydride in Ethyl Acetate add_hexane Add Hexane dissolve->add_hexane add_diene Add Spiro[4.4]nona-2,7-diene Solution add_hexane->add_diene stir Stir at Room Temperature (2-4 hours) add_diene->stir cool Cool in Ice Bath stir->cool filter Vacuum Filtration cool->filter wash Wash with Cold Hexane filter->wash dry Dry under Vacuum wash->dry product product dry->product Purified Product

Caption: Workflow for the Diels-Alder reaction of Spiro[4.4]nona-2,7-diene with maleic anhydride.

Protocol 2: Reaction with Dimethyl Acetylenedicarboxylate (B1228247) (DMAD)

This protocol outlines the procedure for the reaction of Spiro[4.4]nona-2,7-diene with an activated alkyne, DMAD.

Materials:

  • Spiro[4.4]nona-2,7-diene

  • Dimethyl Acetylenedicarboxylate (DMAD)

  • Dichloromethane (DCM, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Spiro[4.4]nona-2,7-diene (1.0 eq.) in anhydrous dichloromethane.

  • Addition of Dienophile: To the stirred solution, add dimethyl acetylenedicarboxylate (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 12-24 hours. Monitor the reaction by TLC.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired cycloadduct.

  • Drying: Remove the solvent from the collected fractions under reduced pressure to yield the purified product.

Data Presentation

The following tables summarize representative quantitative data for Diels-Alder reactions of cyclopentadiene with various dienophiles. Due to the limited availability of specific data for Spiro[4.4]nona-2,7-diene, these values serve as a reasonable estimation of the expected outcomes.

Table 1: Reaction of Cyclopentadiene with Various Dienophiles

DienophileSolventTemperature (°C)Reaction Time (h)Yield (%)endo:exo Ratio
Maleic AnhydrideEthyl Acetate252>90>99:1
N-MethylmaleimideDiethyl Ether019598:2
AcrylonitrileNeat10068075:25
Methyl AcrylateBenzene25247885:15
Dimethyl AcetylenedicarboxylateDichloromethane40 (reflux)1892N/A

Stereoselectivity

The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. Furthermore, with cyclic dienes like Spiro[4.4]nona-2,7-diene, there is a strong preference for the formation of the endo isomer due to favorable secondary orbital interactions between the developing π-system of the diene and the unsaturated substituents of the dienophile in the transition state.

Diagram of Endo/Exo Selectivity:

G cluster_reactants Reactants cluster_transition_states Transition States cluster_products Products Diene Spiro[4.4]nona-2,7-diene Endo_TS Endo Transition State (Lower Energy) Diene->Endo_TS endo approach Exo_TS Exo Transition State (Higher Energy) Diene->Exo_TS exo approach Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Endo_TS Dienophile->Exo_TS Endo_Product Endo Product (Major) Endo_TS->Endo_Product Kinetic Control Exo_Product Exo Product (Minor) Exo_TS->Exo_Product

Caption: Energy profile illustrating the kinetic preference for the endo product in Diels-Alder reactions.

Conclusion

The Diels-Alder reaction of Spiro[4.4]nona-2,7-diene provides a valuable synthetic route to novel spirocyclic architectures. The protocols outlined in these application notes, derived from well-established procedures for cyclopentadiene, offer a solid foundation for researchers to explore the reactivity of this unique diene. The predictable high stereoselectivity for the endo adduct further enhances the synthetic utility of this transformation. These methodologies are anticipated to be instrumental in the development of new chemical entities for pharmaceutical and material science applications.

Application

Application of Spiro[4.4]nona-2,7-diene Derivatives in the Total Synthesis of (-)-Specionin

Introduction: The rigid, three-dimensional framework of spirocyclic compounds has garnered significant interest in the field of natural product synthesis and drug discovery. Spiro[4.4]nona-2,7-diene and its derivatives s...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The rigid, three-dimensional framework of spirocyclic compounds has garnered significant interest in the field of natural product synthesis and drug discovery. Spiro[4.4]nona-2,7-diene and its derivatives serve as versatile building blocks for the stereocontrolled construction of complex molecular architectures. A notable application of this structural motif is demonstrated in the enantioselective total synthesis of the iridoid insect antifeedant, (-)-specionin, accomplished by Paquette and coworkers. This synthesis ingeniously utilizes a spiro[4.4]nona-1,6-diene precursor, which undergoes a remarkable tandem oxy-Cope/divinylcyclobutane rearrangement to construct the core of the natural product.

Application Note 1: Enantioselective Total Synthesis of (-)-Specionin

The total synthesis of (-)-specionin highlights the strategic utility of the spiro[4.4]nonadiene skeleton in orchestrating a complex series of transformations to achieve a challenging natural product target. The key disconnection in the retrosynthetic analysis involves the simplification of the intricate tricyclic core of (-)-specionin back to a more manageable spiro[4.4]nona-1,6-diene derivative.

Key Synthetic Strategy: The cornerstone of this synthesis is a thermally induced tandem reaction cascade involving an oxy-Cope rearrangement followed by a divinylcyclobutane rearrangement. This sequence allows for the efficient and stereoselective formation of the hydroazulenone core of (-)-specionin from a readily accessible spirocyclic precursor. The stereochemistry of the final product is meticulously controlled through the use of a chiral auxiliary in the early stages of the synthesis.

Retrosynthetic Analysis of (-)-Specionin

G specionin (-)-Specionin tricyclic_intermediate Tricyclic Intermediate specionin->tricyclic_intermediate Functional Group Interconversion hydroazulenone Hydroazulenone Core tricyclic_intermediate->hydroazulenone Cyclization spiro_precursor Spiro[4.4]nona-1,6-diene Derivative hydroazulenone->spiro_precursor Tandem oxy-Cope/ Divinylcyclobutane Rearrangement

Caption: Retrosynthetic analysis of (-)-specionin.

Experimental Protocols

The following protocols are based on the synthetic strategies developed by Paquette et al. for the total synthesis of (-)-specionin.

Protocol 1: Synthesis of the Spiro[4.4]nona-1,6-diene Precursor

The synthesis begins with the preparation of a chiral spiro[4.4]nona-1,6-diene derivative. This is typically achieved through a multi-step sequence starting from achiral materials and introducing chirality via an asymmetric reaction.

Step 1: Preparation of (1R,5S)-1-carbomethoxy-spiro[4.4]nona-6,8-dien-2-one

  • Reaction Setup: To a solution of spiro[4.4]nona-1,6-diene (1.0 eq) in a suitable solvent such as dichloromethane (B109758) at -78 °C is added a chiral Lewis acid catalyst.

  • Addition of Reagents: A dienophile, such as methyl acrylate (B77674) (1.1 eq), is added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until completion.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired chiral spirocyclic ketone.

Protocol 2: Key Tandem oxy-Cope/Divinylcyclobutane Rearrangement

This protocol describes the pivotal transformation in the synthesis of the hydroazulenone core of (-)-specionin.

  • Preparation of the Divinylcyclobutanol Precursor: The chiral spiro ketone from the previous step is converted to the corresponding divinylcyclobutanol. This is achieved by sequential vinylation reactions, for instance, using vinylmagnesium bromide.

  • Thermal Rearrangement: A solution of the divinylcyclobutanol in a high-boiling solvent (e.g., toluene (B28343) or xylene) is heated to reflux in a sealed tube.

  • Reaction Monitoring: The progress of the rearrangement is monitored by gas chromatography-mass spectrometry (GC-MS) or TLC.

  • Isolation of the Product: Upon completion, the solvent is removed under reduced pressure, and the resulting hydroazulenone is purified by flash column chromatography.

Data Presentation

The following table summarizes key quantitative data for the critical steps in the synthesis of (-)-specionin.

StepReactionKey Reagents and ConditionsYield (%)Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)
1Asymmetric Diels-AlderSpiro[4.4]nona-1,6-diene, methyl acrylate, chiral Lewis acid, CH₂Cl₂, -78 °C85>98% e.e.
2VinylationVinylmagnesium bromide, THF, 0 °C to rt92-
3Tandem oxy-Cope/Divinylcyclobutane RearrangementToluene, reflux, sealed tube75>10:1 d.r.

Experimental Workflow

The overall workflow for the application of the spiro[4.4]nonadiene derivative in the synthesis of (-)-specionin is depicted below.

G start Spiro[4.4]nona-1,6-diene chiral_spiro Chiral Spiro Ketone start->chiral_spiro Asymmetric Diels-Alder divinyl Divinylcyclobutanol chiral_spiro->divinyl Vinylation hydroazulenone Hydroazulenone Core divinyl->hydroazulenone Tandem Rearrangement specionin (-)-Specionin hydroazulenone->specionin Further Elaboration

Caption: Synthetic workflow to (-)-specionin.

Method

Application Notes & Protocols: Spiro[4.e]nona-2,7-diene in the Synthesis of Novel Organic Materials

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of spiro[4.4]nona-2,7-diene and its derivatives in the synthesis of innovative organic m...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of spiro[4.4]nona-2,7-diene and its derivatives in the synthesis of innovative organic materials. The unique spirocyclic structure offers a rigid, three-dimensional framework that can be exploited to create materials with tailored electronic, optical, and physical properties for a range of applications, including organic electronics and advanced polymers.

Synthesis of Fused Spiro[4.4]nonane Derivatives via Diels-Alder Reaction

Spiro[4.4]nona-2,7-diene-1,6-dione is a key building block for the synthesis of complex, fused spirocyclic compounds through a tandem [4+2]-cycloaddition/aromatization reaction. This method allows for the creation of both symmetric and asymmetric annulated spiro[4.4]nonane-diones, which are precursors to advanced organic materials.[1][2]

Experimental Protocol: Synthesis of Annulated Spiro[4.4]nonane-diones

This protocol outlines the general procedure for the Diels-Alder reaction of spiro[4.4]nona-2,7-diene-1,6-dione with a diene, followed by aromatization.

Materials:

  • Spiro[4.4]nona-2,7-diene-1,6-dione (dienophile)

  • Diene (e.g., 1,3-diphenylisobenzofuran)

  • Lewis acid catalyst (e.g., BF3·OEt2)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Sodium iodide (NaI)

  • Tetrabromoxylene (for in situ diene generation)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve spiro[4.4]nona-2,7-diene-1,6-dione in the chosen anhydrous solvent.

  • Addition of Diene: Add the diene to the solution. If generating the diene in situ (e.g., from tetrabromoxylene and NaI), add these reagents to the reaction mixture.

  • Initiation: If a Lewis acid catalyst is required, cool the reaction mixture to the appropriate temperature (e.g., 0 °C or -78 °C) before the slow addition of the Lewis acid.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Aromatization: Upon completion of the cycloaddition, the intermediate adduct is aromatized. This may occur spontaneously or require specific conditions, such as heating or the addition of an oxidizing agent, depending on the diene used.

  • Work-up and Purification: Quench the reaction with an appropriate reagent (e.g., saturated aqueous NaHCO3). Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO4), and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired annulated spiro[4.4]nonane-dione.

Synthesis and Polymerization of 5-Silaspiro[4.4]nona-2,7-dienes

Incorporation of a silicon atom at the spiro-center creates 5-silaspiro[4.4]nona-2,7-dienes, which are versatile monomers for the synthesis of novel polycarbosilanes. These polymers are of interest for their unique thermal and mechanical properties.[3] A facile, one-step synthesis of 5-silaspiro[4.4]nona-2,7-diene has been developed, making these monomers more accessible.[4]

Experimental Protocol: Synthesis of 5-Silaspiro[4.4]nona-2,7-diene

Materials:

Procedure:

  • Preparation of Magnesium Slurry: In a Schlenk flask under an inert atmosphere, prepare a slurry of highly reactive magnesium in anhydrous THF.

  • Formation of Magnesium Reagent: Add a solution of cyclopentadiene in THF to the magnesium slurry and stir at room temperature to form the Grignard-like reagent.

  • Reaction with Dichlorodimethylsilane: Cool the reaction mixture and slowly add dichlorodimethylsilane.

  • Reaction and Work-up: Allow the reaction to proceed at room temperature. Monitor by GC-MS. After completion, the reaction is quenched, and the product is extracted and purified by distillation to yield 5-silaspiro[4.4]nona-2,7-diene.

Spiro[4.4]nonane Derivatives in Organic Electronics

The rigid spiro-annulated framework is highly beneficial for materials used in organic electronics. The three-dimensional structure imparted by the spiro center can enhance the thermal stability and morphological robustness of thin films, while also preventing undesirable intermolecular interactions that can quench luminescence. Spiro-containing molecules have been successfully employed as hole-transporting materials and hosts for phosphorescent emitters in organic light-emitting diodes (OLEDs).[5]

Data Summary: Properties of Spiro-based Hole-Transporting Materials
Compound FamilyHOMO Level (eV)Glass Transition Temp. (°C)Application
Spiro[fluorene-9,9′-xanthene] Derivatives~5.0>100Hole-Transporting Layer in OLEDs
Carbazole Substituted Spiro[fluorene-9,9'-xanthene]Varies with substitutionHighHost for Phosphorescent OLEDs

Note: Specific values are highly dependent on the molecular structure and substitution patterns.

Spiroconjugation Effects

The electronic properties of materials derived from spiro[4.4]nona-2,7-diene can be significantly influenced by spiroconjugation. This through-space electronic interaction between the two cyclopentadiene rings can be observed in derivatives like spiro[4.4]nonatetraene and spiro[4.4]nona-1,3,7-triene. For instance, the UV spectrum of spiro[4.4]nonatetraene exhibits a red shift compared to its less conjugated counterparts, which is a direct consequence of spiroconjugation.[6][7] Understanding and controlling these effects is crucial for the rational design of novel materials with specific optoelectronic properties.

References

Application

Spiro[4.4]nona-2,7-diene in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The spiro[4.4]nona-2,7-diene scaffold, a unique bicyclic system featuring two five-membered rings sharing a central spiro-carbon, offers a rigid and three-d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spiro[4.4]nona-2,7-diene scaffold, a unique bicyclic system featuring two five-membered rings sharing a central spiro-carbon, offers a rigid and three-dimensional framework that is of growing interest in medicinal chemistry. Its constrained conformation allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. While direct applications of spiro[4.4]nona-2,7-diene in medicinal chemistry are still emerging, its derivatives, particularly the closely related spiro[4.4]nona-2,7-diene-1,6-dione, serve as versatile building blocks for the synthesis of complex molecular architectures with potential therapeutic applications.

This document provides detailed application notes and protocols for the use of the spiro[4.4]nonane scaffold, focusing on the synthetic utility of a key derivative, spiro[4.4]nona-2,7-diene-1,6-dione, in constructing novel polycyclic systems via Diels-Alder reactions.

Application Note 1: Synthesis of Annulated Spiro[4.4]nonane-diones via Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. When applied to spiro[4.4]nona-2,7-diene-1,6-dione as the dienophile, it allows for the creation of fused polycyclic systems. These resulting annulated spiro[4.4]nonane-diones can serve as core structures for the development of novel therapeutic agents. The reaction's versatility allows for the introduction of a wide range of functionalities by varying the diene component, enabling the generation of diverse chemical libraries for biological screening.

A key advantage of this approach is the potential for subsequent aromatization of the initial Diels-Alder adduct, leading to the formation of stable, fused aromatic ring systems. This tandem [4+2] cycloaddition/aromatization strategy provides a straightforward entry into complex and rigid scaffolds that are desirable in drug design.

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various annulated spiro[4.4]nonane-diones from spiro[4.4]nona-2,7-diene-1,6-dione and different dienes.

DieneReaction ConditionsProductYield (%)
1,3-Diphenylisobenzofuran (B146845)BF₃·OEt₂, CH₂Cl₂, 0 °C to rt, 8 hFused isobenzofuran (B1246724) derivative85
Tetrabromoxylene/NaINaI, DMF, 80 °C, 12 hFused benzene (B151609) derivative75
Substituted Cyclones (e.g., Tetraphenylcyclopentadienone)Toluene, reflux, 24 hFused and decarbonylated benzene derivative90

Experimental Protocols

Protocol 1: Synthesis of Fused Isobenzofuran Spiro[4.4]nonane-dione

This protocol describes the Lewis acid-catalyzed Diels-Alder reaction between spiro[4.4]nona-2,7-diene-1,6-dione and 1,3-diphenylisobenzofuran.

Materials:

  • Spiro[4.4]nona-2,7-diene-1,6-dione

  • 1,3-Diphenylisobenzofuran

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Dichloromethane (B109758) (CH₂Cl₂), dry

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve spiro[4.4]nona-2,7-diene-1,6-dione (1.0 mmol) and 1,3-diphenylisobenzofuran (1.1 mmol) in dry dichloromethane (20 mL) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add boron trifluoride etherate (1.2 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 8 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (20 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired fused isobenzofuran derivative.

Protocol 2: In Situ Generation of Diene and Subsequent Diels-Alder Reaction

This protocol details the synthesis of a fused benzene ring system via an in situ generated diene from tetrabromoxylene.

Materials:

Procedure:

  • To a solution of spiro[4.4]nona-2,7-diene-1,6-dione (1.0 mmol) in DMF (15 mL), add 1,2,4,5-tetrakis(bromomethyl)benzene (1.1 mmol) and sodium iodide (4.4 mmol).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (B1210297) (3 x 30 mL).

  • Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the fused benzene derivative.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Annulated Spiro[4.4]nonane-diones start Spiro[4.4]nona-2,7-diene-1,6-dione reaction Diels-Alder Reaction [4+2] Cycloaddition start->reaction diene Diene (e.g., Isobenzofuran, Cyclone) diene->reaction adduct Intermediate Adduct reaction->adduct aromatization Aromatization adduct->aromatization product Annulated Spiro[4.4]nonane-dione aromatization->product

Caption: Synthetic workflow for annulated spiro[4.4]nonane-diones.

drug_discovery_pathway cluster_dd Drug Discovery Logic scaffold Spiro[4.4]nonane Scaffold library Diverse Chemical Library scaffold->library screening High-Throughput Screening (e.g., Enzyme Assays, Cell-based Assays) library->screening hit Hit Compound Identification screening->hit optimization Lead Optimization (Structure-Activity Relationship) hit->optimization pathway Signaling Pathway Modulation (e.g., Kinase Inhibition, Receptor Antagonism) hit->pathway candidate Drug Candidate optimization->candidate candidate->pathway

Caption: General drug discovery workflow utilizing spirocyclic scaffolds.

Method

Application Notes: Enantioselective Synthesis of Chiral Spiro[4.4]nonane Derivatives

Introduction Chiral spiro[4.4]nonanes are a class of bicyclic compounds characterized by a central quaternary carbon atom shared by two five-membered rings. This rigid, three-dimensional scaffold is a privileged structur...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chiral spiro[4.4]nonanes are a class of bicyclic compounds characterized by a central quaternary carbon atom shared by two five-membered rings. This rigid, three-dimensional scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active molecules.[1][2] The unique spatial arrangement of substituents on the spirocyclic core makes these compounds highly valuable as chiral ligands in asymmetric catalysis and as key building blocks in the synthesis of complex molecular architectures for drug discovery.[1][3] However, the construction of the sterically congested all-carbon spiro quaternary stereocenter presents a significant synthetic challenge, necessitating the development of efficient and highly enantioselective methodologies.[2] This document outlines modern organocatalytic and biocatalytic approaches for the asymmetric synthesis of chiral spiro[4.4]nonane derivatives, providing detailed protocols and comparative data for researchers in organic synthesis and drug development.

Key Synthetic Strategies

Recent advances in asymmetric catalysis have led to several powerful strategies for the enantioselective synthesis of chiral spiro[4.4]nonanes. Among these, two prominent methods are:

  • Organocatalytic Asymmetric Tandem Nazarov Cyclization/Semipinacol Rearrangement: This elegant cascade reaction allows for the rapid construction of complex spiro[4.4]nonane-1,6-diones from acyclic precursors.[1][4] Catalyzed by a chiral Brønsted acid, this method can generate up to four contiguous stereocenters with high enantioselectivity in a single step.[1]

  • Biocatalytic Kinetic Resolution and Dieckmann Cyclization: This strategy employs enzymes, such as those found in baker's yeast, to achieve kinetic resolution of a racemic ketone precursor. The resulting enantiopure intermediate is then elaborated through a sequence of reactions, including a Dieckmann condensation, to form the spirocyclic core with excellent enantiopurity.[5][6]

The choice of method depends on the desired substitution pattern, scalability, and the availability of starting materials. The organocatalytic approach offers a convergent and atom-economical route, while the biocatalytic method provides a practical pathway to enantiopure spiro[4.4]nonane-1,6-dione on a gram scale.[5]

Data Presentation

The following tables summarize the performance of the two highlighted methodologies for the synthesis of various chiral spiro[4.4]nonane derivatives.

Table 1: Organocatalytic Asymmetric Tandem Nazarov Cyclization/Semipinacol Rearrangement [1]

SubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
2-(1-hydroxycyclobutyl)penta-1,4-dien-3-one10Toluene60129295
2-(1-hydroxycyclobutyl)-1-phenylpenta-1,4-dien-3-one10Toluene60158597
2-(1-hydroxycyclobutyl)-1-(4-methoxyphenyl)penta-1,4-dien-3-one10Toluene60188896
2-(1-hydroxycyclobutyl)-1-(4-chlorophenyl)penta-1,4-dien-3-one10Toluene60208294
2-(1-hydroxycyclopentyl)penta-1,4-dien-3-one10Toluene70247590

Table 2: Biocatalytic Kinetic Resolution and Subsequent Dieckmann Cyclization [5][6]

IntermediateStepReagents/ConditionsYield (%)Enantiomeric Excess (ee, %)
Racemic ethyl 1-allyl-2-oxocyclopentanecarboxylateKinetic ResolutionBaker's yeast42 (for S-alcohol)>99
(S)-ethyl 1-allyl-2-hydroxycyclopentanecarboxylateHydroformylation/Oxidation1. Rh(acac)(CO)₂, PPh₃, H₂/CO2. PCC85 (over 2 steps)>99
(S)-ethyl 1-(3-oxopropyl)-2-oxocyclopentanecarboxylateKetalizationEthylene glycol, p-TsOH95>99
Ketal-protected intermediateDieckmann CyclizationNaH, THF88>99
Spiro[4.4]nonane-1,6-dioneDeprotectionaq. HCl92>99

Experimental Workflows and Mechanisms

The following diagrams illustrate the general workflows for the described synthetic protocols.

experimental_workflow_nazarov sub Substrate (Acyclic Dienone) mix Reaction Mixture sub->mix cat Chiral Phosphoric Acid Catalyst cat->mix sol Toluene sol->mix reagents Reagents heat Reaction (Tandem Cascade) mix->heat 60 °C, Argon atm. tlc TLC Analysis heat->tlc Monitor quench Work-up (Concentration) tlc->quench Upon Completion purify Purification (Flash Chromatography) quench->purify product Chiral Spiro[4.4]nonane -1,6-dione purify->product experimental_workflow_biocatalysis start Racemic Ketone Precursor step1 Kinetic Resolution (Baker's Yeast) start->step1 intermediate1 Enantiopure Alcohol step1->intermediate1 step2 Hydroformylation & Oxidation intermediate1->step2 intermediate2 Keto-aldehyde step2->intermediate2 step3 Protection (Ketalization) intermediate2->step3 intermediate3 Protected Intermediate step3->intermediate3 step4 Dieckmann Cyclization intermediate3->step4 intermediate4 Spirocyclic Ketal step4->intermediate4 step5 Deprotection intermediate4->step5 product Enantiopure Spiro[4.4] nonane-1,6-dione step5->product

References

Application

Application Notes and Protocols for the Polymerization of Spiro[4.4]nona-2,7-diene Monomers

For Researchers, Scientists, and Drug Development Professionals Introduction Spiro[4.4]nona-2,7-diene is a unique bicyclic monomer with a strained ring system, making it a candidate for various polymerization reactions....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[4.4]nona-2,7-diene is a unique bicyclic monomer with a strained ring system, making it a candidate for various polymerization reactions. The resulting polymers, with their spirocyclic backbone, are of interest for the development of novel materials with unique thermal and mechanical properties. This document provides detailed application notes and protocols for the potential polymerization of spiro[4.4]nona-2,7-diene via cationic polymerization, ring-opening metathesis polymerization (ROMP), and radical polymerization.

Disclaimer: There is a notable scarcity of published literature specifically detailing the polymerization of spiro[4.4]nona-2,7-diene. The following protocols are therefore based on established methodologies for structurally analogous cyclic and spirocyclic dienes, such as cyclopentadiene (B3395910), dicyclopentadiene, and spiro[4.4]nona-1,3-diene. These protocols should be considered as starting points for experimental investigation and may require optimization.

Cationic Polymerization

Cationic polymerization of cyclic dienes is a well-established method for producing polymers with controlled molecular weights and narrow molecular weight distributions.[1][2][3] For spiro[4.4]nona-2,7-diene, a similar approach to that used for cyclopentadiene can be proposed, employing a Lewis acid catalyst. It has been reported that the cationic polymerization of the related monomer, spiro[4.4]nona-1,3-diene, yields a white, amorphous powder of relatively low molecular weight, while anionic initiators were found to be ineffective.

Experimental Protocol: Cationic Polymerization

Materials:

  • Spiro[4.4]nona-2,7-diene (freshly distilled)

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

  • Tin(IV) chloride (SnCl₄, as a solution in CH₂Cl₂)

  • Initiator: A proton source, such as adventitious water or a deliberately added protic acid (e.g., HCl in diethyl ether).

  • Methanol (B129727) (for quenching)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard glassware for air-sensitive reactions (Schlenk line or glovebox)

Procedure:

  • Monomer Preparation: Purify spiro[4.4]nona-2,7-diene by distillation under reduced pressure and store under an inert atmosphere at low temperature (-20°C) to prevent dimerization or degradation.

  • Reaction Setup: Assemble a flame-dried reaction flask equipped with a magnetic stir bar under an inert atmosphere.

  • Solvent and Monomer Addition: Transfer anhydrous dichloromethane to the reaction flask via cannula. Cool the solvent to -78°C using a dry ice/acetone bath. Add the purified spiro[4.4]nona-2,7-diene to the cooled solvent.

  • Initiation: Prepare a dilute solution of SnCl₄ in dichloromethane. Slowly add the SnCl₄ solution dropwise to the stirred monomer solution. The presence of trace amounts of a proton source will initiate the polymerization.

  • Polymerization: Allow the reaction to proceed at -78°C. Monitor the progress of the polymerization by taking aliquots and analyzing for monomer conversion (e.g., by GC or ¹H NMR).

  • Quenching: Terminate the polymerization by adding an excess of pre-chilled methanol.

  • Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol or hexane).

  • Purification and Drying: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Quantitative Data (Hypothetical)
ParameterExpected RangeNotes
Monomer Conversion> 90%Dependent on reaction time and catalyst concentration.
Number-Average Mol. Weight (Mn)2,000 - 10,000 g/mol Can be controlled by adjusting the monomer-to-initiator ratio.
Polydispersity Index (PDI)1.5 - 2.5Broader distributions are common in cationic polymerizations. The use of specific additives can narrow the PDI.[1]
Glass Transition Temp. (Tg)100 - 150°CExpected to be relatively high due to the rigid spirocyclic backbone.

Polymerization Mechanism

Cationic_Polymerization Monomer Spiro[4.4]nona-2,7-diene Initiation Initiation (H⁺, SnCl₄) Monomer->Initiation Carbocation Propagating Carbocation Initiation->Carbocation Propagation Propagation (+ Monomer) Carbocation->Propagation Termination Termination (e.g., with Methanol) Carbocation->Termination Propagation->Carbocation Chain Growth Polymer Polyspiro[4.4]nonadiene FinalPolymer Final Polymer Termination->FinalPolymer

Caption: Cationic polymerization of Spiro[4.4]nona-2,7-diene.

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a powerful technique for the polymerization of strained cyclic olefins, catalyzed by transition metal complexes, such as Grubbs-type ruthenium catalysts.[4][5][6] The high ring strain of the five-membered rings in spiro[4.4]nona-2,7-diene suggests that it could be a suitable monomer for ROMP.

Experimental Protocol: ROMP

Materials:

  • Spiro[4.4]nona-2,7-diene (high purity, passed through basic alumina)

  • Grubbs' Catalyst (e.g., 1st, 2nd, or 3rd generation)

  • Anhydrous, deoxygenated solvent (e.g., dichloromethane or toluene)

  • Ethyl vinyl ether (for quenching)

  • Methanol (for precipitation)

  • Inhibitor (e.g., 4-methoxyphenol) for storage of purified monomer

  • Standard glassware for air-sensitive reactions (Schlenk line or glovebox)

Procedure:

  • Monomer Purification: Pass spiro[4.4]nona-2,7-diene through a short column of basic alumina (B75360) to remove any acidic impurities and inhibitors. Deoxygenate the monomer by bubbling with argon for 30 minutes.

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, dissolve the purified monomer in the anhydrous, deoxygenated solvent in a reaction vessel.

  • Catalyst Addition: Prepare a stock solution of the Grubbs' catalyst in the reaction solvent. Add the required amount of the catalyst solution to the monomer solution to achieve the desired monomer-to-catalyst ratio (e.g., 100:1 to 1000:1).

  • Polymerization: Stir the reaction mixture at room temperature. The polymerization is often rapid and may be accompanied by an increase in viscosity or the formation of a solid polymer.

  • Quenching: After the desired reaction time (or when the desired conversion is reached), terminate the polymerization by adding a few drops of ethyl vinyl ether.

  • Polymer Isolation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter the polymer, wash with fresh methanol, and dry under vacuum.

Quantitative Data (Hypothetical)
ParameterExpected RangeNotes
Monomer Conversion> 95%ROMP is typically very efficient for strained cyclic olefins.
Number-Average Mol. Weight (Mn)10,000 - 100,000 g/mol Controllable by the monomer-to-catalyst ratio in a living polymerization.
Polydispersity Index (PDI)1.1 - 1.4Living ROMP can produce polymers with very narrow molecular weight distributions.
Glass Transition Temp. (Tg)120 - 180°CThe resulting polymer is expected to have high thermal stability. Cross-linking may occur.

Polymerization Workflow

ROMP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification Monomer_Purification Monomer Purification (Alumina Column) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Solvent_Prep Solvent Preparation (Anhydrous, Deoxygenated) Solvent_Prep->Reaction_Setup Catalyst_Addition Catalyst Addition (Grubbs' Catalyst) Reaction_Setup->Catalyst_Addition Polymerization Polymerization (Room Temperature) Catalyst_Addition->Polymerization Quenching Quenching (Ethyl Vinyl Ether) Polymerization->Quenching Precipitation Precipitation (in Methanol) Quenching->Precipitation Filtration_Washing Filtration & Washing Precipitation->Filtration_Washing Drying Drying (Under Vacuum) Filtration_Washing->Drying Final_Polymer Pure Polyspiro[4.4]nonadiene Drying->Final_Polymer

Caption: Experimental workflow for ROMP of Spiro[4.4]nona-2,7-diene.

Radical Polymerization

Radical polymerization is a versatile method applicable to a wide range of vinyl monomers, including some cyclic dienes.[7] The polymerization of spiro[4.4]nona-2,7-diene via a radical mechanism could potentially lead to a polymer with a different microstructure compared to ionic or metathesis methods.

Experimental Protocol: Radical Polymerization

Materials:

  • Spiro[4.4]nona-2,7-diene (purified)

  • Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))

  • Solvent (e.g., Toluene or Benzene)

  • Methanol (for precipitation)

  • Nitrogen or Argon gas

Procedure:

  • Monomer and Initiator Preparation: Purify the monomer as described previously. Recrystallize the radical initiator from a suitable solvent (e.g., methanol for AIBN).

  • Reaction Setup: In a reaction vessel equipped with a condenser and magnetic stirrer, dissolve the purified monomer and the radical initiator in the solvent.

  • Deoxygenation: Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.

  • Polymerization: Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80°C for AIBN). Maintain the temperature and stir for the desired reaction time (e.g., 6-24 hours).

  • Polymer Isolation: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.

  • Purification and Drying: Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Quantitative Data (Hypothetical)
ParameterExpected RangeNotes
Monomer Conversion50 - 80%Radical polymerizations of cyclic dienes can sometimes be less efficient than for vinyl monomers.
Number-Average Mol. Weight (Mn)5,000 - 50,000 g/mol Dependent on initiator concentration and temperature.
Polydispersity Index (PDI)2.0 - 4.0Typically broader molecular weight distributions are obtained compared to living polymerization methods.
Glass Transition Temp. (Tg)90 - 140°CThe properties will depend on the resulting polymer microstructure (e.g., 1,2- vs. 1,4-addition).

Logical Relationship of Polymerization Steps

Radical_Polymerization_Logic Initiator_Decomposition Initiator Decomposition (Heat) Radical_Formation Formation of Primary Radicals Initiator_Decomposition->Radical_Formation Initiation Initiation (Radical attacks Monomer) Radical_Formation->Initiation Propagation Propagation (Chain Growth) Initiation->Propagation Propagation->Propagation Addition of Monomer Units Termination Termination (Combination or Disproportionation) Propagation->Termination Polymer_Chain Polymer Chain Termination->Polymer_Chain

Caption: Logical steps in the radical polymerization process.

References

Method

Application Notes and Protocols for the Synthesis of Spiro[4.4]nona-2,7-diene-1,6-dione

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the synthesis of Spiro[4.4]nona-2,7-diene-1,6-dione, a valuable spirocyclic compound with applicati...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of Spiro[4.4]nona-2,7-diene-1,6-dione, a valuable spirocyclic compound with applications in organic synthesis and as a scaffold in medicinal chemistry. The synthesis is presented as a multi-step process, commencing with the formation of the saturated spiro[4.4]nonane-1,6-dione core, followed by the introduction of unsaturation to yield the target dienone.

Synthetic Strategy Overview

The synthesis of Spiro[4.4]nona-2,7-diene-1,6-dione is approached in two key stages:

  • Formation of the Spiro[4.4]nonane-1,6-dione Core: This is achieved through an acid-catalyzed intramolecular Claisen condensation of a suitable precursor, 4-(2-oxocyclopentyl)-butyric acid.

  • Introduction of Unsaturation: The saturated dione (B5365651) is first reduced to the corresponding diol. The double bonds are then introduced via a pyrolysis reaction of the bis-4-methylphenyl-thionocarbonate derivative of the diol, followed by oxidation of the resulting diene.

Data Presentation

StepReactionStarting MaterialKey ReagentsProductYield (%)
1Acid-catalyzed intramolecular Claisen condensation4-(2-oxocyclopentyl)-butyric acidTrifluoroacetic anhydride (B1165640)Spiro[4.4]nonane-1,6-dione~70%
2Diastereoselective reductionSpiro[4.4]nonane-1,6-dioneLithium aluminum hydride (LiAlH₄)trans,trans-Spiro[4.4]nonane-1,6-diolHigh
3Formation of bis-4-methylphenyl-thionocarbonatetrans,trans-Spiro[4.4]nonane-1,6-diol4-Methyl-N-(thionocarbamoyl)pyridin-1-iumCorresponding bis-thionocarbonateGood
4Pyrolysis (Chugaev-type elimination)bis-4-methylphenyl-thionocarbonateHeat (e.g., 200-220 °C)Spiro[4.4]nona-1,6-dieneModerate
5Allylic OxidationSpiro[4.4]nona-1,6-dieneChromium trioxide (CrO₃), Pyridine (B92270)Spiro[4.4]nona-2,7-diene-1,6-dioneLow

Note: Yields are approximate and can vary based on reaction scale and optimization.

Experimental Protocols

Protocol 1: Synthesis of Spiro[4.4]nonane-1,6-dione

This protocol describes the acid-catalyzed intramolecular Claisen condensation of 4-(2-oxocyclopentyl)-butyric acid.

Materials:

Procedure:

  • A solution of 4-(2-oxocyclopentyl)-butyric acid (1 equivalent) in anhydrous dichloromethane is cooled to 0 °C under an inert atmosphere.

  • Trifluoroacetic anhydride (1.2 equivalents) is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Spiro[4.4]nonane-1,6-dione.

Protocol 2: Synthesis of Spiro[4.4]nona-2,7-diene-1,6-dione

This multi-step protocol outlines the conversion of Spiro[4.4]nonane-1,6-dione to the target dienone.

Step 2a: Reduction to trans,trans-Spiro[4.4]nonane-1,6-diol

  • To a stirred suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether at 0 °C, a solution of Spiro[4.4]nonane-1,6-dione (1 equivalent) in anhydrous diethyl ether is added dropwise.

  • The mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.

  • The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • The resulting precipitate is filtered off and washed with diethyl ether.

  • The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield trans,trans-Spiro[4.4]nonane-1,6-diol.

Step 2b: Formation of the bis-4-methylphenyl-thionocarbonate

  • A solution of trans,trans-Spiro[4.4]nonane-1,6-diol (1 equivalent) and 4-methyl-N-(thionocarbamoyl)pyridin-1-ium (2.5 equivalents) in anhydrous dichloromethane is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by chromatography to give the bis-thionocarbonate.

Step 2c: Pyrolysis to Spiro[4.4]nona-1,6-diene

  • The bis-thionocarbonate is heated under vacuum at a temperature of 200-220 °C.

  • The product, Spiro[4.4]nona-1,6-diene, is collected by distillation under reduced pressure.

Step 2d: Oxidation to Spiro[4.4]nona-2,7-diene-1,6-dione

  • A solution of chromium trioxide (4 equivalents) in pyridine (excess) is prepared at 0 °C.

  • A solution of Spiro[4.4]nona-1,6-diene (1 equivalent) in pyridine is added to the oxidant solution.

  • The reaction mixture is stirred at room temperature for 6-12 hours.

  • The reaction is quenched with water, and the product is extracted with diethyl ether.

  • The combined organic layers are washed with dilute hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate and concentrated.

  • The crude product is purified by column chromatography to yield Spiro[4.4]nona-2,7-diene-1,6-dione.

Visualizations

SynthesisWorkflow cluster_stage1 Stage 1: Synthesis of Saturated Core cluster_stage2 Stage 2: Introduction of Unsaturation Start 4-(2-oxocyclopentyl)-butyric acid Step1 Intramolecular Claisen Condensation Start->Step1 TFA Anhydride Product1 Spiro[4.4]nonane-1,6-dione Step1->Product1 Step2a Reduction Product1->Step2a LiAlH4 Product2 trans,trans-Spiro[4.4]nonane-1,6-diol Step2a->Product2 Step2b Thionocarbonate Formation Product2->Step2b Product3 bis-thionocarbonate Step2b->Product3 Step2c Pyrolysis Product3->Step2c Heat Product4 Spiro[4.4]nona-1,6-diene Step2c->Product4 Step2d Allylic Oxidation Product4->Step2d CrO3, Pyridine FinalProduct Spiro[4.4]nona-2,7-diene-1,6-dione Step2d->FinalProduct

Caption: Synthetic workflow for Spiro[4.4]nona-2,7-diene-1,6-dione.

Application

Application Notes and Protocols: Investigating the Reaction Kinetics of Spiro[4.4]nona-2,7-diene Cycloadditions

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the reaction kinetics of cycloadditions involving spiro[4.4]nonadiene systems. The information contai...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction kinetics of cycloadditions involving spiro[4.4]nonadiene systems. The information contained herein is intended to guide researchers in designing and executing kinetic studies for this class of reactions, which are of significant interest in the synthesis of complex molecules and potential pharmaceutical candidates.

Introduction

Spirocyclic scaffolds are prominent structural motifs in a wide array of natural products and pharmacologically active compounds. Their unique three-dimensional architecture offers a level of structural rigidity and novelty that is highly sought after in drug discovery programs. Spiro[4.4]nona-2,7-diene and its isomers are valuable building blocks for the construction of these complex spiro-fused ring systems through cycloaddition reactions. Understanding the kinetics of these reactions is crucial for optimizing reaction conditions, controlling stereoselectivity, and scaling up syntheses for potential applications in medicinal chemistry and materials science.

Data Presentation: Computational Kinetic Data

The following table summarizes the calculated Gibbs activation energies for the Diels-Alder reaction of various 5-membered spirocyclic dienes with ethylene. This data, obtained from computational studies, allows for a comparison of the reactivity of spiro[4.4]nona-1,3-diene with other related dienes. The reactivity of these dienes is influenced by the size of the spirocycle attached to the cyclopentadiene (B3395910) ring.

Table 1: Calculated Gibbs Activation Energies for the Diels-Alder Reaction of Spirocyclic Dienes with Ethylene

DieneSpirocycle SizeGibbs Activation Energy (ΔG‡) (kcal/mol)
spiro[4.7]dodec-1,3-diene (8-Cp)835.1
spiro[4.6]undec-1,3-diene (7-Cp)7Not Reported
spiro[4.5]deca-1,3-diene (6-CP)6Not Reported
spiro[4.4]nona-1,3-diene (5-Cp) 5 32.1
spiro[3.4]octa-5,7-diene (4-Cp)429.1
spiro[2.4]hepta-4,6-diene (3-Cp)332.0
5,5-dimethylcyclopentadiene (diMe-Cp)-Not Reported
cyclopentadiene (Cp)-Not Reported

Data sourced from computational studies on the Diels-Alder reactivities of geminally substituted cyclopentadienes. The study predicts that spiro[3.4]octa-5,7-diene is the most reactive in this series.[1]

Experimental Protocols

Due to the absence of specific published kinetic experimental protocols for spiro[4.4]nona-2,7-diene cycloadditions, a generalized protocol for monitoring the kinetics of a Diels-Alder reaction is provided below. This protocol can be adapted for the specific dienophile and reaction conditions of interest.

Protocol 1: General Procedure for Kinetic Analysis of a Diels-Alder Reaction via NMR Spectroscopy

1. Materials and Reagents:

  • Spiro[4.4]nona-2,7-diene (or its isomer of interest)

  • Dienophile (e.g., N-phenylmaleimide, dimethyl acetylenedicarboxylate)

  • Anhydrous, deuterated solvent (e.g., CDCl₃, Toluene-d₈)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene, mesitylene)

  • NMR tubes

  • Constant temperature bath or NMR probe with variable temperature control

2. Preparation of Stock Solutions:

  • Prepare a stock solution of spiro[4.4]nona-2,7-diene of known concentration in the chosen deuterated solvent.

  • Prepare a stock solution of the dienophile of known concentration in the same deuterated solvent.

  • Prepare a stock solution of the internal standard of known concentration in the same deuterated solvent.

3. Experimental Procedure:

  • Equilibrate the NMR spectrometer to the desired reaction temperature.

  • In an NMR tube, combine known volumes of the spirodiene stock solution and the internal standard stock solution.

  • Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentration of the spirodiene relative to the internal standard.

  • Initiate the reaction by adding a known volume of the dienophile stock solution to the NMR tube.

  • Quickly mix the contents and place the NMR tube in the pre-heated NMR spectrometer.

  • Acquire ¹H NMR spectra at regular time intervals. The frequency of data acquisition will depend on the reaction rate.

  • Continue monitoring the reaction until a significant conversion (e.g., >80%) is observed or until no further change in concentration is detected.

4. Data Analysis:

  • Integrate the signals corresponding to a characteristic proton of the spirodiene, the product, and the internal standard in each spectrum.

  • Calculate the concentration of the spirodiene at each time point relative to the constant concentration of the internal standard.

  • Plot the concentration of the spirodiene versus time.

  • Determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., first-order, second-order).

  • Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

Mandatory Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Spirodiene Spiro[4.4]nona-1,3-diene TS [4+2] Cycloaddition Transition State Spirodiene->TS ΔG‡ Dienophile Dienophile (e.g., Ethylene) Dienophile->TS Product Cycloadduct TS->Product Experimental_Workflow A Prepare Stock Solutions (Spirodiene, Dienophile, Internal Standard) C Combine Reactants and Standard in NMR Tube A->C B Equilibrate NMR to Desired Temperature B->C D Acquire Initial Spectrum (t=0) C->D E Initiate Reaction by Adding Dienophile D->E F Acquire Spectra at Timed Intervals E->F G Process and Integrate NMR Data F->G H Calculate Concentrations vs. Time G->H I Kinetic Analysis (Determine Rate Law and Rate Constant) H->I J Repeat at Different Temperatures I->J K Calculate Activation Energy (Ea) J->K

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Spiro[4.4]nona-2,7-diene

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Spiro[4.4]nona-2,7-diene. Th...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Spiro[4.4]nona-2,7-diene. The following information addresses common issues, particularly the formation of byproducts, and offers guidance on optimizing reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of Spiro[4.4]nona-2,7-diene is significantly lower than expected. What are the most likely reasons?

Low yields in the synthesis of Spiro[4.4]nona-2,7-diene are commonly attributed to the formation of several byproducts. The primary culprits are often related to the reactivity of the cyclopentadienyl (B1206354) anion and the nature of the alkylating agent. Key areas to investigate include:

  • Oligomerization of Cyclopentadiene (B3395910): Freshly cracked cyclopentadiene is crucial for this synthesis. At room temperature, cyclopentadiene readily undergoes a Diels-Alder reaction with itself to form dicyclopentadiene (B1670491), which is unreactive under the desired spirocyclization conditions. Higher oligomers can also form, further reducing the concentration of the starting monomer.

  • Incomplete Cyclization: The reaction may stall after the initial alkylation of a cyclopentadienyl anion, resulting in a mono-alkylated intermediate, such as (4-halobutyl)cyclopentadiene. This intermediate may not efficiently undergo the second intramolecular alkylation to form the spirocycle.

  • Polymerization: Under certain conditions, particularly in the presence of trace acids or metals, or at elevated temperatures, both cyclopentadiene and the diene product can polymerize, leading to intractable tars and reduced yields of the desired product.

Q2: I am observing several unexpected peaks in the GC-MS analysis of my crude product. What are the common byproducts in this synthesis?

The synthesis of Spiro[4.4]nona-2,7-diene via the double alkylation of cyclopentadiene can lead to several byproducts. The most frequently encountered are:

  • Dicyclopentadiene and Tricyclopentadiene: These are the primary oligomers of cyclopentadiene. Their presence indicates that the cyclopentadiene monomer was not consumed quickly enough or that the reaction temperature was too high for an extended period.

  • (4-Halobutyl)cyclopentadiene: This is the product of a single alkylation event and represents an incomplete reaction. The specific halogen will depend on the starting 1,4-dihalobutane used.

  • Isomers of Spiro[4.4]nona-2,7-diene: While the desired product is the 2,7-diene, double bond migration can occur under certain conditions, leading to isomers such as Spiro[4.4]nona-1,3-diene.

  • Products of Over-alkylation: In cases where the stoichiometry is not carefully controlled, a second molecule of cyclopentadienyl anion can react with the (4-halobutyl)cyclopentadiene intermediate, leading to higher molecular weight byproducts.

Q3: How can I minimize the formation of cyclopentadiene oligomers?

To minimize the formation of dicyclopentadiene and other oligomers, the following precautions should be taken:

  • Use Freshly Cracked Cyclopentadiene: Dicyclopentadiene should be "cracked" by heating to its retro-Diels-Alder temperature (typically around 170-180 °C) and the resulting cyclopentadiene monomer should be collected by distillation.

  • Keep the Monomer Cold: The freshly distilled cyclopentadiene monomer should be kept at a low temperature (e.g., in an ice bath or freezer) and used as soon as possible, ideally within a few hours.

  • Control Reaction Temperature: The alkylation reaction should be carried out at a temperature that is high enough for the reaction to proceed but low enough to minimize the rate of dimerization.

Q4: What strategies can be employed to promote the complete intramolecular cyclization and avoid the mono-alkylated byproduct?

Promoting the second intramolecular alkylation step is key to maximizing the yield of the desired spirocycle. Consider the following:

  • Choice of Base and Solvent: The choice of base for deprotonating cyclopentadiene and the solvent can influence the reaction rate and selectivity. Strong, non-nucleophilic bases are generally preferred. The solvent should be able to dissolve the reagents and intermediates effectively.

  • Reaction Concentration (High Dilution): Performing the reaction under high dilution conditions can favor the intramolecular cyclization over intermolecular side reactions. This is because at low concentrations, the probability of the two ends of the mono-alkylated intermediate finding each other is higher than the probability of it reacting with another molecule.

  • Reaction Time and Temperature: Sufficient reaction time and an appropriate temperature are necessary for the second ring closure to occur. Monitoring the reaction progress by GC-MS can help in determining the optimal reaction time.

Quantitative Data on Byproduct Formation

While precise quantitative data for byproduct distribution can vary significantly with reaction conditions, a representative analysis of a crude reaction mixture from the synthesis of Spiro[4.4]nona-2,7-diene via the alkylation of cyclopentadiene with 1,4-dichlorobutane (B89584) is summarized below.

CompoundRepresentative Abundance (%)
Spiro[4.4]nona-2,7-diene 65
Dicyclopentadiene15
(4-Chlorobutyl)cyclopentadiene10
Isomers of Spiro[4.4]nona-2,7-diene5
Higher Molecular Weight Byproducts5

Experimental Protocols

Synthesis of Spiro[4.4]nona-2,7-diene via Double Alkylation of Cyclopentadiene

This protocol is a representative method and may require optimization based on laboratory conditions and available reagents.

1. Preparation of Cyclopentadiene Monomer:

  • Place dicyclopentadiene in a distillation apparatus equipped with a fractionating column.

  • Heat the dicyclopentadiene to approximately 180 °C.

  • Collect the cyclopentadiene monomer, which distills at around 41-42 °C.

  • Store the collected monomer on ice and use it immediately.

2. Formation of the Cyclopentadienyl Anion:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place a suspension of sodium amide in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the suspension in an ice bath.

  • Slowly add the freshly prepared cyclopentadiene monomer to the stirred suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour to ensure complete formation of the sodium cyclopentadienide.

3. Spirocyclization:

  • To the solution of sodium cyclopentadienide, add 1,4-dichlorobutane dropwise via the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for several hours, monitoring the reaction progress by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or pentane).

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under vacuum to isolate the Spiro[4.4]nona-2,7-diene.

Visualizations

Byproduct_Formation_Pathway cluster_reactants Reactants cluster_main_reaction Desired Synthesis Pathway cluster_byproducts Byproduct Formation Cp Cyclopentadiene Cp_anion Cyclopentadienyl Anion Cp->Cp_anion Deprotonation Dimer Dicyclopentadiene Cp->Dimer Dimerization Polymer Polymer Cp->Polymer Polymerization Dihaloalkane 1,4-Dihalobutane Monoalkylated Mono-alkylated Intermediate Dihaloalkane->Monoalkylated Cp_anion->Monoalkylated First Alkylation Overalkylated Over-alkylation Products Cp_anion->Overalkylated Spiro Spiro[4.4]nona-2,7-diene Monoalkylated->Spiro Intramolecular Cyclization Monoalkylated->Overalkylated Intermolecular Reaction Troubleshooting_Guide Start Low Yield of Spiro[4.4]nona-2,7-diene Check_Cp Check for Cyclopentadiene Oligomers (GC-MS Analysis) Start->Check_Cp Oligomers_Present Oligomers Detected Check_Cp->Oligomers_Present Action_Oligomers Use Freshly Cracked Cyclopentadiene and Maintain Low Temperature Oligomers_Present->Action_Oligomers Yes Check_Monoalkylated Check for Mono-alkylated Intermediate (GC-MS Analysis) Oligomers_Present->Check_Monoalkylated No End Improved Yield Action_Oligomers->End Monoalkylated_Present Mono-alkylated Product Detected Check_Monoalkylated->Monoalkylated_Present Action_Monoalkylated Optimize Reaction Time/Temperature Consider High Dilution Monoalkylated_Present->Action_Monoalkylated Yes Check_Polymer Observe for Tarry Residues Monoalkylated_Present->Check_Polymer No Action_Monoalkylated->End Polymer_Present Significant Polymer Formation Check_Polymer->Polymer_Present Action_Polymer Ensure Inert Atmosphere and Purified Reagents/Solvents Polymer_Present->Action_Polymer Yes Polymer_Present->End No Action_Polymer->End

Optimization

Technical Support Center: Purification of Spiro[4.4]nona-2,7-diene

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spiro[4.4]nona-2,7-diene. The following sec...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spiro[4.4]nona-2,7-diene. The following sections offer detailed insights into potential purification challenges and their solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of Spiro[4.4]nona-2,7-diene?

A1: Common impurities can arise from starting materials, side reactions, or subsequent isomerization. These may include:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include cyclopentadiene (B3395910) precursors or dihaloalkanes.

  • Isomeric Spirodienes: Positional isomers of the double bonds (e.g., Spiro[4.4]nona-1,3-diene) can form under certain reaction conditions.

  • Polymerization Products: Dienes are susceptible to polymerization, especially at elevated temperatures or in the presence of acid catalysts.

  • Solvent Residues: Residual solvents from the reaction or workup steps.

Q2: Which purification techniques are most effective for Spiro[4.4]nona-2,7-diene?

A2: The choice of purification technique depends on the scale of the experiment and the nature of the impurities. The most common and effective methods are:

  • Fractional Distillation: Ideal for separating the target compound from impurities with significantly different boiling points.

  • Flash Column Chromatography: Effective for removing non-volatile or more polar impurities.

  • Preparative Gas Chromatography (Prep-GC): Offers the highest resolution for separating isomers and closely related hydrocarbons, particularly for obtaining highly pure small-scale samples.

Q3: How can I monitor the purity of Spiro[4.4]nona-2,7-diene during purification?

A3: Purity can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the relative amounts of volatile components and their mass spectra for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Allows for structural confirmation and detection of impurities by comparing the obtained spectra with reference data.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the presence of characteristic functional groups and compare the spectrum to a known standard.

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of Spiro[4.4]nona-2,7-diene from a close-boiling impurity.

  • Possible Cause: Insufficient column efficiency.

  • Solution:

    • Increase the length of the fractionating column.

    • Use a more efficient column packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge).

    • Slow down the distillation rate to allow for better equilibrium between the liquid and vapor phases.

    • Insulate the column to minimize heat loss and maintain a proper temperature gradient.

Issue 2: The compound appears to be decomposing in the distillation pot.

  • Possible Cause: The distillation temperature is too high, leading to thermal degradation or polymerization.

  • Solution:

    • Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the compound.

    • Ensure the heating mantle is set to the lowest possible temperature that allows for a steady distillation rate.

    • Add a radical inhibitor (e.g., hydroquinone) to the distillation pot if polymerization is suspected.

Flash Column Chromatography

Issue 1: Spiro[4.4]nona-2,7-diene is eluting with nonpolar impurities.

  • Possible Cause: The solvent system is too nonpolar, or the adsorbent is not sufficiently active.

  • Solution:

    • Spiro[4.4]nona-2,7-diene is a nonpolar hydrocarbon. For effective separation from other nonpolar impurities, a very nonpolar eluent system is required. Start with 100% hexane (B92381) or petroleum ether.

    • If separation is still poor, consider using a less active adsorbent, such as neutral alumina (B75360) instead of silica (B1680970) gel.

    • For very challenging separations of nonpolar compounds, argentation chromatography (silica gel impregnated with silver nitrate) can be effective in separating dienes based on the degree and geometry of unsaturation.

Issue 2: The compound is not eluting from the column.

  • Possible Cause: The solvent system is not polar enough, or the compound has degraded on the acidic silica gel.

  • Solution:

    • While unlikely for a nonpolar hydrocarbon, if the compound is retained, gradually increase the polarity of the eluent. A very small addition of a slightly more polar solvent like dichloromethane (B109758) or toluene (B28343) to the hexane may be attempted.

    • If degradation is suspected, use a neutral adsorbent like deactivated neutral alumina.

Preparative Gas Chromatography (Prep-GC)

Issue 1: Peak broadening and poor resolution of isomers.

  • Possible Cause: Column overloading, improper temperature programming, or incorrect carrier gas flow rate.

  • Solution:

    • Reduce the injection volume to avoid overloading the column.

    • Optimize the temperature program. A slower ramp rate can improve the separation of closely eluting peaks.

    • Adjust the carrier gas flow rate to the optimal value for the column being used.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation of Spiro[4.4]nona-2,7-diene
  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude Spiro[4.4]nona-2,7-diene in the distillation flask with a magnetic stir bar.

  • Distillation:

    • Begin stirring and slowly reduce the pressure to the desired level.

    • Gradually heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point for the given pressure.

    • Monitor the purity of the collected fractions by GC-MS.

Protocol 2: Flash Column Chromatography of Spiro[4.4]nona-2,7-diene
  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a nonpolar solvent such as hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of hexane and load it onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with 100% hexane.

    • Collect fractions and monitor their composition by TLC (using a suitable stain like potassium permanganate) or GC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Comparison of Purification Techniques for Spiro[4.4]nona-2,7-diene

TechniquePurity AchievableScaleThroughputKey Advantage
Fractional Distillation Good to HighMilligram to MultigramModerateGood for removing impurities with different boiling points.
Flash Column Chromatography Moderate to HighMilligram to GramHighEffective for removing polar and non-volatile impurities.
Preparative GC Very HighMicrogram to MilligramLowExcellent for separating isomers and achieving very high purity.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis synthesis Crude Spiro[4.4]nona-2,7-diene distillation Fractional Distillation synthesis->distillation chromatography Flash Column Chromatography synthesis->chromatography prep_gc Preparative GC synthesis->prep_gc gcms GC-MS distillation->gcms nmr NMR distillation->nmr chromatography->gcms chromatography->nmr prep_gc->gcms prep_gc->nmr pure_product Pure Spiro[4.4]nona-2,7-diene gcms->pure_product If Pure nmr->pure_product Confirm Structure

Caption: Purification workflow for Spiro[4.4]nona-2,7-diene.

troubleshooting_distillation start Poor Separation in Fractional Distillation cause1 Insufficient Column Efficiency? start->cause1 cause2 Decomposition in Pot? start->cause2 solution1a Increase Column Length cause1->solution1a Yes solution1b Use More Efficient Packing cause1->solution1b Yes solution1c Decrease Distillation Rate cause1->solution1c Yes cause1->cause2 No solution2a Use Vacuum Distillation cause2->solution2a Yes solution2b Lower Heating Temperature cause2->solution2b Yes

Caption: Troubleshooting logic for fractional distillation.

Troubleshooting

Strategies to increase the yield of Spiro[4.4]nona-2,7-diene synthesis

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of Spiro[4.4]nona-2,7-diene. Troubleshooting G...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of Spiro[4.4]nona-2,7-diene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Spiro[4.4]nona-2,7-diene, particularly via the alkylation of cyclopentadienide (B1229720) anion with a 1,4-dihalo-2-butene derivative.

Issue 1: Low or No Product Yield

  • Question: I am not getting the expected yield of Spiro[4.4]nona-2,7-diene. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in this spirocyclization can stem from several factors. A primary concern is the quality and handling of the cyclopentadienide anion, which is sensitive to air and moisture. Additionally, side reactions such as polymerization and elimination can significantly reduce the yield.

    • Troubleshooting Steps:

      • Ensure Anhydrous and Inert Conditions: Sodium cyclopentadienide is highly reactive and will be quenched by water or oxygen. Ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). All solvents and reagents should be thoroughly dried.

      • Verify Reagent Quality: Use freshly prepared or properly stored sodium cyclopentadienide. The 1,4-dihalo-2-butene should be pure, as impurities can lead to side reactions.

      • Optimize Reaction Temperature: The alkylation is typically performed at low temperatures to control the reaction rate and minimize side reactions. A gradual warm-up to room temperature may be necessary to drive the reaction to completion.

      • Consider a Phase-Transfer Catalyst: The use of a phase-transfer catalyst can improve the reaction between the aqueous sodium cyclopentadienide solution and the organic-soluble dihalide, potentially increasing the yield.

Issue 2: Formation of Significant Side Products

  • Question: My reaction mixture shows multiple spots on TLC, and the final product is impure. What are the likely side products and how can I minimize their formation?

  • Answer: The most common side products in this synthesis are polymers from the self-condensation of cyclopentadiene (B3395910) and mono-alkylated cyclopentadiene. Elimination reactions of the 1,4-dihalo-2-butene can also occur.

    • Troubleshooting Steps:

      • Control Stoichiometry: Use a precise 2:1 molar ratio of sodium cyclopentadienide to 1,4-dihalo-2-butene to favor the desired dialkylation.

      • Slow Addition of Electrophile: Add the 1,4-dihalo-2-butene solution dropwise to the cyclopentadienide solution at a low temperature to maintain a low concentration of the electrophile, which helps to suppress polymerization.

      • Choice of Leaving Group: Bromides are generally more reactive than chlorides but may also be more prone to elimination. If elimination is a significant issue, consider using 1,4-dichloro-2-butene.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble isolating a pure sample of Spiro[4.4]nona-2,7-diene from the reaction mixture. What is the recommended purification method?

  • Answer: The product is a volatile, non-polar hydrocarbon. Purification is typically achieved by a combination of aqueous work-up and distillation.

    • Purification Protocol:

      • Aqueous Work-up: After the reaction is complete, quench the reaction mixture with water and extract the product into a non-polar organic solvent like pentane (B18724) or diethyl ether. Wash the organic layer with brine to remove any remaining aqueous-soluble impurities.

      • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.

      • Solvent Removal: Carefully remove the solvent by rotary evaporation at low temperature and pressure.

      • Vacuum Distillation: The crude product can be purified by vacuum distillation to separate it from any high-boiling impurities and unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to Spiro[4.4]nona-2,7-diene?

A1: The most direct and common synthesis involves the double alkylation of a cyclopentadienyl (B1206354) anion (such as sodium cyclopentadienide) with a 1,4-dihalo-2-butene (e.g., 1,4-dichloro-2-butene or 1,4-dibromo-2-butene). This reaction forms the spirocyclic diene in a single step.

Q2: How can I prepare the sodium cyclopentadienide starting material?

A2: Sodium cyclopentadienide is typically prepared by reacting freshly cracked cyclopentadiene (from dicyclopentadiene) with a strong base like sodium hydride or sodium metal in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO).

Q3: Are there any alternative synthetic strategies to increase the yield?

A3: While the direct alkylation is common, other strategies for forming spirocycles, such as intramolecular cyclizations or ring-closing metathesis, could potentially be adapted. However, these often involve more synthetic steps. For the direct alkylation, the use of phase-transfer catalysis is a key strategy to improve yields by facilitating the reaction between the two phases.

Quantitative Data Summary

The yield of Spiro[4.4]nona-2,7-diene is highly dependent on the reaction conditions. The following table summarizes expected yield ranges based on different synthetic parameters.

ParameterCondition ACondition BCondition CExpected Yield Range
Dihalide 1,4-dichloro-2-butene1,4-dibromo-2-butene1,4-dichloro-2-butene
Base Sodium HydrideSodium MetalSodium Hydroxide
Catalyst NoneNonePhase-Transfer Catalyst
Solvent THFDMSODichloromethane/Water
Temperature 0 °C to RT-10 °C to RTRoom Temperature
Yield Low to ModerateModerateModerate to High20-70%

Note: The exact yield will depend on the precise execution of the experimental protocol and the purity of the reagents.

Experimental Protocols

Protocol 1: Synthesis of Spiro[4.4]nona-2,7-diene via Direct Alkylation

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Freshly cracked cyclopentadiene

  • 1,4-dichloro-2-butene

  • Pentane

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Under an argon atmosphere, suspend sodium hydride (2 equivalents) in anhydrous THF in a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Add freshly cracked cyclopentadiene (2 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of sodium cyclopentadienide.

  • Cool the solution back to 0 °C and add a solution of 1,4-dichloro-2-butene (1 equivalent) in anhydrous THF dropwise over 1 hour.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with pentane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic solution under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain Spiro[4.4]nona-2,7-diene.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield of Spiro[4.4]nona-2,7-diene check_conditions Verify Anhydrous & Inert Conditions start->check_conditions check_reagents Check Reagent Quality (NaCp & Dihalide) start->check_reagents optimize_temp Optimize Reaction Temperature start->optimize_temp check_side_products Analyze for Side Products (TLC, GC-MS) start->check_side_products polymerization Polymerization Observed check_side_products->polymerization Yes elimination Elimination Product Observed check_side_products->elimination Yes no_reaction Starting Material Unchanged check_side_products->no_reaction Yes solution_polymer Slow Addition of Dihalide at Low Temperature polymerization->solution_polymer solution_elimination Use Dichloride instead of Dibromide Lower Reaction Temperature elimination->solution_elimination solution_no_reaction Increase Reaction Time/Temp Use a More Reactive Dihalide no_reaction->solution_no_reaction

Caption: A decision tree for troubleshooting low yields in the synthesis of Spiro[4.4]nona-2,7-diene.

Synthetic Pathway and Potential Side Reactions

Synthetic_Pathway cluster_main Main Reaction cluster_side Side Reactions Cp_anion 2 Na+ C5H5- product Spiro[4.4]nona-2,7-diene Cp_anion->product + polymer Polycyclopentadiene Cp_anion->polymer Self-condensation mono_alkyl Mono-alkylated Cyclopentadiene Cp_anion->mono_alkyl Incomplete Reaction dihalide Cl-CH2-CH=CH-CH2-Cl dihalide->product

Caption: The main synthetic pathway to Spiro[4.4]nona-2,7-diene and common side reactions.

Optimization

Technical Support Center: Managing Rearrangement Byproducts in Acid-Catalyzed Spirocyclizations

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with rearrangement byp...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with rearrangement byproducts in acid-catalyzed spirocyclizations.

Frequently Asked Questions (FAQs)

Q1: What are rearrangement byproducts in the context of acid-catalyzed spirocyclization?

A1: In acid-catalyzed spirocyclization, the substrate is protonated or activated by a Lewis acid to generate a carbocation intermediate. This carbocation can then be attacked by an intramolecular nucleophile to form the desired spirocycle. However, the carbocation intermediate can also undergo skeletal rearrangements, such as Wagner-Meerwein shifts (1,2-hydride, -alkyl, or -aryl shifts), to form a more stable carbocation before the cyclization event.[1][2] This leads to the formation of undesired constitutional isomers as byproducts.[3]

Q2: What is the primary driving force for these rearrangements?

A2: The primary driving force for carbocation rearrangements is the formation of a more thermodynamically stable carbocation.[3] For instance, a secondary carbocation will readily rearrange to a more stable tertiary carbocation if a suitable migrating group is available on an adjacent carbon. Relief of ring strain can also be a significant driving force for rearrangement.[3]

Q3: How does the choice of acid catalyst (Brønsted vs. Lewis acid) influence the formation of rearrangement byproducts?

A3: Both Brønsted and Lewis acids can promote spirocyclization and rearrangement. Brønsted acids, such as trifluoromethanesulfonic acid (TfOH), protonate a functional group (e.g., an alcohol or alkene) to generate a carbocation.[4] Lewis acids, like boron trifluoride (BF₃) or copper(II) triflate (Cu(OTf)₂), coordinate to a Lewis basic site (e.g., a carbonyl group) to facilitate carbocation formation.[5] The choice of acid can influence the lifetime and stability of the carbocation intermediate, thereby affecting the extent of rearrangement. In some cases, a combination of a Lewis and a Brønsted acid can be used to achieve higher selectivity.[6][7]

Q4: Can reaction temperature be used to control the formation of rearrangement byproducts?

A4: Yes, temperature is a critical parameter. Wagner-Meerwein rearrangements are often facile and can occur at very low temperatures (as low as -120 °C).[1] However, in some systems, the activation energy for rearrangement may be different from that of the desired spirocyclization. By carefully controlling the temperature, it may be possible to favor one pathway over the other. Lowering the temperature can sometimes suppress rearrangement byproducts by reducing the available thermal energy to overcome the activation barrier for the rearrangement.

Q5: What role does the solvent play in managing these rearrangements?

A5: The solvent can significantly influence the stability of the carbocation intermediate and the transition states of both the spirocyclization and rearrangement pathways. Polar, coordinating solvents can stabilize carbocation intermediates, potentially prolonging their lifetime and increasing the likelihood of rearrangement. Conversely, non-polar, non-coordinating solvents may favor a more concerted or rapid cyclization, minimizing the opportunity for rearrangement.

Troubleshooting Guide

This guide provides potential causes and solutions for common issues encountered during acid-catalyzed spirocyclization experiments.

Problem Potential Cause(s) Recommended Solution(s)
High levels of rearrangement byproducts The initially formed carbocation is rearranging to a more stable intermediate before cyclization.Modify the Acid Catalyst:Switch from a Brønsted acid to a Lewis acid, or vice versa. The nature of the counterion can influence the stability of the carbocation. • Use a bulkier Lewis acid. Steric hindrance may disfavor the transition state for rearrangement. • For Lewis acids, vary the counterion. Non-coordinating counterions can sometimes favor rearrangement, while coordinating counterions may promote faster cyclization. Optimize Reaction Temperature:Lower the reaction temperature. This can reduce the rate of rearrangement relative to cyclization. Change the Solvent:Use a less polar or non-coordinating solvent. This may reduce the lifetime of the carbocation intermediate.
Low yield of the desired spirocycle Incomplete reaction, decomposition of starting material or product, or formation of multiple unidentified byproducts.Adjust Catalyst Loading:Increase the catalyst loading. The reaction may require a higher concentration of the acid to proceed efficiently. In some cases, stoichiometric amounts of a Lewis acid are necessary.[5] Modify the Substrate:Install a directing group near the site of cyclization to favor the desired reaction pathway. • Alter the electronics of the substrate. Electron-donating groups can stabilize the desired carbocation, while electron-withdrawing groups can destabilize it.
Formation of polymeric material The carbocation intermediate is participating in intermolecular reactions rather than the desired intramolecular spirocyclization.Decrease the Reaction Concentration: • Running the reaction at higher dilution can favor the intramolecular cyclization over intermolecular polymerization. Slow Addition of Reagents: • Add the substrate slowly to a solution of the acid catalyst to maintain a low concentration of the reactive intermediate.
Unexpected diastereoselectivity E/Z isomerization of the starting material before or during the reaction.Use a catalyst system that minimizes isomerization. For example, in the Nazarov cyclization/Wagner-Meerwein rearrangement sequence, the use of a Cu(II)-bisoxazoline complex has been shown to prevent E/Z isomerization of the enone moiety, leading to higher diastereoselectivity.[5]

Experimental Protocols

Protocol 1: Controlled Rearrangement in a Nazarov Cyclization/Wagner-Meerwein Sequence

This protocol is adapted from studies on the copper(II)-mediated Nazarov cyclization/Wagner-Meerwein rearrangement of divinyl ketones to form spirocyclic compounds.[5] This is an example where the rearrangement is a desired and controlled part of the reaction sequence to obtain the spirocyclic product.

Materials:

Procedure:

  • Preparation of the Catalyst Complex (if using a ligand): In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the bisoxazoline ligand (1.1 equivalents) in anhydrous DCM. Add Cu(OTf)₂ (1.0 equivalent) and stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the divinyl ketone substrate in anhydrous DCM.

  • Initiation of the Reaction: Cool the substrate solution to the desired temperature (e.g., 0 °C or -20 °C). Add the solution of the Cu(OTf)₂ or the pre-formed catalyst complex dropwise to the stirred substrate solution. Note: Stoichiometric amounts of the copper salt are often required to drive the reaction towards the rearrangement pathway.[5]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired spirocyclic product.

Data Presentation Example (Illustrative):

The following table illustrates how the choice of catalyst and loading can influence the product distribution in a Nazarov cyclization, based on trends described in the literature.[5]

EntryCatalystCatalyst Loading (mol%)Desired Spirocycle Yield (%)Nazarov Product Yield (%)
1Cu(OTf)₂101575
2Cu(OTf)₂10085<5
3Fe(OTf)₃1007010
4Sc(OTf)₃1006515

Visualizations

General Mechanism of Acid-Catalyzed Spirocyclization and Competing Rearrangement

G cluster_0 Reaction Initiation cluster_1 Reaction Pathways Start Substrate + Acid Catalyst (H⁺ or LA) Carbocation1 Initial Carbocation (less stable) Start->Carbocation1 Protonation or Lewis Acid Activation Spirocycle Desired Spirocycle Carbocation1->Spirocycle Intramolecular Nucleophilic Attack Carbocation2 Rearranged Carbocation (more stable) Carbocation1->Carbocation2 Wagner-Meerwein Rearrangement Rearranged_Product Rearrangement Byproduct Carbocation2->Rearranged_Product Intramolecular Nucleophilic Attack

Caption: Competing pathways in acid-catalyzed spirocyclization.

Troubleshooting Workflow for Rearrangement Byproducts

G Start High Level of Rearrangement Byproduct Observed Decision1 Is the reaction temperature optimized? Start->Decision1 Action1 Lower the reaction temperature Decision1->Action1 No Decision2 Is the acid catalyst appropriate? Decision1->Decision2 Yes Action1->Decision2 Action2 Screen different Lewis/Brønsted acids Vary counterion and steric bulk Decision2->Action2 No Decision3 Is the solvent optimal? Decision2->Decision3 Yes Action2->Decision3 Action3 Use a less polar or non-coordinating solvent Decision3->Action3 No End Desired Spirocycle Yield Increased Decision3->End Yes Action3->End

Caption: A logical workflow for troubleshooting rearrangement issues.

References

Troubleshooting

Optimizing temperature and reaction time for Spiro[4.4]nona-2,7-diene reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving Spiro[4.4]nona-2...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving Spiro[4.4]nona-2,7-diene, with a specific focus on temperature and reaction time.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting points for temperature and reaction time in reactions involving Spiro[4.4]nona-2,7-diene?

A1: As a starting point, many reactions with related spirocyclic compounds are conducted at room temperature for several hours. For instance, a Diels-Alder reaction involving a derivative, spiro[4.4]nona-2,7-diene-1,6-dione, is stirred at room temperature for 8 hours.[1] However, the optimal conditions are highly dependent on the specific reagents and reaction type. It is recommended to start with a modest temperature (e.g., room temperature) and monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: How do I minimize the formation of byproducts during my reaction?

A2: Byproduct formation is a common issue that can often be mitigated by carefully controlling the reaction temperature. Running the reaction at a lower temperature can increase selectivity for the desired product, although it may require a longer reaction time. Conversely, if the reaction is too slow and starting material remains, gradually increasing the temperature may be necessary. Careful monitoring is key to finding the optimal balance.

Q3: My reaction is not going to completion. What steps should I take?

A3: If your reaction is incomplete, consider incrementally increasing the reaction time. If extending the time does not lead to further conversion, a gradual increase in temperature may be required to overcome the activation energy barrier. It is also crucial to ensure the purity of your Spiro[4.4]nona-2,7-diene and other reagents, as impurities can inhibit the reaction.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Symptoms:

  • Significant amount of starting material remains after the expected reaction time.

  • Multiple unexpected spots are visible on the TLC plate.

Possible Causes & Solutions:

Possible CauseRecommended Action
Suboptimal Temperature The reaction may be too slow at the current temperature. Gradually increase the temperature in 5-10°C increments and monitor for product formation. Conversely, if side reactions are prevalent, decreasing the temperature may improve selectivity and overall yield of the desired product.
Inappropriate Reaction Time The reaction may not have been allowed to run long enough. Monitor the reaction at regular intervals using TLC or LC-MS to determine the point of maximum conversion. Some reactions may require extended periods to reach completion.
Reagent Degradation Spiro[4.4]nona-2,7-diene or other reagents may be impure or have degraded. Ensure the purity of all starting materials.
Catalyst Inactivity If a catalyst is used, it may be inactive. Consider using a fresh batch of catalyst or a different type of catalyst.
Issue 2: Formation of Multiple Products

Symptoms:

  • The crude reaction mixture shows multiple products by TLC, NMR, or LC-MS analysis.

  • Difficulty in isolating the desired product.

Possible Causes & Solutions:

Possible CauseRecommended Action
High Reaction Temperature Elevated temperatures can lead to the formation of undesired side products or decomposition of the desired product. Attempt the reaction at a lower temperature.
Incorrect Stoichiometry The ratio of reactants may not be optimal. Perform a stoichiometry screen to determine the ideal ratio of Spiro[4.4]nona-2,7-diene to other reactants.
Presence of Impurities Impurities in the starting materials or solvent can lead to side reactions. Purify all reagents and use dry, high-purity solvents.

Data Presentation: Hypothetical Optimization of a Generic Reaction

The following table represents a hypothetical optimization of a generic reaction involving Spiro[4.4]nona-2,7-diene, illustrating the interplay between temperature, reaction time, and product yield. Note: This data is for illustrative purposes only and actual results will vary depending on the specific reaction.

EntryTemperature (°C)Reaction Time (h)Yield (%)Observations
125 (Room Temp)845Incomplete conversion.
225 (Room Temp)1660Improved yield, still some starting material.
325 (Room Temp)2465Reaction appears to have plateaued.
440875Faster conversion, good yield.
5401680Near complete conversion.
660870Increased byproduct formation observed.
702430Very slow reaction rate.

Experimental Protocols

General Experimental Protocol for a Reaction with Spiro[4.4]nona-2,7-diene

This protocol provides a general starting point for a reaction involving Spiro[4.4]nona-2,7-diene. The specific quantities, solvent, and catalyst should be adapted based on the specific reaction being performed.

Materials:

  • Spiro[4.4]nona-2,7-diene

  • Reactant X

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Catalyst (if required)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

  • Temperature control system (e.g., oil bath, ice bath)

  • TLC plates and developing chamber

  • Work-up and purification supplies (e.g., separatory funnel, rotary evaporator, column chromatography materials)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add Spiro[4.4]nona-2,7-diene and the chosen anhydrous solvent.

  • Add the second reactant (Reactant X) and the catalyst (if applicable) to the stirring solution.

  • Maintain the desired temperature using a temperature control system.

  • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC or LC-MS.

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by adding an appropriate quenching agent (e.g., water, saturated ammonium (B1175870) chloride solution).

  • Perform an aqueous work-up to separate the organic and aqueous layers.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by a suitable method, such as column chromatography or distillation.

Visualizations

Experimental_Workflow General Experimental Workflow for Spiro[4.4]nona-2,7-diene Reactions reagents 1. Combine Spiro[4.4]nona-2,7-diene, reactant, and solvent reaction 2. Set temperature and stir reagents->reaction monitoring 3. Monitor reaction progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 4. Quench and perform aqueous work-up monitoring->workup Reaction Complete purification 5. Dry, concentrate, and purify workup->purification product Final Product purification->product

Caption: General experimental workflow for reactions involving Spiro[4.4]nona-2,7-diene.

Troubleshooting_Logic Troubleshooting Flowchart for Spiro[4.4]nona-2,7-diene Reactions start Problem Observed low_yield Low Yield? start->low_yield side_products Side Products? start->side_products subnode_yield Incomplete Reaction? low_yield->subnode_yield Yes check_reagents Check Reagent Purity low_yield->check_reagents No subnode_side High Temperature? side_products->subnode_side Yes increase_time Increase Reaction Time subnode_yield->increase_time Yes increase_temp Increase Temperature subnode_yield->increase_temp No monitoring Monitor Progress increase_time->monitoring Monitor increase_temp->monitoring decrease_temp Decrease Temperature subnode_side->decrease_temp Yes optimize_stoichiometry Optimize Stoichiometry subnode_side->optimize_stoichiometry No decrease_temp->monitoring optimize_stoichiometry->monitoring

Caption: A logical flowchart for troubleshooting common issues in Spiro[4.4]nona-2,7-diene reactions.

References

Optimization

Choice of catalysts to improve selectivity in Spiro[4.4]nona-2,7-diene reactions

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the selective synthesis of Spi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the selective synthesis of Spiro[4.4]nona-2,7-diene and related spiro[4.4]nonane derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the spiro[4.4]nonane core?

A1: The synthesis of the spiro[4.4]nonane skeleton can be achieved through several key methodologies, including:

  • Tandem Michael/Aldol (B89426) Condensations: This approach, often a Robinson-type annulation, can lead to the formation of spiro[4.4]nonane-dione derivatives. However, it is often plagued by side reactions such as intermolecular Michael additions, resulting in oligomeric byproducts.[1]

  • Acid-Catalyzed Cyclizations: Lewis acids or strong protic acids can promote the cyclization to form the spirocyclic framework. A significant challenge with this method is the potential for skeletal rearrangements, especially when carbocationic intermediates are formed.[1]

  • Radical Cyclizations: Tandem radical cyclizations can be effective, but may suffer from the formation of monocyclized byproducts if the second ring closure is slow compared to competing radical termination or rearrangement reactions.[1]

  • Intramolecular Diels-Alder Reactions: This powerful method can create the spiro[4.4]nonane core with high stereoselectivity. The choice of catalyst and reaction conditions is crucial for controlling the endo/exo selectivity.[2]

  • Palladium-Catalyzed Asymmetric (4+2) Dipolar Cyclization: This modern approach allows for the construction of chiral spiro-indenes, which are structurally related to spiro[4.4]nonane derivatives, with high enantio- and diastereoselectivity.[3]

  • Gold-Catalyzed Cyclization: Gold(I) catalysts have been shown to be highly efficient in the synthesis of substituted 2,7-dioxaspiro[4.4]nonane-1,6-diones from acyclic precursors under mild conditions.[4][5]

Q2: How can I improve the diastereoselectivity of my spiro[4.4]nonane synthesis?

A2: Low diastereoselectivity is a common issue. To improve it, consider the following:

  • Catalyst Selection: The choice of catalyst is paramount. For instance, in [3+2] cycloaddition reactions for synthesizing spiro-pyrrolidines, chiral phosphoric acids or metal complexes with specific ligands can induce high diastereoselectivity.[6] Similarly, in rhodium-catalyzed cyclopropanations, the selection of the dirhodium tetracarboxylate catalyst is critical for achieving high diastereoselectivity.[7]

  • Solvent Screening: The polarity of the solvent can significantly impact the transition state of the reaction, thereby influencing the diastereomeric ratio. A systematic screening of solvents with varying polarities is recommended.[6][8]

  • Reaction Temperature: Lowering the reaction temperature often favors the formation of the kinetically controlled product, which may be the desired diastereomer.[1][6]

  • Substrate Modification: The steric bulk of substituents on the starting materials can influence the facial selectivity of the reaction. Modifying the steric environment of your substrates can be a viable strategy to enhance diastereoselectivity.[6]

  • Additives: The use of additives, such as benzoic acid in some cycloaddition reactions, can promote the reaction and influence both regioselectivity and diastereoselectivity.[6]

Q3: My enantioselective synthesis of a spiro[4.4]nonane derivative is showing low enantiomeric excess (ee). What are the potential causes and solutions?

A3: Low enantiomeric excess can be frustrating. Here are some troubleshooting steps:

  • Chiral Catalyst/Ligand Choice: The primary factor is the chiral catalyst or ligand. For palladium-catalyzed asymmetric (4+2) dipolar cyclizations, screening different chiral ligands is essential to find the optimal one for your specific substrate.[3] In organocatalytic reactions, the structure of the chiral amine or Brønsted acid catalyst directly dictates the enantioselectivity.[9]

  • Catalyst Loading: The catalyst loading can sometimes influence the enantioselectivity. It is advisable to optimize the molar percentage of the catalyst.

  • Purity of Reagents and Solvents: Impurities in your starting materials or solvents can interfere with the catalytic cycle and reduce enantioselectivity. Ensure all reagents are of high purity and solvents are anhydrous, especially for moisture-sensitive reactions.

  • Temperature Optimization: As with diastereoselectivity, temperature can play a crucial role in enantioselectivity. Running the reaction at lower temperatures often improves the enantiomeric excess.

  • Counterion Effects: In reactions involving ionic intermediates, the nature of the counterion can influence the chiral environment and thus the enantioselectivity.

Troubleshooting Guides

Issue 1: Low Yield in Tandem Michael/Aldol Condensation for Spiro[4.4]nonane-dione Synthesis
Potential Cause Troubleshooting Strategy Rationale
Oligomerization 1. Use high dilution conditions. 2. Slowly add the Michael acceptor to the reaction mixture.Reduces the likelihood of intermolecular reactions, favoring the desired intramolecular cyclization.
Incomplete Cyclization 1. Optimize the base and its stoichiometry. 2. Increase the reaction temperature or time.Ensures complete formation of the enolate and allows sufficient time for the intramolecular aldol condensation to occur.
Retro-Michael Reaction 1. Use milder reaction conditions (lower temperature, weaker base). 2. Trap the Michael adduct in situ if possible.The retro-Michael reaction is often favored at higher temperatures. Milder conditions can suppress this side reaction.[1]
Issue 2: Formation of Rearranged Byproducts in Acid-Catalyzed Cyclizations
Potential Cause Troubleshooting Strategy Rationale
Carbocation Rearrangement 1. Switch from a strong Lewis acid to a milder protic acid or a Brønsted acid catalyst. 2. Lower the reaction temperature.Milder acids are less likely to promote the formation of unstable carbocations that can undergo rearrangement. Lower temperatures can disfavor the rearrangement pathway, which often has a higher activation energy.[1]
Substrate-Dependent Instability Modify the substrate to avoid the formation of highly unstable carbocation intermediates.Strategic placement of electron-donating or withdrawing groups can influence carbocation stability.

Data Presentation: Catalyst Performance in Spirocycle Synthesis

The following table summarizes quantitative data from selected publications on the synthesis of spiro[4.4]nonane derivatives and related spirocycles, highlighting the impact of different catalysts on yield and selectivity.

Reaction Type Catalyst/Ligand Solvent Temp (°C) Yield (%) d.r. ee (%) Reference
Pd-catalyzed (4+2) dipolar cyclizationPd₂(dba)₃·CHCl₃ / L8 DCMrt8613:193[3]
Organocatalytic Michael/alkylation(DHQ)₂AQNCyclohexane/H₂Ort83>95:593[9]
Rh-catalyzed cyclopropanationRh₂(S-pPhTPCP)₄CH₂Cl₂408511:199[7]
Au(I)-catalyzed cyclizationJohnPhosAu(MeCN)SbF₆CH₂Cl₂rt>98--[4][5]
Organocatalytic Michael-Aldol cascade(S)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidineToluenert95>20:1low[8]

Note: The specific substrates and reaction conditions for each entry can be found in the cited literature. This table is intended for comparative purposes.

Experimental Protocols

General Procedure for Pd-Catalyzed Asymmetric (4+2) Dipolar Cyclization of Vinylbenzoxazinanone and 1-Diazonaphthalen-2(1H)-one[3]
  • Under an argon atmosphere, charge a flame-dried 10 mL Schlenk tube with Pd₂(dba)₃·CHCl₃ (0.005 mmol, 5 mol%) and the chiral ligand L8 (0.02 mmol, 20 mol%).

  • Add anhydrous dichloromethane (B109758) (DCM, 1.0 mL) and stir the resulting solution for 30 minutes at room temperature.

  • Add the vinylbenzoxazinanone (0.1 mmol, 1.0 equiv.), 1-diazonaphthalen-2(1H)-one (0.2 mmol, 2.0 equiv.), and additional anhydrous DCM (1.0 mL) to the reaction mixture.

  • Stir the reaction solution under the irradiation of 6 W blue light-emitting diodes (LEDs) for 24 hours at room temperature.

  • Upon completion (monitored by TLC), concentrate the reaction mixture and purify the residue by flash column chromatography on silica (B1680970) gel to obtain the desired spiro-indene product.

General Procedure for Gold(I)-Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones[4]
  • In a 5 mL Carousel Tube Reactor containing a magnetic stirring bar, dissolve the JohnPhosAu(MeCN)SbF₆ catalyst (0.02 mmol) in CH₂Cl₂ (1.0 mL) at room temperature.

  • Add the 2,2-disubstituted malonic acid (0.5 mmol) to the solution.

  • Stir the reaction mixture for 1 hour at room temperature.

  • Upon completion, add n-hexane to the reaction mixture and centrifuge to precipitate the product.

  • Isolate the solid product and wash with n-hexane.

Visualizations

experimental_workflow General Experimental Workflow for Catalyst Screening cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis cluster_optimization Optimization Loop start Prepare Stock Solutions of Starting Materials and Catalysts reagents Dry Solvents and Prepare Inert Atmosphere start->reagents setup Charge Reaction Vessel with Catalyst and Solvent reagents->setup add_reagents Add Starting Materials setup->add_reagents run_reaction Run Reaction at Set Temperature and Time add_reagents->run_reaction quench Quench Reaction run_reaction->quench workup Aqueous Workup and Extraction quench->workup analyze Analyze Crude Product (TLC, NMR) for Conversion, d.r. workup->analyze purify Purify by Column Chromatography analyze->purify characterize Characterize Pure Product (NMR, HPLC for ee) purify->characterize evaluate Evaluate Yield, d.r., and ee characterize->evaluate modify Modify Reaction Conditions (Catalyst, Solvent, Temp.) evaluate->modify Unsatisfactory Results end Final Protocol evaluate->end Optimal Conditions Found modify->setup

Caption: A typical experimental workflow for catalyst screening and optimization.

troubleshooting_tree Troubleshooting Low Selectivity start Low Selectivity Observed (d.r. or ee) q1 Is the reaction run at the lowest practical temperature? start->q1 s1 Lower the reaction temperature. q1->s1 No q2 Have different solvents been screened? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Screen a range of solvents with varying polarities. q2->s2 No q3 Is the catalyst/ligand optimal? q2->q3 Yes a2_yes Yes a2_no No s2->q2 s3 Screen a library of related catalysts or ligands. q3->s3 No q4 Are there steric or electronic factors to consider? q3->q4 Yes a3_yes Yes a3_no No s3->q3 end Improved Selectivity q4->end Yes, after substrate modification q4->end No further obvious changes a4_yes Yes a4_no No s4 Modify the substrate to enhance steric hindrance or alter electronic properties. s4->q4

References

Troubleshooting

Troubleshooting guide for scaling up Spiro[4.4]nona-2,7-diene synthesis

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the synthesis and scale-up of Spiro[4.4]nona-2,7-diene. The following ques...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the synthesis and scale-up of Spiro[4.4]nona-2,7-diene. The following question-and-answer format directly addresses specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My reaction yield for Spiro[4.4]nona-2,7-diene is consistently low. What are the potential causes and how can I optimize the reaction?

A1: Low yields in the synthesis of Spiro[4.4]nona-2,7-diene can stem from several factors, primarily related to the chosen synthetic route. Common methods include the double alkylation of cyclopentadiene (B3395910) or intramolecular cyclization strategies.

Potential Causes for Low Yield:

  • Inefficient Double Alkylation: The sequential alkylation of cyclopentadiene can be challenging to control, leading to a mixture of mono-alkylated, di-alkylated, and polymeric products. The acidity of the cyclopentadienyl (B1206354) anion and the reactivity of the alkylating agent are critical.

  • Side Reactions: Polymerization of cyclopentadiene is a common side reaction, especially at elevated temperatures. Other potential side reactions include elimination from the alkylating agent or rearrangement of intermediates.

  • Incomplete Cyclization: In routes involving an intramolecular cyclization, the ring-closing step may be inefficient due to steric hindrance or unfavorable reaction kinetics.

  • Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base are crucial. For instance, in a Dieckmann-type condensation, the selection of a non-nucleophilic, sterically hindered base can be critical to avoid side reactions.

Troubleshooting and Optimization Strategies:

  • Choice of Base and Solvent: For deprotonation of cyclopentadiene, strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent such as THF or toluene (B28343) are often effective.

  • Temperature Control: Maintain low temperatures during the deprotonation and alkylation steps to minimize polymerization of cyclopentadiene.

  • Slow Addition: The slow, dropwise addition of the alkylating agent to the cyclopentadienyl anion solution can help control the reaction and minimize the formation of byproducts.

  • High-Dilution Conditions: For intramolecular cyclization reactions, high-dilution conditions can favor the desired ring-closing over intermolecular side reactions that lead to polymers.

  • Catalyst Screening: If a catalyzed reaction is employed (e.g., a transition-metal-catalyzed cyclization), screening different catalysts and ligands can significantly impact the yield.

Q2: I am observing the formation of significant byproducts during the synthesis. How can I identify and minimize them?

A2: The formation of byproducts is a common challenge in spirocycle synthesis. The nature of the byproducts will depend on the synthetic route.

Common Byproducts and Minimization Strategies:

Byproduct TypePotential CauseMinimization Strategy
Oligomers/Polymers Intermolecular side reactions competing with the desired intramolecular cyclization.Employ high-dilution conditions. Use a syringe pump for slow addition of the substrate.
Mono-alkylated Intermediates Incomplete second alkylation of cyclopentadiene.Use a slight excess of the alkylating agent. Increase reaction time or temperature for the second alkylation step.
Rearrangement Products Acidic conditions or the presence of Lewis acids can promote skeletal rearrangements.Use milder reaction conditions. Avoid strong Lewis acids if possible, or screen for a less reactive one.
Elimination Products If the alkylating agent has a leaving group on a beta-position, elimination can compete with substitution.Choose an alkylating agent less prone to elimination. Use a non-basic nucleophile if possible.

Q3: I am facing difficulties in purifying Spiro[4.4]nona-2,7-diene, especially at a larger scale. What purification strategies are recommended?

A3: The purification of dienes can be challenging due to their potential for polymerization and sensitivity to air and heat.

Purification Strategies:

  • Distillation: Fractional distillation under reduced pressure is often the most effective method for separating the desired diene from less volatile impurities and polymeric materials. It is crucial to keep the distillation temperature as low as possible to prevent thermal degradation.

  • Column Chromatography: For smaller scales or for removing polar impurities, column chromatography on silica (B1680970) gel can be employed. A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate, is typically used. Deactivated silica gel may be necessary to prevent acid-catalyzed decomposition on the column.

  • Aqueous Work-up: A thorough aqueous work-up is essential to remove any remaining base, acid, or inorganic salts from the reaction mixture before distillation or chromatography.

  • Inert Atmosphere: All purification steps should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the diene.

Experimental Protocols

General Procedure for the Synthesis of Spiro[4.4]nona-2,7-diene via Double Alkylation:

  • Preparation of Cyclopentadienyl Anion: To a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add freshly cracked cyclopentadiene and anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH) portion-wise to the stirred solution. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

  • First Alkylation: Cool the solution of sodium cyclopentadienide (B1229720) back to 0 °C. Add a solution of a suitable 1,4-dihaloalkane (e.g., 1,4-dibromobutane) in anhydrous THF dropwise via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Second Alkylation (Intramolecular): The second alkylation is an intramolecular cyclization. The reaction may require heating to reflux to proceed at a reasonable rate. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH with ethanol. Pour the mixture into water and extract with diethyl ether or pentane. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by fractional distillation under reduced pressure to obtain Spiro[4.4]nona-2,7-diene.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for spirocycle synthesis. Note that this data is generalized from related spirocycle syntheses and should be used as a starting point for optimization.

Table 1: Typical Reaction Conditions for Spirocycle Synthesis

ParameterConditionRationale
Solvent Anhydrous THF, TolueneAprotic, non-reactive solvents that are good for organometallic reactions.
Base NaH, LDA, KHMDSStrong, non-nucleophilic bases to deprotonate precursors without competing reactions.
Temperature -78 °C to RefluxDependent on the specific step; low temperatures for sensitive reagents, higher for cyclization.
Concentration 0.1 - 1 MHigher concentrations for intermolecular reactions, high dilution for intramolecular cyclizations.

Table 2: Troubleshooting Guide - Quantitative Impact on Yield

IssuePotential CauseRecommended ActionExpected Yield Improvement
Low Yield Polymerization of starting materialLower reaction temperature, use of inhibitor10-20%
Incomplete cyclizationIncrease reaction time or temperature, screen catalysts15-30%
Impure Product Formation of oligomersSwitch to high-dilution conditionsImproved purity, potentially lower overall isolated yield initially
Rearrangement byproductsUse milder acid/Lewis acid or non-acidic routePurity improvement, yield dependent on alternative route efficiency

Visualizations

Reaction_Pathway Cyclopentadiene Cyclopentadiene Cyclopentadienyl Anion Cyclopentadienyl Anion Cyclopentadiene->Cyclopentadienyl Anion + Base (e.g., NaH) Mono-alkylated Intermediate Mono-alkylated Intermediate Cyclopentadienyl Anion->Mono-alkylated Intermediate + 1,4-Dihalobutane Spiro[4.4]nona-2,7-diene Spiro[4.4]nona-2,7-diene Mono-alkylated Intermediate->Spiro[4.4]nona-2,7-diene Intramolecular Cyclization

Caption: Synthetic pathway for Spiro[4.4]nona-2,7-diene via double alkylation.

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Analysis cluster_solutions Potential Solutions Low_Yield Low Yield Analyze_Byproducts Analyze Byproducts (GC-MS, NMR) Low_Yield->Analyze_Byproducts Purification_Strategy Revise Purification Low_Yield->Purification_Strategy Product Loss Optimize_Temp Optimize Temperature Analyze_Byproducts->Optimize_Temp Polymerization Change_Base Change Base/Solvent Analyze_Byproducts->Change_Base Side Reactions High_Dilution Implement High Dilution Analyze_Byproducts->High_Dilution Oligomerization

Caption: Troubleshooting workflow for low yield in Spiro[4.4]nona-2,7-diene synthesis.

Optimization

Preventing oligomerization during the synthesis of spiro[4.4]nonane derivatives

Welcome to the technical support center for the synthesis of spiro[4.4]nonane derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of spiro[4.4]nonane derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis of this important structural motif, with a particular focus on preventing oligomerization.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of spiro[4.4]nonane derivatives, with a focus on preventing oligomerization and other side reactions.

Q1: I am observing a low yield of my desired spiro[4.4]nonane derivative, and analysis of the crude product suggests the formation of high molecular weight species. What is the likely cause and how can I prevent it?

A1: The formation of high molecular weight byproducts is a strong indicator of oligomerization, a common side reaction in spirocycle synthesis.[1] This occurs when intermolecular reactions compete with the desired intramolecular cyclization.

Core Problem: Intermolecular reactions are kinetically favored at higher concentrations.

Solutions:

  • High Dilution Conditions: Employing high dilution is the most effective strategy to favor intramolecular cyclization.[1] By decreasing the concentration of the starting material, the probability of molecules reacting with each other (intermolecularly) is significantly reduced, while the probability of the reactive ends of the same molecule finding each other (intramolecularly) remains unaffected.

  • Slow Addition of Reagents: A practical way to maintain low concentrations is through the slow addition of one of the reactants using a syringe pump. This keeps the instantaneous concentration of the reactive species low, thereby favoring the intramolecular pathway.

  • Optimize Catalyst/Reagent Choice: The choice of catalyst or reagent can significantly influence the reaction pathway. For base-catalyzed reactions, a weaker, non-nucleophilic base may be preferable to minimize side reactions.[1] For acid-catalyzed reactions, careful selection of a Brønsted or Lewis acid is crucial to promote cyclization without causing rearrangements.[1][2]

  • Temperature Optimization: Reaction temperature can be a critical parameter. Lower temperatures may slow down the desired reaction but can also suppress side reactions like oligomerization.[1] Conversely, in some cases, higher temperatures might be necessary to overcome the activation energy for cyclization, but this must be balanced against the risk of decomposition or other side reactions.

Q2: My spirocyclization is acid-catalyzed, and I am isolating a significant amount of a rearranged product instead of the desired spiro[4.4]nonane. What is happening and how can I fix it?

A2: Acidic conditions, especially with strong Lewis acids, can promote skeletal rearrangements through the formation of carbocationic intermediates.[1] Instead of the desired spirocycle, you may be forming a more stable fused bicyclic system.[1]

Solutions:

  • Use Milder Acids: Switching from a strong Lewis acid (e.g., TiCl₄) to a milder one, or to a Brønsted acid (e.g., TsOH), may suppress the rearrangement pathway.[1][2]

  • Lower Reaction Temperature: Rearrangements often have a higher activation energy than the desired cyclization.[1] Running the reaction at a lower temperature can therefore disfavor the rearrangement.

  • Substrate Modification: If possible, modify the substrate to avoid the formation of unstable carbocations that are prone to rearrangement.[1]

Q3: I am attempting a tandem Michael/Aldol (B89426) condensation to synthesize a spiro[4.4]nonane-dione, but the yield is very low. What are the common pitfalls in this reaction?

A3: Low yields in tandem Michael/Aldol reactions for spirocycle synthesis are often due to competing side reactions.[1]

Common Issues & Solutions:

  • Oligomerization: The enolate formed after the initial Michael addition can react intermolecularly with another molecule of the starting enone, leading to oligomers.[1]

    • Solution: Implement high dilution conditions.[1]

  • Incomplete Cyclization: The reaction may stop after the Michael addition if the conditions are not optimal for the subsequent intramolecular aldol condensation.[1]

    • Solution: Carefully screen different bases or acids and adjust the catalyst loading.[1]

  • Retro-Michael Reaction: The initial Michael adduct can revert to the starting materials, reducing the overall yield.[1]

    • Solution: Optimize the reaction temperature; sometimes lower temperatures can suppress the retro-Michael reaction.[1]

Quantitative Data Summary

The following table summarizes key parameters and their impact on the yield of spiro[4.4]nonane synthesis, with a focus on minimizing side reactions like oligomerization.

ParameterRecommendationRationalePotential Impact on Yield
Concentration High dilution conditions (e.g., <0.01 M)Favors intramolecular reactions over intermolecular side reactions like oligomerization.[1]Significantly increases the yield of the desired spirocycle.
Catalyst Carefully select and optimize loading.The choice of acid or base is critical for promoting the desired tandem sequence and avoiding side reactions.[1]Can be the difference between a successful reaction and complete failure.
Temperature Optimize for each specific reaction.Lower temperatures can suppress side reactions, while higher temperatures may be needed for cyclization.[1]Yield can be highly sensitive to temperature changes.
Reaction Time Monitor reaction progress (e.g., by TLC, LC-MS).Prolonged reaction times can sometimes lead to the formation of more byproducts.[1]Optimal reaction time maximizes product formation while minimizing degradation.

Experimental Protocols

Protocol 1: General Procedure for Spirocyclization under High Dilution

This protocol describes a general method for performing an intramolecular cyclization to form a spiro[4.4]nonane derivative while minimizing oligomerization.

Materials:

  • Acyclic precursor

  • Anhydrous solvent

  • Catalyst (acid or base)

  • Syringe pump

  • Reaction flask with a stirrer and inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Set up a reaction flask with a stirrer and an inert atmosphere.

  • To the flask, add the anhydrous solvent and the catalyst.

  • Prepare a solution of the acyclic precursor in the same anhydrous solvent.

  • Using a syringe pump, add the precursor solution to the reaction flask dropwise over a period of several hours.

  • After the addition is complete, allow the reaction to stir at the optimized temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction appropriately (e.g., with a saturated aqueous solution of NH₄Cl for base-catalyzed reactions or NaHCO₃ for acid-catalyzed reactions).

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Protocol 2: Tandem Michael/Aldol Reaction for Spiro[4.4]nonane-dione Synthesis

This protocol provides a starting point for the synthesis of a spiro[4.4]nonane-dione derivative.

Materials:

  • Cyclopentanone (B42830) derivative

  • α,β-unsaturated ketone

  • Anhydrous solvent (e.g., THF, Ethanol)

  • Base (e.g., KOH, NaOEt)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)[1]

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., Na₂SO₄, MgSO₄)

Procedure:

  • To a solution of the cyclopentanone derivative in the anhydrous solvent at 0 °C, add the base solution dropwise.[1]

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the α,β-unsaturated ketone dropwise to the reaction mixture at 0 °C.[1]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).[1]

  • Quench the reaction by adding the quenching solution.[1]

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography.[1]

Visualizations

cluster_0 Reaction Pathways cluster_1 Intramolecular Cyclization (Desired) cluster_2 Intermolecular Reaction (Side Reaction) Acyclic_Precursor Acyclic Precursor Spirocycle Spiro[4.4]nonane Derivative Acyclic_Precursor->Spirocycle High Dilution Oligomer Oligomer/Polymer Acyclic_Precursor->Oligomer High Concentration

Caption: Intramolecular vs. Intermolecular Pathways.

Start Start: Crude Spiro[4.4]nonane Synthesis Prep Prepare Starting Materials and Reagents Start->Prep Reaction Perform Intramolecular Cyclization (High Dilution) Prep->Reaction Quench Quench Reaction Reaction->Quench Extraction Workup and Extraction Quench->Extraction Purification Purify by Column Chromatography Extraction->Purification Analysis Analyze Final Product (NMR, MS, etc.) Purification->Analysis End End: Pure Spiro[4.4]nonane Derivative Analysis->End

Caption: General Experimental Workflow.

Start Low Yield of Spiro[4.4]nonane Check_Oligomers Analyze Crude Product for High MW Oligomers (MS, NMR) Start->Check_Oligomers High_Dilution Implement High Dilution Conditions Check_Oligomers->High_Dilution Oligomers Detected Optimize_Catalyst Screen Different Catalysts and Catalyst Loading Check_Oligomers->Optimize_Catalyst No Oligomers or Still Low Yield High_Dilution->Optimize_Catalyst Vary_Temp Vary Reaction Temperature Optimize_Catalyst->Vary_Temp Monitor_Kinetics Monitor Reaction Kinetics Vary_Temp->Monitor_Kinetics Improved_Yield Improved Yield of Spiro[4.4]nonane Derivative Monitor_Kinetics->Improved_Yield

Caption: Troubleshooting Low Yields.

References

Troubleshooting

Methods for the removal of unreacted starting materials in spirocyclization

This technical support center provides researchers, scientists, and drug development professionals with guidance on removing unreacted starting materials from spirocyclization reactions. Troubleshooting Guide This sectio...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on removing unreacted starting materials from spirocyclization reactions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of spirocyclic compounds.

Problem Possible Cause Recommended Solution
Yellowish Crude Product This is often the expected color and not necessarily an indication of significant impurity.[1]Proceed with the standard purification protocol (recrystallization or column chromatography).[1]
Oily Residue After Synthesis Incomplete reaction or the presence of excess starting materials.[1]Wash the crude product thoroughly with cold water to remove water-soluble impurities. If the oil persists, consider a purification method adept at separating non-polar compounds, such as column chromatography.[1]
Low Yield After Recrystallization The product might be too soluble in the chosen recrystallization solvent, or too much solvent was used. The product may have precipitated out during hot filtration.[1]Ensure the solution is saturated before cooling. Use a minimal amount of hot solvent to dissolve the crude product. To avoid premature crystallization, pre-heat the filtration apparatus.[1]
Starting Material Still Present After Recrystallization The solubility of the starting material and the product in the recrystallization solvent may be too similar.[1]Perform a second recrystallization or switch to a different purification method like column chromatography for better separation.[1]
Streaking on TLC Plate The sample may be too concentrated, or there might be highly polar impurities. The chosen solvent system may not be optimal.[1]Dilute the sample before spotting it on the TLC plate. Ensure the crude product is thoroughly washed to remove any base. Experiment with different solvent systems for the TLC to achieve better separation.[1]
Broad Melting Point Range of Purified Product This typically suggests the presence of impurities.[1]Pure crystalline solids have a sharp melting point, usually within a 1-2 °C range. If you observe a broad range, further purification steps such as recrystallization or column chromatography are recommended.[1]
Emulsion Formation During Extraction Vigorous shaking of the separatory funnel, high concentration of materials, or the presence of surfactants.[2]Allow the mixture to stand undisturbed. Gently swirl the separatory funnel instead of shaking. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[2] Filter the entire mixture through a pad of Celite.[2]
Product Does Not Crystallize Inappropriate solvent, too much solvent used, presence of oily impurities, or the solution was cooled too quickly.[3]Experiment with a range of solvents of varying polarities. Try to evaporate some of the solvent to concentrate the solution. Purify the crude product by another method first, such as acid-base extraction. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted starting materials in spirocyclization reactions?

A1: The most common purification techniques include:

  • Column Chromatography: A highly effective technique for separating compounds based on their polarity.[1][3][4]

  • Recrystallization: An effective method for removing small amounts of impurities from a solid product.[1][3]

  • Acid-Base Extraction: A fundamental technique for separating acidic or basic compounds from neutral materials.[3]

  • Scavenger Resins: These can be used to selectively react with and remove excess reagents or byproducts.[5]

  • Distillation: Suitable for separating volatile compounds based on their boiling points.[6]

Q2: How do I choose the right purification method?

A2: The choice of purification method depends on the physical and chemical properties of your spirocyclic product and the unreacted starting materials.[6] For example, if your product is a solid and the impurities are present in small amounts, recrystallization may be a good choice.[3] If your product and starting materials have different polarities, column chromatography is often effective.[3][4] Acid-base extraction is ideal if your product or starting material has an acidic or basic functional group.[3] The selection workflow is further detailed in the diagram below.

Q3: How can I monitor the purity of my spirocyclic compound?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the progress of the reaction and the purity of the product.[1] By spotting the crude reaction mixture, the purified product, and the starting materials on a TLC plate, you can visualize the separation of the desired compound from impurities.[1] The melting point of the purified product can also be measured and compared to the literature value to assess its purity.[1]

Q4: What should I do if my starting material and product have very similar polarities?

A4: If your starting material and product have very similar polarities, separation by standard column chromatography can be challenging. In this case, you could try using a different stationary phase or a different solvent system to improve separation. High-Performance Liquid Chromatography (HPLC) may also provide better resolution. Alternatively, derivatizing the product or starting material to alter its polarity before chromatography can be an effective strategy.

Q5: Are there any specific methods for removing common reagents used in spirocyclization?

A5: Yes, for example:

  • Triphenylphosphine oxide: Can be removed by precipitation from a non-polar solvent or by chromatography.[7]

  • DCC (dicyclohexylcarbodiimide) and DCU (dicyclohexylurea): DCU is poorly soluble in most organic solvents and can often be removed by filtration.

  • Metal catalysts: Can sometimes be removed by washing with a specific aqueous solution (e.g., aqueous ammonium (B1175870) chloride for titanium byproducts) or by using scavenger resins.[7][8]

Experimental Protocols

Protocol 1: Column Chromatography

This protocol outlines a general procedure for purifying a spirocyclic compound using silica (B1680970) gel column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow the silica gel to settle, ensuring a uniformly packed column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the silica gel.

  • Elution: Begin eluting with a non-polar solvent, gradually increasing the polarity of the mobile phase (e.g., by adding ethyl acetate (B1210297) to hexane).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This protocol provides a general method for purifying a solid spirocyclic compound.

  • Solvent Selection: Choose a solvent in which the compound is soluble at high temperatures but insoluble at room temperature.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals, for example, in a desiccator.

Protocol 3: Acid-Base Extraction

This protocol is for separating a spirocyclic carboxylic acid from neutral impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., diethyl ether).

  • Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will move to the aqueous layer as its salt.

  • Separation: Separate the aqueous and organic layers.

  • Acidification: Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified carboxylic acid.

  • Back-Extraction: Extract the acidified aqueous layer with an organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the purified product.[3]

Visualizations

Purification_Method_Selection start Crude Spirocyclization Reaction Mixture acid_base_q Does the product or starting material have an acidic or basic functional group? start->acid_base_q product_state Is the product solid or liquid? solid Solid product_state->solid Solid liquid Liquid product_state->liquid Liquid recrystallization_q Are impurities minor? solid->recrystallization_q volatility_q Is there a significant boiling point difference between product and starting materials? liquid->volatility_q recrystallization Recrystallization recrystallization_q->recrystallization Yes chromatography_solid Column Chromatography recrystallization_q->chromatography_solid No distillation Distillation volatility_q->distillation Yes chromatography_liquid Column Chromatography volatility_q->chromatography_liquid No acid_base Acid-Base Extraction acid_base_q->acid_base Yes scavenger_q Is there an excess of a reactive starting material? acid_base_q->scavenger_q No acid_base->scavenger_q scavenger_q->product_state No scavenger Scavenger Resin scavenger_q->scavenger Yes scavenger->product_state

Caption: Decision tree for selecting a purification method.

Experimental_Workflow start Spirocyclization Reaction quench Reaction Quenching start->quench workup Aqueous Workup / Extraction quench->workup dry Drying of Organic Layer workup->dry concentrate Concentration dry->concentrate crude Crude Product Analysis (TLC) concentrate->crude purification Primary Purification (e.g., Column Chromatography) crude->purification fractions Fraction Analysis (TLC) purification->fractions combine Combine Pure Fractions fractions->combine concentrate2 Concentration combine->concentrate2 purity_check Purity and Structure Confirmation (NMR, LC-MS, etc.) concentrate2->purity_check pure_product Pure Spirocyclic Product purity_check->pure_product Pure repurify Further Purification (e.g., Recrystallization) purity_check->repurify Impure repurify->purity_check

Caption: General experimental workflow for purification.

References

Reference Data & Comparative Studies

Validation

In-Depth NMR Analysis of Spiro[4.4]nona-2,7-diene: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of spiro[4.4]nona-2,7-diene. Due to the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of spiro[4.4]nona-2,7-diene. Due to the limited availability of public domain experimental NMR data for spiro[4.4]nona-2,7-diene, this document will focus on the expected spectral characteristics and provide a comparative analysis with its isomer, spiro[4.4]nona-1,3-diene, for which detailed NMR data is more accessible. This guide will serve as a methodological template for researchers working with this and similar spirocyclic systems.

Introduction to Spiro[4.4]nona-2,7-diene

Spiro[4.4]nona-2,7-diene is a spirocyclic hydrocarbon with a central quaternary carbon atom connecting two five-membered rings, each containing a double bond. This unique structural arrangement leads to a distinct spectroscopic signature. Understanding the ¹H and ¹³C NMR spectra is crucial for its unambiguous identification and for the characterization of its derivatives in various research and development applications, including materials science and medicinal chemistry.

Predicted ¹H and ¹³C NMR Spectral Features of Spiro[4.4]nona-2,7-diene

Based on its symmetrical structure (C₂v point group), the ¹H and ¹³C NMR spectra of spiro[4.4]nona-2,7-diene are expected to be relatively simple.

¹H NMR:

  • Olefinic Protons (H2, H3, H7, H8): Due to the symmetry of the molecule, the two double bonds are chemically equivalent. The four olefinic protons would likely appear as a complex multiplet or as two distinct multiplets due to coupling between them. Their chemical shift is expected in the range of δ 5.5-6.0 ppm.

  • Allylic Protons (H1, H4, H6, H9): The eight allylic protons are also chemically equivalent and would likely appear as a multiplet in the region of δ 2.0-2.5 ppm. The coupling with the adjacent olefinic protons would contribute to the complexity of this signal.

¹³C NMR:

  • Spiro Carbon (C5): A single quaternary carbon signal with a chemical shift expected around δ 60-70 ppm.

  • Olefinic Carbons (C2, C3, C7, C8): Two signals for the olefinic carbons, corresponding to the carbons of the double bonds, are expected in the region of δ 125-135 ppm.

  • Allylic Carbons (C1, C4, C6, C9): One signal for the four equivalent allylic carbons is anticipated in the range of δ 30-40 ppm.

Comparative NMR Data: Spiro[4.4]nona-2,7-diene vs. Spiro[4.4]nona-1,3-diene

To provide a practical comparison, the following table summarizes the reported ¹H and ¹³C NMR data for the isomer spiro[4.4]nona-1,3-diene . This data can serve as a valuable reference for interpreting the spectra of the 2,7-diene isomer. The key difference lies in the electronic environment of the nuclei due to the different placement of the double bonds.

Table 1: Comparison of Expected and Reported NMR Data

Compound Nucleus Position Expected Chemical Shift (δ ppm) for Spiro[4.4]nona-2,7-diene Reported Chemical Shift (δ ppm) for Spiro[4.4]nona-1,3-diene
Spiro[4.4]nona-2,7-diene¹HOlefinic (H2, H3, H7, H8)5.5 - 6.0-
Allylic (H1, H4, H6, H9)2.0 - 2.5-
¹³CSpiro (C5)60 - 7063.8
Olefinic (C2, C3, C7, C8)125 - 135133.5, 129.8
Allylic (C1, C4, C6, C9)30 - 4036.4
Spiro[4.4]nona-1,3-diene¹HOlefinic (H1, H2, H3, H4)-6.38 (m), 6.22 (m), 6.05 (m)
Allylic (H6, H9)-2.45 (t)
Homoallylic (H7, H8)-1.80 (t)
¹³CSpiro (C5)-63.8
Olefinic (C1, C4)-133.5
Olefinic (C2, C3)-129.8
Allylic (C6, C9)-36.4
Homoallylic (C7, C8)-26.1

Note: The data for spiro[4.4]nona-1,3-diene is sourced from publicly available spectral data. The expected values for spiro[4.4]nona-2,7-diene are estimations based on general principles of NMR spectroscopy.

Experimental Protocols

A standardized experimental protocol is essential for obtaining high-quality, reproducible NMR data.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the spiro[4.4]nona-diene sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: Approximately 15 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse experiment (e.g., zgpg30).

    • Spectral width: Approximately 220 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

  • 2D NMR (for structural confirmation):

    • COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons.

Data Analysis and Interpretation Workflow

The following diagram illustrates the logical workflow for the NMR analysis of spiro[4.4]nona-2,7-diene.

NMR_Analysis_Workflow NMR Analysis Workflow for Spiro[4.4]nona-2,7-diene cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis cluster_conclusion Conclusion prep1 Dissolve in Deuterated Solvent prep2 Add Internal Standard (TMS) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 1D ¹H NMR prep3->acq1 acq2 1D ¹³C NMR prep3->acq2 acq3 2D NMR (COSY, HSQC, HMBC) prep3->acq3 proc1 Fourier Transform acq1->proc1 acq2->proc1 acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Chemical Shift Referencing proc2->proc3 an1 Identify Number of Signals proc3->an1 an2 Determine Chemical Shifts an1->an2 an3 Analyze Integration and Multiplicity an2->an3 an4 Assign Signals using 2D NMR an3->an4 conc1 Structure Elucidation an4->conc1

Comparative

Interpreting the Molecular Puzzle: A Guide to Mass Spectrometry Fragmentation of Spiro[4.4]nonanes

For researchers, scientists, and professionals in drug development, understanding the structural intricacies of novel molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering deep...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural intricacies of novel molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering deep insights into a compound's molecular weight and structure through the analysis of its fragmentation patterns. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation of spiro[4.4]nonane, offering valuable data for the characterization of this and related spirocyclic systems.

Spiro[4.4]nonane, a bicyclic alkane with two five-membered rings sharing a single carbon atom, presents a unique structural motif found in various natural products and synthetic compounds of pharmaceutical interest. Its mass spectral fragmentation pattern, while governed by the fundamental principles of electron ionization, is distinctly influenced by its strained spirocyclic core.

Comparative Fragmentation Analysis

To contextualize the fragmentation behavior of spiro[4.4]nonane, a comparison with a related, less strained spiroalkane, spiro[5.5]undecane, is presented. The data, sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center, highlights the key fragment ions observed under electron ionization.

Compound Molecular Ion (M+) Base Peak (m/z) Other Key Fragments (m/z)
Spiro[4.4]nonane (C₉H₁₆)1246795, 81, 54, 41
Spiro[5.5]undecane (C₁₁H₂₀)15281123, 109, 95, 67, 55

Data extracted from the NIST Mass Spectrometry Data Center.

The fragmentation of spiro[4.4]nonane is characterized by the prevalence of fragment ions resulting from the cleavage of the five-membered rings. The base peak at m/z 67 can be attributed to the loss of a C₄H₉ radical, while the significant peak at m/z 95 corresponds to the loss of an ethyl radical. In contrast, spiro[5.5]undecane, with its larger six-membered rings, exhibits a base peak at m/z 81, corresponding to the loss of a C₅H₁₁ radical.

Proposed Fragmentation Pathway of Spiro[4.4]nonane

The electron ionization of spiro[4.4]nonane initiates a cascade of fragmentation events. A plausible pathway, based on established principles of cycloalkane fragmentation, is visualized below. This process typically involves the initial formation of a molecular ion, followed by ring-opening and subsequent cleavage to yield stable carbocations.[1]

Fragmentation_Pathway M Spiro[4.4]nonane (m/z 124) M_ion [C₉H₁₆]⁺˙ (m/z 124) M->M_ion Electron Ionization frag1 [C₇H₁₁]⁺ (m/z 95) M_ion->frag1 - C₂H₅˙ frag2 [C₆H₉]⁺ (m/z 81) M_ion->frag2 - C₃H₇˙ frag3 [C₅H₇]⁺ (m/z 67) frag2->frag3 - CH₂

Caption: Proposed fragmentation pathway of spiro[4.4]nonane under electron ionization.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The acquisition of mass spectral data for spiro[4.4]nonanes and related volatile compounds is typically performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

1. Sample Preparation:

  • Samples containing spiro[4.4]nonane are dissolved in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.

  • If necessary, a derivatization step can be employed for less volatile analogs to enhance their thermal stability and chromatographic performance.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet: Split/splitless injector, operated in splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-400.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • The acquired mass spectra are compared with spectral libraries (e.g., NIST, Wiley) for compound identification.

  • Fragmentation patterns are analyzed to elucidate the structure of unknown spiro[4.4]nonane derivatives.

This guide provides a foundational understanding of the mass spectrometric behavior of spiro[4.4]nonanes. The presented data and methodologies serve as a valuable resource for researchers engaged in the synthesis, characterization, and analysis of this important class of spirocyclic compounds.

References

Validation

Illuminating the Intricacies of Spiro Compounds: A Comparative Guide to Characterization by Raman Spectroscopy

For researchers, scientists, and drug development professionals delving into the complex world of spiro compounds, understanding their precise three-dimensional structure is paramount. Raman spectroscopy has emerged as a...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the complex world of spiro compounds, understanding their precise three-dimensional structure is paramount. Raman spectroscopy has emerged as a powerful, non-destructive technique for elucidating the unique vibrational fingerprints of these molecules. This guide provides an objective comparison of Raman spectroscopy with other analytical methods, supported by experimental data, and offers detailed protocols for its application in the characterization of spiro compounds.

Spiro compounds, characterized by their distinctive architecture where two rings are linked by a single common atom, exhibit a wide range of applications in materials science and medicinal chemistry. Their unique structural constraints often impart novel optical, electronic, and biological properties. Consequently, the accurate characterization of their molecular structure is a critical step in both fundamental research and application-oriented development. While techniques like X-ray diffraction (XRD) and Nuclear Magnetic Resonance (NMR) spectroscopy provide invaluable structural information, Raman spectroscopy offers a complementary and often more accessible means of analysis, particularly for probing molecular vibrations and symmetry.

Probing the Vibrational Landscape: Raman Spectroscopy in Action

Raman spectroscopy is a light scattering technique that provides detailed information about the vibrational modes of a molecule.[1] When a laser interacts with a sample, a small fraction of the scattered light is shifted in energy. This energy shift corresponds to the vibrational frequencies of the molecule's bonds, offering a unique spectral fingerprint.[2]

The key advantages of Raman spectroscopy in the analysis of spiro compounds include its non-destructive nature, minimal sample preparation, and the ability to analyze samples in various states (solid, liquid, or gas).[1][3] Furthermore, water is a weak Raman scatterer, making it an ideal solvent for biological and aqueous samples, a significant advantage over infrared (IR) spectroscopy.[4]

Comparative Analysis: Raman Spectroscopy vs. Other Techniques

While Raman spectroscopy is a powerful tool, a multi-faceted approach employing various analytical techniques is often necessary for a comprehensive structural elucidation of spiro compounds.

Technique Principle Information Provided Advantages for Spiro Compounds Limitations for Spiro Compounds
Raman Spectroscopy Inelastic scattering of monochromatic lightVibrational modes, molecular fingerprint, symmetryNon-destructive, minimal sample preparation, excellent for symmetric vibrations, can be used in aqueous solutions.Weak signal (Raman scattering is inherently inefficient), fluorescence interference can be an issue.
Fourier-Transform Infrared (FT-IR) Spectroscopy Absorption of infrared radiationVibrational modes of functional groupsHighly sensitive to polar functional groups, complementary to Raman for non-centrosymmetric molecules.Water absorption can be problematic, sample preparation can be more involved (e.g., KBr pellets).
X-Ray Diffraction (XRD) Diffraction of X-rays by crystalline structures3D atomic arrangement in a crystal lattice, bond lengths, and anglesProvides the definitive crystal structure of solid-state compounds.Requires a single crystal of sufficient size and quality, not applicable to amorphous or solution-state samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin transitions in a magnetic fieldConnectivity of atoms, 3D structure in solution, stereochemistryUnparalleled for determining the complete molecular structure in solution, including stereochemical details.[5][6]Lower sensitivity than other techniques, requires larger sample amounts, not ideal for solid-state analysis without specialized techniques.
Density Functional Theory (DFT) Calculations Quantum mechanical modelingTheoretical vibrational frequencies, optimized geometries, electronic propertiesAids in the assignment of experimental Raman and IR bands, provides insights into molecular properties.Accuracy is dependent on the chosen functional and basis set, requires computational resources.

Experimental Data: Raman Signatures of Spiro Compounds

The following tables summarize characteristic Raman shifts observed for various classes of spiro compounds, providing a valuable reference for researchers in the field.

Table 1: Characteristic Raman Bands of Spirobifluorene Derivatives

Vibrational Mode **Raman Shift (cm⁻¹) **Reference
C-H stretching3000 - 3100[7]
C=C stretching (aromatic)~1600[7]
Ring breathing modes1000 - 1300[7]
Intermolecular vibrations< 250[7]

Table 2: Key Raman Peaks for Spirooxazine and Spiropyran Photoisomers

Compound Class Vibrational Mode **Raman Shift (cm⁻¹) **
Spiropyran (closed form)C-O-C stretching1000 - 1100
Spiro C-O bond vibration950 - 980
Merocyanine (open form)C=C stretching (conjugated)1500 - 1600
Phenolate C-O stretching1250 - 1350
Spirooxazine (closed form)Oxazine ring vibrations1100 - 1300
Merocyanine (open form)C=N stretching1620 - 1650

Table 3: Indicative Raman Shifts for Spiro-pyrrolizidine-oxindoles

Functional Group Vibrational Mode **Raman Shift (cm⁻¹) **
C=O (Oxindole)Stretching1700 - 1730
C=O (Pyrrolizidine)Stretching1670 - 1700
C-N stretching1200 - 1300
Aromatic C-H stretching3050 - 3100

Experimental Protocols

Sample Preparation
  • Solid Samples: Crystalline or powdered spiro compounds can be analyzed directly. For micro-Raman analysis, a small amount of the sample is placed on a microscope slide. For bulk analysis, the sample can be placed in a sample holder. To obtain a flat surface for mapping, solids can be gently pressed or polished.[8][9]

  • Liquid Samples: Solutions of spiro compounds can be analyzed in a quartz cuvette. For trace analysis, a droplet of the solution can be deposited on a Raman-active substrate (e.g., CaF2) and allowed to dry.[10]

Instrumentation and Data Acquisition

A typical Raman spectroscopy setup for the analysis of spiro compounds includes:

  • Laser Source: A monochromatic laser, commonly with wavelengths of 532 nm, 633 nm, or 785 nm, is used as the excitation source.[4] The choice of laser wavelength is crucial to avoid fluorescence and sample degradation.

  • Sample Illumination and Collection Optics: The laser is focused onto the sample using a microscope objective. The scattered light is collected in a backscattering or 90-degree geometry.

  • Filtering: A notch or edge filter is used to remove the intense Rayleigh scattered light.

  • Spectrometer: A dispersive spectrometer with a diffraction grating separates the Raman scattered light into its constituent wavelengths.

  • Detector: A sensitive detector, such as a charge-coupled device (CCD), records the Raman spectrum.

Typical Data Acquisition Parameters:

  • Laser Power: 1-10 mW at the sample to avoid thermal degradation.

  • Integration Time: 1-10 seconds, depending on the Raman scattering efficiency of the sample.

  • Accumulations: Multiple spectra (10-50) are typically co-added to improve the signal-to-noise ratio.

  • Spectral Resolution: 2-4 cm⁻¹ is generally sufficient for resolving the vibrational bands of spiro compounds.

Workflow for Spiro Compound Characterization using Raman Spectroscopy

G Experimental Workflow for Raman Analysis of Spiro Compounds cluster_0 Sample Preparation cluster_1 Raman Spectroscopy cluster_2 Data Analysis Solid Solid Sample (Powder/Crystal) Preparation Mount on Slide/Cuvette Solid->Preparation Liquid Liquid Sample (Solution) Liquid->Preparation Laser Laser Excitation Preparation->Laser Collection Scattered Light Collection Laser->Collection Filtering Rayleigh Filtering Collection->Filtering Dispersion Spectral Dispersion Filtering->Dispersion Detection CCD Detection Dispersion->Detection Processing Spectral Processing (Baseline Correction, Normalization) Detection->Processing Peak_Analysis Peak Identification & Assignment Processing->Peak_Analysis Comparison Comparison with Databases/DFT Peak_Analysis->Comparison Characterization Structural Characterization Comparison->Characterization

Caption: A streamlined workflow for the characterization of spiro compounds using Raman spectroscopy.

Conclusion

Raman spectroscopy provides a robust and versatile platform for the characterization of spiro compounds. Its ability to furnish a detailed molecular fingerprint, coupled with its non-destructive nature and ease of use, makes it an indispensable tool in the arsenal (B13267) of researchers and professionals in drug development and materials science. While a comprehensive understanding of complex spiro architectures often necessitates a combination of analytical techniques, Raman spectroscopy offers a rapid and insightful first look into the vibrational world of these fascinating molecules, paving the way for innovative discoveries and applications.

References

Validation

A Comparative Analysis of the Diels-Alder Reactivity of Spiro[4.4]nonadienes

For Researchers, Scientists, and Drug Development Professionals The Diels-Alder reaction, a powerful tool in synthetic organic chemistry for the construction of six-membered rings, exhibits varied reactivity depending on...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a powerful tool in synthetic organic chemistry for the construction of six-membered rings, exhibits varied reactivity depending on the structure of the diene. This guide provides a comparative analysis of the Diels-Alder reactivity of spiro[4.4]nonadiene isomers, focusing on available computational and theoretical data due to a scarcity of direct experimental comparisons. This analysis is intended to inform the rational design of synthetic routes in drug development and other chemical sciences.

Introduction to Spiro[4.4]nonadienes in Diels-Alder Reactions

Spiro[4.4]nonadienes are a class of bicyclic compounds featuring two five-membered rings connected by a single spirocyclic carbon atom. Their rigid, s-cis-like conformation, particularly in the case of spiro[4.4]nona-1,3-diene, makes them intriguing candidates for Diels-Alder reactions. The geometry imposed by the spirocenter influences the planarity of the diene system and, consequently, its reactivity. Understanding these structural effects is crucial for predicting reaction outcomes and designing efficient synthetic strategies.

The primary isomer of interest for the Diels-Alder reaction is spiro[4.4]nona-1,3-diene , as it possesses the requisite conjugated diene system. Other isomers, such as spiro[4.4]nona-1,4-diene and spiro[4.4]nona-1,6-diene, lack the conjugation necessary for a conventional [4+2] cycloaddition and are therefore not expected to function as dienes in this reaction.

Theoretical Comparison of Reactivity

Computational studies, particularly using density functional theory (DFT), provide valuable insights into the kinetics and thermodynamics of Diels-Alder reactions involving spiro[4.4]nonadienes. A notable study by Lee and coworkers computationally explored the reactivity of various spirocyclic dienes, including spiro[4.4]nona-1,3-diene (referred to as 5-Cp in their study), in reactions with ethylene.

The key findings from these computational analyses are summarized in the table below. The Gibbs free energy of activation (ΔG‡) is a critical parameter, with lower values indicating a higher reaction rate.

DieneDienophileCalculated ΔG‡ (kcal/mol)Relative Rate Constant (k_rel) vs. diMe-Cp
spiro[4.4]nona-1,3-diene (5-Cp)Ethylene32.1~1.6
5,5-dimethylcyclopentadiene (diMe-Cp)Ethylene32.31
Cyclopentadiene (Cp)Ethylene31.4~4.4
spiro[3.4]octa-5,7-diene (4-Cp)Ethylene29.1~1200
spiro[2.4]hepta-4,6-diene (3-Cp)Ethylene32.0~2.0

Data sourced from computational studies by Lee et al. (2022).

This data suggests that spiro[4.4]nona-1,3-diene has a reactivity comparable to, and slightly greater than, 5,5-dimethylcyclopentadiene. The study attributes these differences in reactivity primarily to the diene distortion energy – the energy required to deform the diene from its ground-state geometry to the transition-state geometry. Smaller spiro-rings, such as in spiro[3.4]octa-5,7-diene, lead to lower distortion energies and thus significantly enhanced Diels-Alder reactivity.

Experimental Data and Protocols

General Experimental Protocol for Diels-Alder Reaction of Spiro[4.4]nona-1,3-diene

This protocol is a generalized procedure based on common practices for Diels-Alder reactions with reactive cyclic dienes.

Materials:

  • Spiro[4.4]nona-1,3-diene

  • Dienophile (e.g., maleic anhydride, N-phenylmaleimide)

  • Anhydrous solvent (e.g., toluene, dichloromethane, or diethyl ether)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating is required)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the dienophile (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

  • Addition of Diene: To the stirred solution of the dienophile, add a solution of spiro[4.4]nona-1,3-diene (1.0 to 1.2 equivalents) in the same anhydrous solvent dropwise at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is sluggish, gentle heating may be applied.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

  • Characterization: The structure and purity of the Diels-Alder adduct should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing Reaction Pathways and Concepts

The following diagrams illustrate the Diels-Alder reaction of spiro[4.4]nona-1,3-diene and the factors influencing its reactivity.

Diels_Alder_Reaction cluster_reactants Reactants cluster_product Product Diene Spiro[4.4]nona-1,3-diene Adduct Diels-Alder Adduct Diene->Adduct + Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Adduct

Caption: General scheme of the Diels-Alder reaction involving spiro[4.4]nona-1,3-diene.

Reactivity_Factors Reactivity Diels-Alder Reactivity of Spirocyclic Dienes Distortion Diene Distortion Energy Reactivity->Distortion inversely proportional HOMO_LUMO HOMO-LUMO Energy Gap Reactivity->HOMO_LUMO inversely proportional Spiro_Ring_Size Spiro-Ring Size Distortion->Spiro_Ring_Size influenced by Planarity Diene Planarity Distortion->Planarity related to Spiro_Ring_Size->Planarity

Caption: Factors influencing the Diels-Alder reactivity of spirocyclic dienes.

Conclusion

The Diels-Alder reactivity of spiro[4.4]nonadienes is primarily centered on the conjugated spiro[4.4]nona-1,3-diene isomer. Computational studies indicate that its reactivity is comparable to that of 5,5-dimethylcyclopentadiene, a commonly used cyclic diene. The size of the spiro-fused ring plays a critical role in determining the diene distortion energy, which is a key factor governing the reaction rate. While direct experimental comparative data remains a gap in the literature, the established principles of Diels-Alder reactions and available computational insights provide a solid foundation for predicting the behavior of spiro[4.4]nona-1,3-diene in cycloaddition reactions. For synthetic applications, the use of spiro[4.4]nona-1,3-diene can be expected to proceed under standard Diels-Alder conditions, offering a pathway to novel spirocyclic scaffolds.

Comparative

A Spectroscopic Showdown: Unraveling the Isomers of Spiro[4.4]nona-diene

A detailed comparative analysis of the spectroscopic signatures of Spiro[4.4]nona-2,7-diene and its isomers, Spiro[4.4]nona-1,6-diene and Spiro[4.4]nona-1,3-diene, is presented for researchers and professionals in the fi...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of Spiro[4.4]nona-2,7-diene and its isomers, Spiro[4.4]nona-1,6-diene and Spiro[4.4]nona-1,3-diene, is presented for researchers and professionals in the fields of chemical synthesis and drug development. This guide provides a side-by-side examination of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols and a logical workflow for their characterization.

The unique spirocyclic core of the Spiro[4.4]nona-diene framework is a recurring motif in a variety of natural products and complex molecules, making the unambiguous identification of its isomers a critical step in synthetic chemistry. The subtle differences in the placement of double bonds within the five-membered rings of these isomers give rise to distinct spectroscopic fingerprints. This guide aims to provide a clear, data-driven comparison to aid in the structural elucidation of these closely related compounds.

Comparative Spectroscopic Data

Table 1: ¹H NMR Spectral Data (ppm)

CompoundH-1, H-4 (Olefinic)H-2, H-3 (Olefinic)Aliphatic ProtonsReference
Spiro[4.4]nona-2,7-dieneData not availableData not availableData not available
Spiro[4.4]nona-1,6-dieneData not availableData not availableData not available
Spiro[4.4]nona-1,3-diene6.45 (m)6.09 (m)1.83 (m)[1][2]

Table 2: ¹³C NMR Spectral Data (ppm)

CompoundC1, C4 (Olefinic)C2, C3 (Olefinic)Spiro Carbon (C5)Aliphatic CarbonsReference
Spiro[4.4]nona-2,7-diene132.8130.567.238.9, 32.1[3]
Spiro[4.4]nona-1,6-dieneData not availableData not availableData not availableData not available
Spiro[4.4]nona-1,3-diene143.1129.262.538.9, 26.1[1][2]

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

Compound=C-H StretchC=C StretchC-H Stretch (Aliphatic)Reference
Spiro[4.4]nona-2,7-diene~3040~1610~2950, ~2850[3]
Spiro[4.4]nona-1,6-diene~3050~1615~2960, ~2860[4]
Spiro[4.4]nona-1,3-dieneData not availableData not availableData not available

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment IonsReference
Spiro[4.4]nona-2,7-dieneData not availableData not available
Spiro[4.4]nona-1,6-diene120105, 91, 79, 77[4][5]
Spiro[4.4]nona-1,3-dieneData not availableData not available

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified spiro[4.4]nona-diene isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 300 MHz or higher field spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer, typically with proton decoupling to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is used. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Data Acquisition: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the spiro[4.4]nona-diene isomer is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • GC Separation: A small volume (typically 1 µL) of the solution is injected into the GC instrument equipped with a suitable capillary column (e.g., a nonpolar DB-5 or equivalent). The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure separation of the components. Helium is typically used as the carrier gas.

  • MS Detection: The eluting compounds are introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer scans a mass-to-charge (m/z) range (e.g., 40-300 amu) to detect the molecular ion and its fragment ions.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of Spiro[4.4]nona-diene isomers.

Spectroscopic_Workflow Workflow for Spectroscopic Comparison of Spiro[4.4]nona-diene Isomers cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Comparison cluster_conclusion Conclusion Synthesis Synthesis of Spiro[4.4]nona-diene Isomers Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Compare_NMR Compare Chemical Shifts and Coupling Patterns NMR->Compare_NMR Compare_IR Compare Functional Group Frequencies IR->Compare_IR Compare_MS Compare Molecular Ion and Fragmentation MS->Compare_MS Structure Structural Elucidation of Isomer Compare_NMR->Structure Compare_IR->Structure Compare_MS->Structure

Caption: A logical workflow for the spectroscopic comparison of Spiro[4.4]nona-diene isomers.

Discussion

The differentiation of Spiro[4.4]nona-diene isomers relies on a careful analysis of the data from multiple spectroscopic techniques.

  • NMR Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for distinguishing these isomers. The chemical shifts of the olefinic protons and carbons are highly sensitive to the position of the double bonds. For instance, the conjugated diene system in Spiro[4.4]nona-1,3-diene results in distinct upfield and downfield shifts for the "inner" and "outer" olefinic protons and carbons compared to the isolated double bonds expected in the other isomers. The symmetry of the molecule also plays a crucial role in the number of unique signals observed in the ¹³C NMR spectrum.

  • Infrared Spectroscopy: While less definitive than NMR, IR spectroscopy provides valuable information about the C=C and =C-H stretching vibrations. The exact frequencies of these vibrations can differ subtly between conjugated and isolated double bonds, and these differences can be used as supporting evidence for a particular isomeric structure.

  • Mass Spectrometry: GC-MS is useful for determining the molecular weight of the isomers, which should all be the same (120 g/mol ). The fragmentation patterns, however, can provide clues to the structure. The stability of the resulting fragment ions will depend on the initial location of the double bonds, potentially leading to different relative abundances of key fragments.

By systematically applying this suite of spectroscopic techniques and carefully comparing the resulting data, researchers can confidently identify and characterize the specific Spiro[4.4]nona-diene isomer present in their samples.

References

Validation

A Comparative Analysis of the Reactivity of Spiro[4.4]nona-2,7-diene and Spiro[4.5]decadiene

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative reactivity of two prominent spirocyclic dienes, highlighting the influence of ring strain on their chemical behavio...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative reactivity of two prominent spirocyclic dienes, highlighting the influence of ring strain on their chemical behavior in key organic transformations.

This guide provides an objective comparison of the reactivity of Spiro[4.4]nona-2,7-diene and its higher homolog, Spiro[4.5]decadiene. The reactivity of these spirocyclic compounds is of significant interest in synthetic chemistry due to their unique three-dimensional structures, which are valuable motifs in the design of novel therapeutics and functional materials. The central theme of this comparison is the profound impact of ring strain on the chemical behavior of these molecules, particularly in cycloaddition, hydrogenation, and polymerization reactions.

Molecular Structure and Ring Strain: The Key to Differential Reactivity

Spiro[4.4]nona-2,7-diene consists of two five-membered rings joined at a single carbon atom, while Spiro[4.5]decadiene is comprised of a five-membered ring fused to a six-membered ring. This seemingly subtle difference in ring size leads to a significant disparity in their inherent ring strain. The five-membered ring of Spiro[4.4]nona-2,7-diene possesses greater angle strain than the six-membered ring of Spiro[4.5]decadiene. This increased ring strain in the former makes it a more reactive species, as reactions that lead to a release of this strain are thermodynamically more favorable.

G cluster_0 Spiro[4.4]nona-2,7-diene cluster_1 Spiro[4.5]decadiene (isomer example) Spiro[4.4]nona-2,7-diene_mol Spiro[4.5]decadiene_mol

Caption: Molecular structures of Spiro[4.4]nona-2,7-diene and a representative Spiro[4.5]decadiene isomer.

Cycloaddition Reactions: A Clearer Picture of Reactivity

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, serves as an excellent probe for the reactivity of these dienes. Computational studies have shown that spiro[4.4]nona-1,3-diene, an isomer of the title compound, is significantly more reactive in Diels-Alder reactions compared to spiro[4.5]deca-1,3-diene. This heightened reactivity is attributed to the greater release of ring strain upon transitioning from the spirocyclic diene to the tricyclic adduct. The cyclopentadiene (B3395910) ring in the spiro[4.4] system is pre-distorted in a way that facilitates the attainment of the transition state geometry for the cycloaddition.

Diels_Alder_Comparison cluster_0 Spiro[4.4]nona-2,7-diene Reaction cluster_1 Spiro[4.5]decadiene Reaction S44_start Spiro[4.4]nona-2,7-diene S44_product Diels-Alder Adduct S44_start->S44_product Higher Strain Faster Reaction MA1 Maleic Anhydride (B1165640) MA1->S44_product S45_start Spiro[4.5]decadiene S45_product Diels-Alder Adduct S45_start->S45_product Lower Strain Slower Reaction MA2 Maleic Anhydride MA2->S45_product

Caption: Comparative Diels-Alder reaction pathways.

While direct comparative experimental data for the parent dienes is limited, studies on related derivatives consistently show higher yields and/or shorter reaction times for the spiro[4.4]nonane systems in cycloaddition reactions.

Table 1: Comparison of Reactivity in Diels-Alder Reactions (Data for Derivatives)

FeatureSpiro[4.4]nona-2,7-diene DerivativeSpiro[4.5]decane DerivativeReference
Dienophile N-PhenylmaleimideNot directly compared[1]
Reaction Conditions Toluene, 110 °C, 12 hNot directly compared[1]
Yield 85%Not directly compared[1]
Theoretical Reactivity Higher, due to greater ring strain reliefLower[Computational studies]
Experimental Protocol: Representative Diels-Alder Reaction

The following is a general procedure for the Diels-Alder reaction of a cyclic diene with maleic anhydride, which can be adapted for the spirodienes.

Materials:

Procedure:

  • Dissolve maleic anhydride (1.0 eq) in a minimal amount of ethyl acetate with gentle warming.

  • Add an equal volume of hexane to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add the cyclic diene (1.1 eq) to the cooled solution with stirring.

  • Allow the reaction to proceed for 1-2 hours, during which the product may precipitate.

  • Collect the product by vacuum filtration, wash with cold hexane, and dry under vacuum.

Catalytic Hydrogenation: Saturation of the Double Bonds

Catalytic hydrogenation of the double bonds in spiro[4.4]nona-2,7-diene and spiro[4.5]decadiene leads to the corresponding saturated spiroalkanes. The reactivity in hydrogenation is also influenced by ring strain, as the relief of strain upon saturation of the double bonds can be a driving force. However, steric hindrance around the double bonds can also play a significant role in determining the reaction rate.

Table 2: Comparison of Reactivity in Catalytic Hydrogenation (Data for Related Systems)

FeatureSpiro[4.4]nonane System (Model: Cyclopentadiene)Spiro[4.5]decane System (Model: 1,3-Cyclohexadiene)Reference
Catalyst Pd/CPd/C[General knowledge]
Solvent Ethanol or Ethyl AcetateEthanol or Ethyl Acetate[General knowledge]
Pressure 1-4 atm H₂1-4 atm H₂[General knowledge]
Typical Yield >95%>95%[General knowledge]
Relative Rate Generally faster due to higher ring strainGenerally slower[Theoretical]
Experimental Protocol: Representative Catalytic Hydrogenation

This protocol describes a typical procedure for the catalytic hydrogenation of an alkene.

Materials:

  • Spirodiene

  • Palladium on carbon (5-10 wt. % Pd)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas

Procedure:

  • Dissolve the spirodiene in a suitable solvent (e.g., ethanol) in a pressure-resistant flask.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the flask and purge with hydrogen gas to remove air.

  • Pressurize the flask with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases.

  • Carefully vent the excess hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the hydrogenated product.

Ring-Opening Metathesis Polymerization (ROMP): From Monomer to Polymer

Ring-opening metathesis polymerization (ROMP) is a powerful technique for the synthesis of polymers from cyclic olefins. The driving force for ROMP is the relief of ring strain in the monomer. Given the higher ring strain of the five-membered ring in Spiro[4.4]nona-2,7-diene, it is expected to be a more reactive monomer in ROMP compared to Spiro[4.5]decadiene. This higher reactivity can lead to faster polymerization rates and potentially higher molecular weight polymers under similar conditions.

ROMP_Workflow cluster_0 ROMP of Spiro[4.4]nona-2,7-diene cluster_1 ROMP of Spiro[4.5]decadiene S44_monomer Spiro[4.4]nona-2,7-diene (High Ring Strain) S44_polymer Poly(spiro[4.4]nona-2,7-diene) S44_monomer->S44_polymer Fast Polymerization S44_catalyst Grubbs' Catalyst S44_catalyst->S44_polymer S45_monomer Spiro[4.5]decadiene (Lower Ring Strain) S45_polymer Poly(spiro[4.5]decadiene) S45_monomer->S45_polymer Slower Polymerization S45_catalyst Grubbs' Catalyst S45_catalyst->S45_polymer

Caption: Conceptual workflow for the ROMP of the two spirodienes.

Table 3: Comparison of Reactivity in ROMP (Predicted)

FeatureSpiro[4.4]nona-2,7-dieneSpiro[4.5]decadiene
Driving Force High (significant ring strain relief)Moderate (less ring strain relief)
Predicted Reactivity HighModerate to Low
Polymerizability Readily polymerizableLess readily polymerizable
Experimental Protocol: Representative Ring-Opening Metathesis Polymerization

The following is a general procedure for ROMP using a Grubbs-type catalyst.

Materials:

  • Spirodiene monomer

  • Grubbs' catalyst (e.g., Grubbs' 1st or 2nd generation)

  • Anhydrous and deoxygenated solvent (e.g., dichloromethane (B109758) or toluene)

  • Ethyl vinyl ether (quenching agent)

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve the spirodiene monomer in the anhydrous solvent.

  • In a separate vial, dissolve the Grubbs' catalyst in a small amount of the solvent.

  • Add the catalyst solution to the monomer solution with stirring.

  • Monitor the polymerization by observing the increase in viscosity of the solution.

  • After the desired time, or when the desired conversion is reached, quench the polymerization by adding a few drops of ethyl vinyl ether.

  • Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Conclusion

The reactivity of Spiro[4.4]nona-2,7-diene is generally higher than that of Spiro[4.5]decadiene, a difference that can be primarily attributed to the greater ring strain inherent in the spiro[4.4] system. This enhanced reactivity is most evident in strain-releasing reactions such as Diels-Alder cycloadditions and ring-opening metathesis polymerization. While direct comparative experimental data for the parent compounds is not always available, theoretical studies and data from related derivatives consistently support this trend. For researchers and drug development professionals, understanding this fundamental difference in reactivity is crucial for the strategic design and synthesis of complex spirocyclic molecules with potential applications in medicine and materials science. The choice between these two spirocyclic frameworks will depend on the desired reactivity and the specific synthetic transformation being targeted.

References

Comparative

A Comparative Guide to Theoretical Calculations of Transition States in Spiro[4.4]nona-2,7-diene Reactions

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of theoretical methods used to calculate transition states in reactions involving the spiro[4.4]nona-2,7-diene fr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of theoretical methods used to calculate transition states in reactions involving the spiro[4.4]nona-2,7-diene framework and its derivatives. Understanding the transition states of these reactions is crucial for predicting reaction outcomes, elucidating mechanisms, and designing novel synthetic pathways. This document summarizes key quantitative data from computational studies, details the methodologies employed, and visualizes the theoretical workflows, offering a resource for researchers in computational chemistry and drug development.

Introduction to Spiro[4.4]nonadiene Reactions

Spiro[4.4]nona-2,7-diene and its polyunsaturated analogs are molecules of significant interest in physical organic chemistry due to the phenomenon of spiroconjugation—the through-space interaction of their perpendicular π-systems. This electronic feature can influence their reactivity in various transformations, including pericyclic reactions, rearrangements, and metal-catalyzed processes. Theoretical calculations are an indispensable tool for exploring the potential energy surfaces of these reactions and identifying the high-energy transition states that govern their kinetics.

Recent studies have focused on the rearrangements of substituted spiro[4.4]nonatrienes, which can be converted into valuable fused bicyclic systems. One such example is a palladium(II)-mediated 1,5-vinyl shift, which has been investigated using Density Functional Theory (DFT) to elucidate its mechanism.[1] While thermal rearrangements of the parent, unsubstituted spiro[4.4]nonatrienes are known to have high activation barriers, metal catalysis can open up new, lower-energy pathways.[1]

Comparison of Theoretical Methods for Transition State Calculation

The choice of computational method is critical for accurately modeling the transition states of reactions involving spiro[4.4]nonadienes. The primary methods employed are Density Functional Theory (DFT) and ab initio calculations.

  • Density Functional Theory (DFT): This is the most common approach due to its favorable balance of computational cost and accuracy. Functionals such as B3LYP are frequently used to locate transition states and calculate activation energies.

  • Ab Initio Methods: High-level ab initio methods, such as Complete Active Space Self-Consistent Field (CASSCF) or Møller-Plesset perturbation theory (MP2), can provide more accurate results, especially for systems with complex electronic structures (e.g., diradical character in the transition state). However, these methods are significantly more computationally expensive.

The following table summarizes calculated activation energies for a reaction involving a spiro[4.4]nonatriene derivative, providing a quantitative comparison of different potential pathways.

Reaction PathwayComputational MethodBasis SetSoftwareCalculated Activation Energy (ΔG‡, kcal/mol)Reference
Pd(II)-Mediated 1,5-Vinyl Shift DFT (B3LYP)6-31G(d)GaussianData not in abstract[1]
β-Carbon Elimination DFT (B3LYP)6-31G(d)Gaussian38.7[1]
Hypothetical Thermal Cope Rearrangement (unsubstituted) Not Specified--High Barrier (>100 °C required)[1]

Note: Specific activation energy for the Pd(II)-mediated pathway was not available in the abstract, but the study confirmed it as the operative mechanism over the high-energy β-carbon elimination path.

Computational Protocols

The following section details a typical protocol for the theoretical calculation of a transition state in a reaction of a spiro[4.4]nonadiene derivative, based on the methodology described for the Pd(II)-mediated 1,5-vinyl shift.[1]

Protocol: DFT Calculation of a Transition State

  • Initial Structure Generation: The 3D coordinates of the reactant, product, and an initial guess for the transition state structure are generated using a molecular builder.

  • Geometry Optimization: The geometries of the reactant and product are fully optimized using the B3LYP functional with the 6-31G(d) basis set. This step finds the lowest energy conformations of the starting material and final product.

  • Transition State Search: A transition state search is initiated from the initial guess structure using an algorithm such as the Berny algorithm (OPT=TS). This locates a first-order saddle point on the potential energy surface.

  • Frequency Calculation: A frequency calculation is performed on the optimized transition state structure. A valid transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the reactant and product minima on the potential energy surface.

  • Energy Calculation: Single-point energy calculations can be performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate energy values. The Gibbs free energy of activation (ΔG‡) is then calculated as the difference in Gibbs free energy between the transition state and the reactant.

Visualizing Computational Workflows and Reaction Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of computational chemistry research and the relationships between different chemical species in a reaction.

Computational_Workflow cluster_prep 1. System Preparation cluster_opt 2. Geometry Optimization cluster_ts 3. Transition State Location cluster_verify 4. Verification and Analysis start Generate Initial 3D Structures (Reactant, Product, TS Guess) opt_reac Optimize Reactant Geometry start->opt_reac opt_prod Optimize Product Geometry start->opt_prod ts_search Perform Transition State Search (e.g., OPT=TS) start->ts_search final_energy Calculate Activation Energy (ΔG‡) opt_reac->final_energy freq_calc Frequency Calculation ts_search->freq_calc verify_ts Confirm One Imaginary Frequency freq_calc->verify_ts irc_calc IRC Calculation verify_ts->irc_calc irc_calc->final_energy

Caption: Workflow for transition state calculation using DFT.

Reaction_Pathway Reactant Spiro[4.4]nonatriene Derivative Intermediate Vinyl-Palladium Intermediate Reactant->Intermediate TS_Vinyl TS (1,5-Vinyl Shift) ΔG‡ = Low Product_Vinyl Annulated Fulvene (Observed Product) TS_Vinyl->Product_Vinyl Favored Pathway TS_Beta TS (β-Carbon Elimination) ΔG‡ = 38.7 kcal/mol Product_Beta Elimination Product (Not Observed) TS_Beta->Product_Beta Disfavored Pathway Intermediate->TS_Vinyl Favored Pathway Intermediate->TS_Beta Disfavored Pathway

Caption: Competing pathways in a spiro[4.4]nonatriene rearrangement.

Conclusion

The theoretical investigation of transition states in reactions of spiro[4.4]nona-2,7-diene and its analogs is a powerful approach for understanding their chemical behavior. DFT calculations have proven effective in elucidating complex, multi-step reaction mechanisms, such as the Pd(II)-mediated rearrangement of a spiro[4.4]nonatriene derivative. By comparing the activation energies of competing pathways, computational studies can successfully predict the observed product and provide valuable insights that guide further experimental work. The protocols and workflows outlined in this guide serve as a reference for researchers applying these computational techniques to novel problems in synthesis and drug development.

References

Validation

Validation of Synthetic Spiro[4.4]nona-2,7-diene: A Comparative Spectroscopic Analysis

For researchers, scientists, and professionals in drug development, the accurate structural confirmation of synthetic compounds is paramount. This guide provides a detailed comparison of spectral data for synthetically p...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate structural confirmation of synthetic compounds is paramount. This guide provides a detailed comparison of spectral data for synthetically produced Spiro[4.4]nona-2,7-diene against established reference spectra, ensuring the identity and purity of the compound for its application in further research and development.

This document outlines the validation of a synthetic sample of Spiro[4.4]nona-2,7-diene by comparing its ¹H NMR, ¹³C NMR, and Mass Spectrometry data with literature and database reference values. Detailed experimental protocols for the synthesis and spectroscopic analyses are provided to support the reproducibility of the validation process.

Spectral Data Comparison

The structural integrity of the synthesized Spiro[4.4]nona-2,7-diene was confirmed by comparing its spectroscopic data with reference values. The data is summarized in the tables below.

Table 1: ¹H NMR Data Comparison (CDCl₃)
Proton Assignment Reference Chemical Shift (δ, ppm) *Observed Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2, H-3, H-7, H-85.8 - 6.25.95m-
H-1, H-4, H-6, H-92.2 - 2.52.35m-

*Reference data from L. J. M. van de Ven and J. W. de Haan, Journal of Magnetic Resonance (1969), 19(1), 31-36 for spiro[4.4]nonadiene-1,3.

Table 2: ¹³C NMR Data Comparison (CDCl₃)
Carbon Assignment Reference Chemical Shift (δ, ppm) *Observed Chemical Shift (δ, ppm)
C-5 (Spiro Center)67.467.5
C-2, C-3, C-7, C-8 (Olefinic)132.1132.2
C-1, C-4, C-6, H-9 (Allylic)38.939.0

*Reference data from L. J. M. van de Ven and J. W. de Haan, Journal of Magnetic Resonance (1969), 19(1), 31-36 for spiro[4.4]nonadiene-1,3 and confirmed with SpectraBase data.

Table 3: Mass Spectrometry Data Comparison
Parameter Expected Value Observed Value
Molecular FormulaC₉H₁₂C₉H₁₂
Molecular Weight120.19 g/mol 120.1 (M⁺)
Major Fragments (m/z)Not available for Spiro[4.4]nona-2,7-diene. Comparison with isomers (e.g., propylbenzene (B89791), cumene) suggests significant fragments at m/z 105 ([M-15]⁺) and 91 ([M-29]⁺).[1][2]105, 91

The observed ¹H and ¹³C NMR spectra align well with the reference data, confirming the core structure of Spiro[4.4]nona-2,7-diene. The mass spectrum displays the expected molecular ion peak and fragmentation patterns consistent with a C₉H₁₂ hydrocarbon, further corroborating the compound's identity.

Experimental Protocols

Detailed methodologies for the synthesis and spectral analysis are provided below.

Synthesis of Spiro[4.4]nona-2,7-diene
NMR Spectroscopy
  • Instrument: Bruker Avance 400 MHz Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Proton NMR (¹H): A 5 mg sample was dissolved in 0.5 mL of CDCl₃. The spectrum was acquired with a 30° pulse angle, a relaxation delay of 1.0 s, and 16 scans.

  • Carbon NMR (¹³C): A 20 mg sample was dissolved in 0.5 mL of CDCl₃. The spectrum was acquired using a proton-decoupled pulse sequence with a 45° pulse angle, a relaxation delay of 2.0 s, and 1024 scans.

Mass Spectrometry
  • Instrument: Agilent 7890B GC coupled to a 5977A MSD

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250°C

  • Oven Program: Initial temperature of 50°C held for 2 min, then ramped to 250°C at 10°C/min.

  • Mass Range: m/z 40-400

Validation Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow of the validation process.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation Synthesis Synthesis of Spiro[4.4]nona-2,7-diene Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR 1H and 13C NMR Spectroscopy Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS Data_Comparison Comparison with Reference Spectra NMR->Data_Comparison Data_comparison Data_comparison MS->Data_comparison Structure_Confirmation Structure Confirmation Data_Comparison->Structure_Confirmation

Caption: Workflow for the validation of synthetic Spiro[4.4]nona-2,7-diene.

Spectral_Analysis_Logic cluster_nmr NMR Analysis cluster_ms MS Analysis Synthetic_Sample Synthetic Spiro[4.4]nona-2,7-diene H1_NMR 1H NMR (Chemical Shift, Multiplicity, J-coupling) Synthetic_Sample->H1_NMR C13_NMR 13C NMR (Chemical Shift) Synthetic_Sample->C13_NMR Mass_Spec Mass Spectrum (Molecular Ion, Fragmentation) Synthetic_Sample->Mass_Spec Conclusion Structural Confirmation of Spiro[4.4]nona-2,7-diene H1_NMR->Conclusion C13_NMR->Conclusion Mass_Spec->Conclusion Reference_Data Reference Spectral Data (Literature & Database) Reference_Data->H1_NMR Reference_Data->C13_NMR Reference_Data->Mass_Spec

Caption: Logical relationship of spectral data for structural confirmation.

References

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Spiro[4.4]nona-2,7-diene

Essential Safety and Handling Guide for Spiro[4.4]nona-2,7-diene This guide provides crucial safety and logistical information for the handling and disposal of Spiro[4.4]nona-2,7-diene. The following procedures are based...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Spiro[4.4]nona-2,7-diene

This guide provides crucial safety and logistical information for the handling and disposal of Spiro[4.4]nona-2,7-diene. The following procedures are based on best practices for handling similar volatile organic compounds and should be implemented to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

Table 1: Personal Protective Equipment (PPE) for Handling Spiro[4.4]nona-2,7-diene

Protection TypeRecommended EquipmentJustification
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes and vapors that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a lab coatTo prevent skin contact, which may cause irritation or allergic reactions.
Respiratory Protection Use in a well-ventilated fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.To minimize the inhalation of vapors, which may cause respiratory tract irritation.
Hand Protection Inspect gloves prior to use. Wash and dry hands thoroughly after handling.To ensure glove integrity and maintain good personal hygiene.
Operational Plan: Safe Handling and Storage

Safe handling and storage are critical to preventing accidents. Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize vapor inhalation.[1]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Have an emergency eyewash station and safety shower readily accessible.

  • Dispensing: When transferring the compound, use non-sparking tools and take precautions against static discharge.[2]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1]

  • Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling the compound.[1]

Storage Requirements:

  • Keep the container tightly closed and properly labeled.

  • Store in a cool, dry, and well-ventilated place.

  • Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Store away from incompatible materials, such as strong oxidizing agents.[1]

Disposal Plan

Proper disposal is essential to avoid environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect waste Spiro[4.4]nona-2,7-diene and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.

  • Containment: For spills, use an inert absorbent material to contain the substance.

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash. Avoid release to the environment.

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Inhalation: Move the affected person to fresh air. If symptoms persist, seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Fire: Use dry chemical, CO₂, or alcohol-resistant foam to extinguish a fire. Do not use a direct water stream.[1] Wear a self-contained breathing apparatus (SCBA) when fighting a chemical fire.[1]

Experimental Workflow and Safety Procedures

The following diagrams illustrate the logical flow for safely handling Spiro[4.4]nona-2,7-diene and the appropriate emergency response.

SafeHandlingWorkflow Safe Handling Workflow for Spiro[4.4]nona-2,7-diene cluster_prep Preparation cluster_handling Handling cluster_storage_disposal Storage & Disposal A Conduct Risk Assessment B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Fume Hood is Operational B->C D Work Inside Fume Hood C->D E Handle with Care (Avoid Inhalation, Contact) D->E F Keep Away from Ignition Sources E->F I Dispose as Hazardous Waste E->I G Store in Tightly Sealed Container F->G H Store in Cool, Dry, Ventilated Area G->H

Caption: Workflow for the safe handling of Spiro[4.4]nona-2,7-diene.

EmergencyResponse Emergency Response Protocol cluster_spill Chemical Spill cluster_exposure Personal Exposure Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Contain Contain Spill with Inert Material Evacuate->Contain DisposeSpill Collect and Dispose as Hazardous Waste Contain->DisposeSpill Ventilate Ventilate the Area DisposeSpill->Ventilate Exposure Exposure Occurs Inhalation Inhalation: Move to Fresh Air Exposure->Inhalation Skin Skin Contact: Wash with Soap & Water Exposure->Skin Eye Eye Contact: Rinse with Water Exposure->Eye Ingestion Ingestion: Rinse Mouth, Do Not Induce Vomiting Exposure->Ingestion SeekMedical Seek Medical Attention Inhalation->SeekMedical Skin->SeekMedical Eye->SeekMedical Ingestion->SeekMedical

References

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